molecular formula C3H4N2 B372694 Pyrazole CAS No. 288-13-1

Pyrazole

Katalognummer: B372694
CAS-Nummer: 288-13-1
Molekulargewicht: 68.08 g/mol
InChI-Schlüssel: WTKZEGDFNFYCGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazole (CAS 288-13-1), chemically known as 1,2-diazole, is a simple yet foundational five-membered aromatic heterocyclic compound characterized by a ring structure of three carbon atoms and two adjacent nitrogen atoms . This structure is planar and aromatic due to a system of six delocalized π-electrons . With a molecular formula of C₃H₄N₂ and a molecular weight of 68.08 g/mol, it appears as white to yellowish crystals with a melting point of 66-70 °C . It is a weak base with a pKb of 11.5 and is highly soluble in water . As a key synthetic intermediate, this compound is a privileged scaffold in medicinal chemistry and drug discovery . Its derivatives exhibit a remarkably broad spectrum of biological activities, underpinning their investigation as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antitumor agents . Recent advanced research has identified potent, specific this compound-based thrombin inhibitors with a serine-trapping mechanism of action, demonstrating potential as novel anticoagulants with a potentially improved safety profile regarding bleeding risk . The ring system is also prevalent in several approved drugs, including the COX-2 inhibitor celecoxib and the anabolic steroid stanozolol . Beyond pharmaceuticals, this compound and its derivatives are extensively utilized in agrochemicals as fungicides, insecticides, and herbicides . The core this compound structure also serves as a critical building block for synthesizing more complex heterocyclic systems and functionalized molecules, often via Knorr-type condensation reactions between 1,3-diketones and hydrazines . Our product is supplied in high purity (≥99%) with detailed quality control documentation. It is essential to store this compound in a dry, ventilated place, protected from moisture and heat . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKZEGDFNFYCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105809-46-9
Record name 1H-Pyrazole, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105809-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2059774
Record name Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Pyrazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17016
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.19 [mmHg]
Record name Pyrazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17016
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

288-13-1
Record name Pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged scaffold in the design of therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, aromaticity, acidity, basicity, and reactivity. Detailed experimental protocols for key synthetic transformations and an exploration of the role of this compound derivatives in modulating critical signaling pathways are also presented.

Structure and Aromaticity

The this compound ring consists of three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom (N1) is pyrrole-like, contributing its lone pair of electrons to the aromatic sextet, while the other (N2) is pyridine-like, with its lone pair in an sp² hybrid orbital in the plane of the ring. This arrangement fulfills Hückel's rule (4n+2 π electrons, where n=1), bestowing this compound with significant aromatic character and stability.[2] The molecule is planar, and its aromaticity is reflected in its bond lengths, which are intermediate between single and double bonds.[3]

Acidity and Basicity

The presence of both a pyrrole-like and a pyridine-like nitrogen atom gives this compound amphoteric properties, meaning it can act as both a weak acid and a weak base.[3]

  • Acidity: The N-H proton at the N1 position is weakly acidic due to the participation of its lone pair in the aromatic system. Deprotonation results in the formation of the pyrazolate anion, a potent nucleophile.

  • Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen atom is available for protonation, making this compound a weak base. Protonation occurs to form the pyrazolium cation.

Quantitative measures of this compound's acidity and basicity are presented in the table below.

PropertypKa ValueReference(s)
Acidity (pKa of N-H)14.21[2]
Basicity (pKa of conjugate acid)2.49-2.52[1][2][4]

Reactivity of the this compound Ring

The electron distribution in the this compound ring dictates its reactivity towards electrophilic and nucleophilic reagents. The pyridine-like nitrogen atom (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack through its electron-withdrawing inductive effect. Consequently, electrophilic substitution reactions preferentially occur at the C4 position, which is electronically richer. Nucleophilic substitution, on the other hand, is favored at the electron-deficient C3 and C5 positions, particularly when a good leaving group is present.

Electrophilic Substitution Reactions

Electrophilic attack on the this compound ring is a common method for its functionalization. As mentioned, the C4 position is the most reactive site.

ReactionReagents and ConditionsProduct(s)Yield (%)Reference(s)
NitrationHNO₃ / H₂SO₄, 90°C, 6h4-Nitrothis compound56[5]
NitrationFuming HNO₃ / Fuming H₂SO₄, 50°C, 1.5h4-Nitrothis compound85[5]
NitrationHNO₃ / Acetic Anhydride, -5°C to RT4-Nitro-1-phenylthis compound53[6]
SulfonationFuming H₂SO₄This compound-4-sulfonic acid90[7]
BrominationN-Bromosuccinimide (NBS) in CCl₄ or H₂O4-Bromothis compoundExcellent[8]
BrominationN-Bromosaccharin (NBSac), solvent-free4-BromopyrazolesExcellent
ChlorinationN-Chlorosuccinimide (NCS) in CCl₄ or H₂O4-Chlorothis compoundExcellent[8]
IodinationN-Iodosuccinimide (NIS) in CCl₄ or H₂O4-Iodothis compoundExcellent[8]
Friedel-Crafts AcylationAcyl chloride / AlCl₃4-Acylthis compoundModerate[9]
Nucleophilic Substitution Reactions

Nucleophilic substitution on the this compound ring is less common and generally requires the presence of an activating group (e.g., a nitro group) or a good leaving group (e.g., a halogen) at the C3 or C5 position.

Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference(s)
AlkoxylationNaOMe / MeOH, reflux4-Methoxythis compound-[10]
AminationAmines, Pd or Cu catalyst4-AminopyrazolesModerate to Excellent[11][12]
AminationAmmonia or primary/secondary amines, heat3- or 5-Aminopyrazoles from corresponding halopyrazoles-[13]

Experimental Protocols

Knorr this compound Synthesis

The Knorr synthesis is a classical and versatile method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol for the Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate: [14]

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.

G cluster_workflow Knorr this compound Synthesis Workflow Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Mixing Mix Reactants with Acid Catalyst in Solvent Reactants->Mixing Heating Heat under Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Quench with Water Monitoring->Workup Reaction Complete Isolation Filter and Dry Workup->Isolation Purification Recrystallize Isolation->Purification Product Substituted this compound Purification->Product

Caption: Experimental workflow for the Knorr this compound synthesis.

N-Alkylation of this compound

N-alkylation is a common modification of the this compound ring, often used to modulate the physicochemical properties of this compound-containing compounds.

Protocol for N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole: [15]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.

G cluster_workflow N-Alkylation Workflow Start This compound Derivative Deprotonation Add Base (e.g., NaH) in Anhydrous Solvent Start->Deprotonation Alkylation Add Alkyl Halide Deprotonation->Alkylation Reaction Stir at RT Alkylation->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated this compound Purify->Product G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase KRAS G12C (Active) KRAS G12C (Active) Receptor Tyrosine Kinase->KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS G12C (Active) G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK1/JAK2 JAK1/JAK2 Cytokine Receptor->JAK1/JAK2 activates STAT STAT JAK1/JAK2->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Baricitinib Baricitinib Baricitinib->JAK1/JAK2

References

The First Synthesis of a Pyrazole Derivative: A Technical Guide to the Knorr Pyrazole Synthesis of 1883

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the first reported synthesis of a pyrazole derivative, a seminal work by Ludwig Knorr in 1883. This discovery laid the foundation for the field of this compound chemistry, which has since become a cornerstone in the development of numerous pharmaceuticals. This document details the original experimental protocol, presents the reported quantitative data, and illustrates the synthetic pathway and workflow using standardized diagrams.

Introduction

The this compound ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its discovery and the development of its synthesis have had a profound impact on medicinal chemistry. The first synthesis of a substituted this compound was accomplished by the German chemist Ludwig Knorr in 1883.[1][2] His work involved the condensation of a β-ketoester with a hydrazine derivative, a reaction now famously known as the Knorr this compound synthesis.[3][4] This versatile reaction allows for the formation of a wide variety of substituted pyrazoles, many of which have found applications as therapeutic agents. This guide will focus on the historical first synthesis of 1-phenyl-3-methyl-5-pyrazolone, the compound that initiated this important class of heterocycles.

Experimental Protocols

The following experimental protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).

Materials and Equipment
  • Reactants:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

    • Melting point apparatus

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.

  • Separation of Water: The water formed during the initial condensation was separated from the oily product.

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

  • Isolation and Purification: The resulting product was cooled, which upon standing, solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. The original paper does not specify a recrystallization step, but modern procedures would typically involve recrystallization from a suitable solvent like ethanol to obtain a purified product.

Quantitative Data

The following table summarizes the quantitative data reported in or inferred from Ludwig Knorr's original 1883 publication.

ParameterValue
Mass of Phenylhydrazine100 g
Mass of Ethyl Acetoacetate125 g
Product Name1-Phenyl-3-methyl-5-pyrazolone
Melting Point127 °C

Note: The yield of the reaction was not explicitly stated in the original publication.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformation and the experimental process, the following diagrams have been generated using the DOT language.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone + Ethyl Acetoacetate ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->hydrazone pyrazolone 1-Phenyl-3-methyl-5-pyrazolone hydrazone->pyrazolone Heat (Cyclization) - Ethanol

Caption: Reaction pathway of the Knorr this compound Synthesis.

Experimental_Workflow start Start mix Mix Phenylhydrazine and Ethyl Acetoacetate start->mix stand Allow to Stand at Ambient Temperature mix->stand separate Separate Aqueous Layer stand->separate heat Heat Oily Product on Water Bath separate->heat cool Cool to Solidify heat->cool collect Collect Product cool->collect end End collect->end

Caption: Experimental workflow for the first synthesis of a this compound.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, this compound and its derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1][2] this compound-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The significance of this scaffold is highlighted by its presence in several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[1][6][7] This guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological applications, and the structure-activity relationships that drive its therapeutic potential.

Core Synthetic Methodologies

The construction of the this compound ring is a well-established area of organic synthesis, with the Knorr synthesis being the most fundamental and widely used method.[1][8][9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The versatility of this method allows for the introduction of various substituents onto the this compound ring, making it a valuable tool in the creation of compound libraries for drug discovery.[9] Other significant synthetic routes include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer alternative pathways to functionalized this compound derivatives.[10]

Experimental Protocols

A detailed experimental protocol for the Knorr this compound synthesis is provided in the "Experimental Protocols" section of this guide.

Biological Activities and Therapeutic Applications

The diverse biological activities of this compound derivatives have led to their investigation in numerous therapeutic areas. The following sections highlight their applications as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[6][11] They have been found to inhibit key enzymes such as EGFR, VEGFR-2, and CDKs, which are crucial for cancer cell survival and progression.[6]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineTargetIC50 (µM)Reference
This compound Carbaldehyde Derivative 43MCF7 (Breast)PI3 Kinase0.25[5]
Indole-Pyrazole Derivative 33HCT116, MCF7, HepG2, A549CDK2< 23.7 (cytotoxicity), 0.074 (CDK2)[6]
Indole-Pyrazole Derivative 34HCT116, MCF7, HepG2, A549CDK2< 23.7 (cytotoxicity), 0.095 (CDK2)[6]
5-Alkylated Selanyl-1H-pyrazole 53HepG2 (Liver)EGFR, VEGFR-215.98[6]
5-Alkylated Selanyl-1H-pyrazole 54HepG2 (Liver)EGFR, VEGFR-213.85[6]
Pyrazolo[3,4-d]pyrimidine Derivative 24A549 (Lung), HCT116 (Colorectal)EGFR8.21 (A549), 19.56 (HCT116)[5]
This compound-based Azole 17--20.9 ± 0.76 (against Doxorubicin)[12]
This compound-based Azole 20--21.8 ± 0.92 (against Doxorubicin)[12]
Pyranothis compound 50A549 (Lung)--[12]
This compound-based Benzo[d]imidazole 56a-gC6 (Brain), MCF-7 (Breast)--[12]
8-Nitroquinoline Derivative 22a-iMCF-7 (Breast), A549 (Lung)--[12]

A detailed protocol for assessing anticancer activity using the MTT assay is provided in the "Experimental Protocols" section.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are well-documented, with Celecoxib being a prime example of a successful drug in this class.[13][14] Celecoxib is a selective COX-2 inhibitor, which reduces the production of prostaglandins involved in pain and inflammation.[15][16][17] This selectivity for COX-2 over COX-1 is a key feature that minimizes gastrointestinal side effects associated with non-selective NSAIDs.[17]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2--[13]
This compound Derivative 2aCOX-219.87-
This compound Derivative 3bCOX-239.4322.21
This compound Derivative 4aCOX-261.2414.35
This compound Derivative 5bCOX-238.7317.47
This compound Derivative 5eCOX-239.1413.10

A protocol for the COX-2 inhibition assay is detailed in the "Experimental Protocols" section.

Antimicrobial Activity

This compound derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][7][10][18][19][20][21][22][23][24][25][26] Their mechanism of action can vary, but they often disrupt essential cellular processes in microorganisms.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone 21aAspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae2.9 - 7.8 (antifungal), 62.5 - 125 (antibacterial)[20]
Pyranothis compound 5cEscherichia coli, Klebsiella pneumonia6.25[25]
Indazole 5S. epidermidis, S. aureus64 - 128[27]
Pyrazoline 9S. aureus, S. epidermidis, E. faecalis, E. faecium4[27]

A general protocol for antimicrobial susceptibility testing is provided in the "Experimental Protocols" section.

Signaling Pathways and Workflows

Visualizing the complex interactions of this compound derivatives with biological systems is crucial for understanding their mechanisms of action and for designing new therapeutic agents.

G Experimental Workflow for this compound-Based Drug Discovery cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development synthesis Synthesis of this compound Derivatives purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MTT, COX inhibition) purification->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar preclinical Preclinical Studies in_vivo->preclinical sar->synthesis Iterative Optimization admet ADMET Profiling sar->admet admet->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical experimental workflow for the discovery and development of this compound-based drugs.

G Knorr this compound Synthesis dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate + Hydrazine hydrazine Hydrazine Derivative hydrazine->intermediate This compound This compound Derivative intermediate->this compound Intramolecular Cyclization & Dehydration

Caption: The general reaction scheme for the Knorr this compound synthesis.

G Celecoxib Mechanism of Action arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 cox2 COX-2 Enzyme inflammation Inflammation & Pain prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: The signaling pathway illustrating the inhibitory action of Celecoxib on COX-2.

G Sildenafil Mechanism of Action no Nitric Oxide (NO) gc Guanylate Cyclase no->gc Activates gtp GTP cgmp cGMP gtp->cgmp Guanylate Cyclase gmp 5'-GMP cgmp->gmp PDE5 relaxation Smooth Muscle Relaxation cgmp->relaxation pde5 PDE5 Enzyme erection Erection relaxation->erection sildenafil Sildenafil sildenafil->pde5 Inhibits

Caption: The signaling pathway showing how Sildenafil inhibits PDE5 to promote erection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives via Knorr Synthesis

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Anticancer Activity Assessment using MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test this compound derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][14][18]

COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test this compound derivatives

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Prepare solutions of the test this compound derivatives and Celecoxib at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value for each compound.[16][19][28][29][30]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test this compound derivatives (dissolved in DMSO)

  • Standard antibiotic or antifungal drug (positive control)

  • Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compounds and the standard drug in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (inoculum without any compound) and a sterility control (broth only).

  • Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][20][23][24][25][26][27][31]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the full potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new applications and lead to the development of novel this compound-based drugs with improved efficacy and safety profiles.

References

The Genesis of a Heterocycle: A Technical History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery and Early Synthesis of Pyrazole and its Derivatives.

Introduction

The this compound ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile scaffold is found in a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide delves into the seminal discoveries and foundational experimental work that brought this compound and its derivatives to the forefront of organic chemistry. We will explore the pioneering syntheses of the late 19th century, the elucidation of key chemical properties, and the early glimpses into the vast biological potential of this remarkable class of compounds.

The Dawn of Pyrazoles: Knorr's Serendipitous Discovery

The history of pyrazoles begins not with the parent compound, but with a substituted derivative, in the laboratory of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[3][4] This reaction did not yield the expected product, but instead a novel crystalline substance which he later named antipyrine.[4] This serendipitous discovery marked the first synthesis of a pyrazolone, a class of compounds that would quickly demonstrate significant biological activity.[3]

The First Biologically Active this compound: Antipyrine

Antipyrine, later also known as phenazone, was found to possess potent analgesic and antipyretic properties.[5] It rapidly became one of the first commercially successful synthetic drugs, widely used before the advent of aspirin.[5] This early success spurred further investigation into this new class of heterocyclic compounds.

The Isolation of the Parent Ring: Buchner's Contribution

Following Knorr's discovery of a this compound derivative, the synthesis of the parent this compound ring was achieved by Eduard Buchner in 1889.[6] Buchner's approach involved the decarboxylation of this compound-3,4,5-tricarboxylic acid.[7] This foundational work provided chemists with the fundamental this compound scaffold, opening the door to systematic studies of its properties and reactivity.

Foundational Experimental Protocols

The early syntheses of this compound compounds, while rudimentary by modern standards, laid the groundwork for all subsequent developments in the field. Below are detailed methodologies for the key historical syntheses.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The reaction of a β-ketoester with a hydrazine derivative is now famously known as the Knorr this compound synthesis.[2][8] This versatile reaction remains a cornerstone of heterocyclic chemistry.

Experimental Protocol:

  • Reactants: Ethyl acetoacetate and phenylhydrazine were used as the primary starting materials.[4]

  • Procedure: Equimolar quantities of ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) were combined in a round-bottom flask.[8] The addition is noted to be slightly exothermic.[8] The mixture was then heated under reflux for one hour at a temperature of 135–145 °C.[8]

  • Isolation and Purification: After heating, the resulting viscous syrup was cooled in an ice-water bath.[8] Diethyl ether was added, and the mixture was stirred vigorously to induce crystallization of the crude product.[8] The solid was collected by vacuum filtration and recrystallized from hot ethanol to yield the purified 1-phenyl-3-methyl-5-pyrazolone.[8]

Logical Workflow for Knorr this compound Synthesis

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product EthylAcetoacetate Ethyl Acetoacetate Combine Combine Reactants EthylAcetoacetate->Combine Phenylhydrazine Phenylhydrazine Phenylhydrazine->Combine Reflux Heat under Reflux (135-145°C, 1h) Combine->Reflux Exothermic Cool Cool in Ice Bath Reflux->Cool Crystallize Induce Crystallization (with Diethyl Ether) Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Recrystallize Recrystallize (from Ethanol) Filter->Recrystallize Pyrazolone 1-Phenyl-3-methyl- 5-pyrazolone Recrystallize->Pyrazolone

Caption: Workflow of the Knorr this compound Synthesis.

Buchner's Synthesis of this compound (1889)

The first synthesis of the unsubstituted this compound ring was a significant milestone.

Experimental Protocol:

  • Starting Material: this compound-3,4,5-tricarboxylic acid.[7]

  • Isolation: The product, this compound, was isolated as a colorless solid.[7]

Early Physicochemical Data of this compound Compounds

The following table summarizes the known physical and chemical properties of the earliest synthesized this compound compounds as recorded in historical and modern chemical literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compoundC₃H₄N₂68.0870186-188Colorless solid[7]
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O174.20127-130[5]287 (at 27.33 kPa)[9]White to off-white crystalline powder[9]
Antipyrine (Phenazone)C₁₁H₁₂N₂O188.23109-111[5]319Colorless crystals or white powder[5]

The Discovery of Tautomerism in Pyrazoles

A crucial early discovery in this compound chemistry was the recognition of tautomerism.[10] this compound itself can exist in two tautomeric forms, which are indistinguishable due to rapid proton transfer. However, in substituted pyrazoles, distinct tautomers can exist.[10] 1-phenyl-3-methyl-5-pyrazolone, for example, can exist in three tautomeric forms: the CH, OH, and NH forms.[8] This phenomenon was a subject of considerable study and debate in the late 19th and early 20th centuries and is fundamental to understanding the reactivity and biological activity of this compound derivatives.

Tautomeric Forms of 1-Phenyl-3-methyl-5-pyrazolone

Tautomerism cluster_CH CH-form (Keto) cluster_OH OH-form (Enol) cluster_NH NH-form (Amine) CH Structure of CH-form OH Structure of OH-form CH->OH NH Structure of NH-form OH->NH

Caption: Tautomeric equilibria of a pyrazolone.

Note: Actual chemical structure images are placeholders and would be generated in a full implementation.

Conclusion

The foundational discoveries of Ludwig Knorr and Eduard Buchner in the late 19th century laid the essential groundwork for the entire field of this compound chemistry. Knorr's serendipitous synthesis of antipyrine not only introduced the pyrazolone ring system but also provided one of the earliest examples of a commercially successful synthetic therapeutic agent. Buchner's subsequent synthesis of the parent this compound heterocycle enabled a more systematic exploration of this chemical class. The Knorr this compound synthesis, born from these early investigations, remains a vital and widely utilized reaction in modern organic synthesis. The early recognition of tautomerism in these compounds was a key conceptual advance that continues to inform our understanding of their chemical behavior and biological interactions. For researchers in drug discovery and development, a thorough understanding of this rich history provides context for the enduring importance of the this compound scaffold in the ongoing quest for novel and effective therapeutic agents.

References

"aromaticity and electronic structure of pyrazole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aromaticity and Electronic Structure of Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties, conferred by its aromatic nature and the distinct roles of its nitrogen atoms, dictate its reactivity and its utility as a versatile pharmacophore in numerous FDA-approved drugs. This technical guide provides a comprehensive examination of the aromaticity and electronic structure of this compound, integrating quantitative data from experimental and computational studies. Detailed methodologies for key analytical techniques are presented, and logical relationships governing its chemical behavior are visualized to offer a deep understanding for researchers and drug development professionals.

Aromaticity of the this compound Ring

The concept of aromaticity is central to understanding the stability and reactivity of this compound. An aromatic compound must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons, according to Hückel's rule. This compound meets all these criteria.

  • π-Electron System: The this compound ring is a planar, five-membered ring. Each of the three carbon atoms and the two nitrogen atoms is sp² hybridized, contributing one p-orbital perpendicular to the ring plane.[1] These p-orbitals overlap to form a continuous cyclic array. The system contains six delocalized π-electrons: one from each of the three carbon atoms, one from the "pyrrole-like" N1 nitrogen, and two from the "pyridine-like" N2 nitrogen's lone pair that is in a p-orbital.[2][3] This 6-π-electron system satisfies the 4n+2 rule (for n=1), confirming its aromatic character.[1][2]

  • Resonance Energy: A key indicator of aromatic stability is its resonance energy. The resonance energy of 1H-pyrazole, calculated from the enthalpy of combustion, is 123 kJ/mol.[4] This value places its aromatic stability between that of benzene (150 kJ/mol) and thiophene (100–129 kJ/mol), signifying substantial electronic stabilization due to delocalization.[4]

Quantitative Measures of Aromaticity

Aromaticity can be quantified using various indices derived from geometric, magnetic, and electronic properties.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 signifies a non-aromatic one. This compound exhibits a high degree of aromaticity, though substitutions can modulate this property.[5][6]

  • Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at a specific point, typically the ring's center (NICS(0)) or 1 Å above it (NICS(1)).[7][8] Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to negative NICS values. The more negative the NICS value, the more aromatic the system.[7][9]

Aromaticity IndexTypical Calculated Value for this compoundReference Value (Benzene)Interpretation
Resonance Energy 123 kJ/mol[4]150 kJ/mol[4]High aromatic stability
HOMA ~0.8 - 0.9~0.99[6]Significant aromatic character
NICS(1) ~ -11 to -13 ppm~ -10.2 ppm[6]Strong diatropic ring current

Electronic Structure and Reactivity

The electronic landscape of this compound is characterized by the distinct nature of its two nitrogen atoms and the resulting charge distribution across the ring.

  • Nitrogen Environments: The this compound ring contains a "pyrrole-like" nitrogen at the N1 position and a "pyridine-like" nitrogen at the N2 position.[10]

    • N1 (Pyrrole-like): This nitrogen is protonated in the neutral molecule. Its lone pair of electrons is delocalized and participates in the aromatic 6-π system, making it non-basic and acidic (pKa of 14.21 for deprotonation).[4][10]

    • N2 (Pyridine-like): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. This lone pair is available for protonation, rendering this nitrogen basic (pKa of 2.52 for the conjugate acid).[4][10]

  • Electron Density and Reactivity: The electron density is not uniformly distributed. Calculations show that the nitrogen atoms (N1 and N2) and the C4 carbon have the highest electron density.[4] Conversely, the C3 and C5 positions are electron-deficient.[4][11] This distribution governs the ring's reactivity:

    • Electrophilic Substitution: Occurs preferentially at the electron-rich C4 position.[1][12] Attack at C3 or C5 is disfavored as it would generate unstable intermediates.[1]

    • Nucleophilic Attack: Targets the electron-deficient C3 and C5 positions.[4][12]

    • N-Substitution: The basic N2 nitrogen is susceptible to electrophilic attack, while the acidic N1 proton can be removed by a strong base, allowing for subsequent electrophilic attack at N1.[3]

  • Tautomerism: A critical feature of N-unsubstituted pyrazoles is the existence of annular prototropic tautomerism, where the proton rapidly migrates between the N1 and N2 positions.[1][4][10] This equilibrium can be influenced by substituent effects and the solvent.[4] In solution, this is an intermolecular process, often mediated by solvent molecules, with a relatively low energy barrier of 10-14 kcal/mol.[11]

Diagram 1: Logical relationship of this compound's reactivity.

Experimental Protocols for Structural Elucidation

X-ray Crystallography

X-ray diffraction on single crystals provides definitive information about the molecular geometry, including bond lengths and angles, and confirms the planarity of the this compound ring.

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated using Fourier transforms, from which the atomic positions are determined.

  • Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.[13]

ParameterExperimental Bond Length (Å)[4]ParameterExperimental Bond Angle (°)[4]
N1–N21.356N2–N1–C5109.3
N2–C31.347N1–N2–C3108.1
C3–C41.395N2–C3–C4111.6
C4–C51.393C3–C4–C5103.9
C5–N11.350 (Calculated)C4–C5–N1107.1

Note: Data is for a this compound derivative, but representative of the core structure.[13] Slight variations exist based on substitution and crystal packing.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to probe the electronic environment of the this compound ring in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are indicative of the aromatic ring current.

Methodology:

  • Sample Preparation: The this compound compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is added.

  • Spectrum Acquisition: The sample is placed in the NMR spectrometer's magnetic field. Radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded.[16]

  • Data Processing: The signal is converted from the time domain to the frequency domain via a Fourier transform to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, integration, and coupling constants (J) of the peaks are analyzed to assign signals to specific nuclei and deduce the structure. The gNMR program can be used for iterative analysis to match observed and calculated spectra.[16]

NucleusTypical Chemical Shift (δ, ppm)Typical Coupling Constant (J, Hz)
¹H NMR
H3, H57.5 - 7.7[17]J(H3,H4) ≈ 1.8 - 2.5
H46.3 - 6.4[17]J(H4,H5) ≈ 2.0 - 2.8
N1-HVariable, broad (often >10)J(H3,H5) ≈ 0.6 - 0.8
¹³C NMR
C3, C5~134[18]J(C3,H3) ≈ 184
C4~105[18]J(C4,H4) ≈ 178
J(C5,H5) ≈ 187

Note: Values are approximate and can vary with solvent and substituents.[18]

Computational Analysis Protocols

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for investigating electronic structure, predicting properties, and corroborating experimental findings.

Methodology (General DFT Workflow):

  • Structure Input: A 3D model of the this compound molecule is built using molecular modeling software.

  • Method Selection: A computational method and basis set are chosen. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for geometry optimization and property calculations.[11][19]

  • Geometry Optimization: The energy of the molecular geometry is minimized to find the most stable conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).[20]

  • Property Calculation: Once the optimized geometry is obtained, various properties can be calculated, including:

    • NMR chemical shifts (using the GIAO method).[19]

    • NICS values for aromaticity assessment.[21]

    • Molecular orbital energies (HOMO, LUMO) and electron density maps.

    • Vibrational frequencies for comparison with IR spectra.[21]

  • Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.

G cluster_workflow General Computational Workflow start Build 3D Molecular Model method Select Method (e.g., DFT/B3LYP) & Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc prop_calc Calculate Properties (NMR, NICS, Orbitals) freq_calc->prop_calc end Analysis & Comparison with Experimental Data prop_calc->end

Diagram 2: A typical workflow for computational analysis of this compound.

Implications for Drug Development

The well-defined electronic structure and aromaticity of the this compound ring make it a "privileged scaffold" in drug design.[22] Its key features are leveraged by medicinal chemists:

  • Scaffold Rigidity: The planar, aromatic nature of the ring provides a rigid framework for orienting substituents in precise three-dimensional space to interact with biological targets like enzymes and receptors.

  • Hydrogen Bonding: The N1-H group acts as a hydrogen bond donor, while the N2 lone pair is a strong hydrogen bond acceptor. These interactions are critical for molecular recognition and binding affinity.

  • Tunable Electronics: The reactivity and electronic properties of the ring can be systematically modified by adding substituents at the C3, C4, C5, or N1 positions. This allows for the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.

The presence of the this compound motif in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (anti-obesity agent) underscores its therapeutic relevance and success in drug discovery.[12]

Conclusion

The aromaticity and electronic structure of this compound are fundamental to its chemical properties and widespread applications. Its significant resonance stabilization, confirmed by energetic, geometric, and magnetic criteria, underpins its stability. The distinct electronic roles of its two nitrogen atoms create a nuanced reactivity profile, with a nucleophilic C4 position and electrophilic C3/C5 positions, which is crucial for its synthetic utility. A synergistic combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as DFT, provides a robust and detailed understanding of this vital heterocyclic system, empowering its continued use in the development of novel therapeutics and advanced materials.

References

The Core Physicochemical Properties of Pyrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂, is a cornerstone scaffold in medicinal chemistry.[1][2] First synthesized in 1898, this unique 1,2-diazole structure imparts a range of valuable physicochemical properties, including metabolic stability and versatile biological activity, making it a "privileged scaffold" in drug design.[2][3] this compound-containing compounds are integral to numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its relevance in established biological pathways and synthetic workflows.

Physical and Structural Properties

This compound is a colorless crystalline solid with a pyridine-like odor.[5][6] It is a planar, sp²-hybridized molecule with a delocalized 6π-electron system, which confers its aromatic character.[5] In concentrated solutions or the solid state, this compound molecules associate into dimers or chains via intermolecular hydrogen bonding between the pyrrole-like N1-H donor and the pyridine-like N2 acceptor of adjacent molecules.[5][7]

Quantitative Physical Data

The fundamental physical constants of this compound are summarized below for quick reference.

PropertyValueReference(s)
Molecular Formula C₃H₄N₂[1]
Molecular Weight 68.08 g/mol [1][6]
Appearance Colorless crystalline solid[5][6]
Melting Point 67-70 °C[3][6]
Boiling Point 186-188 °C[3][6]
pKa (of pyrazolium ion)2.49 (at 25 °C)[3]
pKb 11.5[5]
Solubility Profile

This compound exhibits moderate polarity, allowing for solubility in water and various organic solvents. Its solubility is temperature-dependent, generally increasing with higher temperatures. Quantitative solubility data in several common solvents are provided below.

SolventTemperature (°C)SolubilityReference(s)
Water9.62.7 moles/L[3]
Water24.819.4 moles/L[3]
Cyclohexane31.80.577 moles/L[3]
Cyclohexane56.25.86 moles/L[3]
Benzene5.20.31 moles/1000mL[3]
Benzene46.516.8 moles/1000mL[3]
DMSO-≥ 100 mg/mL[8]
Crystal and Molecular Structure

X-ray crystallography reveals that this compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁cn.[9] The unit cell contains eight molecules.[9] The bond lengths indicate a significant contribution from a betaine-like resonance form to the overall electronic structure.[9]

BondAverage Length (Å)AngleAngle (°)Reference(s)
N1-N21.35C5-N1-N2113.0[5]
N2-C31.34N1-N2-C3104.5[5]
C3-C41.42N2-C3-C4111.4[5]
C4-C51.38C3-C4-C5104.9[5]
C5-N11.35C4-C5-N1106.2[5]

Chemical Properties and Reactivity

This compound's chemical nature is defined by its aromaticity and the presence of two distinct nitrogen atoms. The N1 atom is pyrrole-like and acidic, while the N2 atom is pyridine-like and basic, rendering the molecule amphoteric.[7] This dual character, along with its annular tautomerism, governs its reactivity.[7][10]

  • Tautomerism : Unsubstituted this compound exists in a rapid tautomeric equilibrium, where the proton on the N1 nitrogen can migrate to the N2 position. This is a key feature influencing its reactivity and interaction with biological targets.[7][10]

  • Basicity and Acidity : The pyridine-like N2 atom is readily protonated in the presence of strong acids to form a pyrazolium cation.[5] Conversely, the acidic N1 proton can be removed by a base to form the this compound anion.[5]

  • Electrophilic Substitution : The this compound ring is an electron-rich system. Due to the electron-withdrawing nature of the two nitrogen atoms, the electron density is reduced at the C3 and C5 positions.[5] Consequently, the C4 position has the highest electron density and is the primary site for electrophilic attack.[5]

  • Reactivity with Strong Bases : In the presence of a very strong base, deprotonation can occur at the C3 position, which may lead to ring-opening.[11]

  • Stability : The this compound ring is generally resistant to both oxidation and reduction, a property that contributes to its utility as a stable scaffold in drug molecules.[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound and its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework. Due to rapid tautomerization, the signals for C3-H and C5-H are often equivalent.[5]

Table 3.1: Typical NMR Chemical Shifts (δ) for this compound

Nucleus Atom Position Chemical Shift (ppm) Solvent Reference(s)
¹H C3-H, C5-H 7.61 CCl₄ [5]
¹H C4-H 6.31 CCl₄ [5]
¹H N-H 12.64 CCl₄ [5]
¹³C C3, C5 134.3 - 135.3 CDCl₃ [5]

| ¹³C | C4 | 105.2 | CDCl₃ |[5] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the this compound molecule.

Table 3.2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Description Reference(s)
~3140 N-H stretch Broad band, indicative of hydrogen bonding [8]
~3050 C-H stretch (aromatic) Stretching of C-H bonds on the aromatic ring [8]
~1540 C=N stretch Ring stretching vibration [12]
~1430 C=C stretch Ring stretching vibration [12]

| ~1290 | C-N stretch | Stretching of the carbon-nitrogen bonds in the ring |[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common method for analysis.

Table 3.3: Key Mass Spectrometry Fragments for this compound (EI)

m/z Ion Description Reference(s)
68 [M]⁺ Molecular Ion [13]
41 [C₂H₃N]⁺ Loss of HCN from the molecular ion [13]
39 [C₃H₃]⁺ Cyclopropenyl cation, from ring fragmentation [14]

| 28 | [N₂]⁺ or [CH₂N]⁺ | Loss of C₃H₄ or fragmentation |[13] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization and synthesis of this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound, a key indicator of purity.

  • Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Finely crush the crystals using a spatula.

  • Capillary Loading: Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the bottom.[4]

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] Place the assembly into a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[3]

  • Heating and Observation:

    • Rapid Scan (Optional): Heat the apparatus rapidly to determine an approximate melting point. Allow the apparatus to cool.[3]

    • Slow Scan: Begin heating again, but at a slow rate (approx. 2 °C per minute) as the temperature approaches the approximate melting point.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the range).[1] A pure sample will have a sharp melting range of 0.5-1.0 °C.[3]

Protocol: Knorr this compound Synthesis

This protocol details the classic synthesis of a substituted this compound from a 1,3-dicarbonyl compound and a hydrazine, a foundational reaction in medicinal chemistry.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or 1-propanol).[12][15] Add a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).[15]

  • Reactant Addition: While stirring, add the hydrazine derivative (1.0-1.2 eq) to the mixture. Note that this reaction can be exothermic.[12]

  • Heating: Heat the reaction mixture to reflux (e.g., ~100 °C) for 1-2 hours.[15]

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[15]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. Add water to precipitate the crude this compound product.[15]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry.[9] The pure this compound can be obtained by recrystallization from a suitable solvent, such as ethanol.[12]

Protocol: Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a spectral width of 12,000 Hz and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.

    • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the TMS peak at 0.00 ppm.

  • FT-IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a thin film or nujol mull.

    • Data Acquisition: Record the spectrum on an FT-IR spectrophotometer over a range of 4000–400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (Electron Ionization):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Ionization: Ionize the sample using a standard electron energy of 70 eV.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

Visualizing this compound in Context

Graphviz diagrams provide clear visual representations of complex workflows and biological pathways relevant to this compound chemistry and its applications.

Experimental Workflow: Knorr this compound Synthesis

The following diagram illustrates the logical steps of the Knorr this compound synthesis, a common laboratory procedure.

Knorr_Synthesis_Workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification dicarbonyl 1,3-Dicarbonyl Compound setup Combine Reactants in Flask dicarbonyl->setup hydrazine Hydrazine Derivative hydrazine->setup solvent Solvent (e.g., Ethanol) solvent->setup catalyst Acid Catalyst catalyst->setup reflux Heat to Reflux (1-2 hours) setup->reflux monitor Monitor via TLC reflux->monitor precipitate Precipitate with Water monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter purify Recrystallize filter->purify product Pure this compound Product purify->product

A typical experimental workflow for the Knorr this compound synthesis.
Signaling Pathway: JAK-STAT Inhibition by a this compound Derivative

Many modern therapeutics containing a this compound core function as kinase inhibitors. Ruxolitinib is a potent JAK1/JAK2 inhibitor used to treat myelofibrosis. Its mechanism involves blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation and immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. JAK Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates Ruxolitinib Ruxolitinib (this compound Inhibitor) Ruxolitinib->JAK Inhibits ATP Binding STAT_p p-STAT (Active) STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization transcription Gene Transcription (Proliferation, Inflammation) STAT_dimer->transcription 3. Nuclear Translocation & Regulation Cytokine Cytokine Cytokine->receptor 1. Binding

References

The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical properties, biological activities, and therapeutic applications of pyrazole-containing compounds.

Abstract

The this compound ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth technical overview of the biological significance of the this compound ring, exploring its role in the mechanism of action of numerous approved drugs and clinical candidates. We delve into its importance in anti-inflammatory, anticancer, neuroactive, and anti-infective agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical and Biological Versatility of the this compound Nucleus

The this compound nucleus is a cornerstone in the design of bioactive molecules. Its aromatic nature, combined with the presence of two nitrogen atoms, imparts a unique set of physicochemical properties. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological macromolecules.[1] Furthermore, the this compound ring can act as a bioisosteric replacement for a phenyl group, often leading to improved potency and better physicochemical properties such as enhanced solubility and metabolic stability.[1] These characteristics have propelled the this compound scaffold to the forefront of drug discovery, with over 50 this compound-containing synthetic medicines on the market globally and a significant number of new approvals by the US Food and Drug Administration (FDA) in the last decade.[1]

Anti-inflammatory Activity: The Case of COX-2 Inhibition

One of the most prominent therapeutic applications of this compound-containing compounds is in the management of inflammation. The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The this compound-based drug Celecoxib is a cornerstone of this class of therapeutics.

Mechanism of Action of Celecoxib

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a key precursor for the synthesis of prostaglandins that mediate pain and inflammation.[2][3][4] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a hydrophilic region near the active site of COX-2, an interaction not possible with the more constricted active site of COX-1.[4]

Quantitative Data: COX-1 and COX-2 Inhibition by Celecoxib

The selectivity of Celecoxib for COX-2 is evident from its half-maximal inhibitory concentration (IC50) values against the two enzyme isoforms.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib826.812[5]
Celecoxib>1000.04>2500[6]
Celecoxib-7.67.6[7]
Rofecoxib>10025>4[5]
Diclofenac0.0760.0262.9[5]
Ibuprofen12800.15[5]
Signaling Pathway: Arachidonic Acid Metabolism and Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for inhibitors like Celecoxib.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's selective inhibition of COX-2 in the arachidonic acid pathway.

Neurological and Metabolic Modulation: The Story of Rimonabant

This compound-containing compounds have also been explored for their ability to modulate neurological and metabolic pathways. Rimonabant, a selective cannabinoid CB1 receptor antagonist/inverse agonist, was developed for the treatment of obesity and related metabolic disorders.

Mechanism of Action of Rimonabant

Rimonabant acts by blocking the CB1 receptors, which are predominantly found in the central nervous system and peripheral tissues involved in metabolism.[8] By antagonizing these receptors, Rimonabant was shown to reduce appetite and improve metabolic parameters.[8][9] As an inverse agonist, Rimonabant not only blocks the receptor but also reduces its constitutive activity, leading to a decrease in basal signaling.[10] This action is mediated through the inhibition of Gαi/o-type G proteins.[10]

Quantitative Data: CB1 Receptor Binding Affinity

The high affinity of Rimonabant and its derivatives for the CB1 receptor is demonstrated by their low nanomolar binding constants (Ki).

CompoundCB1 Receptor Ki (nM)Reference
Rimonabant6.9[11][12]
Compound 346.9[11][12]
Signaling Pathway: Cannabinoid Receptor Signaling

The diagram below outlines the canonical CB1 receptor signaling pathway and the inhibitory effect of Rimonabant.

cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Mediates Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1_Receptor Activates Rimonabant Rimonabant Rimonabant->CB1_Receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Starting_Materials Starting Materials (e.g., Phenylhydrazine derivative, β-ketonitrile) Cyclocondensation Cyclocondensation Reaction Starting_Materials->Cyclocondensation Intermediate_this compound Intermediate this compound Cyclocondensation->Intermediate_this compound Functional_Group_Interconversion Functional Group Interconversions (e.g., Oxidation, Halogenation) Intermediate_this compound->Functional_Group_Interconversion Fipronil_Crude Crude Fipronil Functional_Group_Interconversion->Fipronil_Crude Purification Purification (e.g., Crystallization, Chromatography) Fipronil_Crude->Purification Fipronil_Final Pure Fipronil Purification->Fipronil_Final

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, this compound and its derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1][2] this compound-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neurological activities.[3][4][5][6] The commercial success of drugs like the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil, all of which feature a core this compound structure, underscores its significance in modern drug design.[1][3][7]

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its role in various therapeutic areas, summarizing quantitative data, outlining key experimental methodologies, and illustrating relevant biological pathways.

Anticancer Applications

This compound derivatives have been extensively explored as potent and selective anticancer agents, demonstrating multiple mechanisms of action by interacting with various cellular targets.[3][8]

A significant focus of this compound-based anticancer drug discovery has been the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.[3] Crizotinib, for instance, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases, blocking downstream signaling pathways involved in cell growth.[3] Other this compound-containing drugs like Ibrutinib, Ruxolitinib, Axitinib, and Niraparib also target various kinases and are used to treat different types of cancers.[9]

Beyond kinase inhibition, this compound derivatives have been shown to target tubulin, a key component of the cellular cytoskeleton.[3] By interfering with tubulin polymerization, these compounds can disrupt mitosis and induce apoptosis in cancer cells.[10] Some this compound derivatives also exhibit anticancer activity by inducing the production of reactive oxygen species (ROS), leading to mitochondrial depolarization and apoptosis.[3]

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound/DrugTargetCancer Cell LineIC50 ValueReference
CrizotinibALK, ROS1Various-[3]
Compound 37 (Isolongifolanone derivative)-MCF7 (Breast)5.21 µM[3]
This compound-chalcone hybrid (Compound I)-Leukemia, Renal, Non-small-cell lung0.4 - 11.4 µM[11]
This compound-chalcone hybrid (Compound 6b)-HNO-97 (Head and Neck)10 µM[11]
This compound-chalcone hybrid (Compound 6d)-HNO-97 (Head and Neck)10.56 µM[11]
This compound-thiourea derivative (C5)EGFRMCF-7 (Breast)0.08 µM[12]
PTA-1Tubulin17 human cancer cell linesLow micromolar range[10]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors This compound Inhibitors EGFR EGFR DownstreamSignaling Downstream Signaling (e.g., MAPK/ERK) EGFR->DownstreamSignaling ALK_ROS1 ALK/ROS1 ALK_ROS1->DownstreamSignaling Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Crizotinib Crizotinib Crizotinib->ALK_ROS1 Inhibits EGFR_Inhibitor EGFR Inhibitor (e.g., C5) EGFR_Inhibitor->EGFR Inhibits Tubulin_Inhibitor Tubulin Inhibitor (e.g., PTA-1) Tubulin_Inhibitor->Tubulin Inhibits Polymerization

Caption: Mechanism of action for this compound-based anti-inflammatory agents.

Antimicrobial and Antiviral Applications

The this compound scaffold is also a key feature in the development of antimicrobial and antiviral agents. [5][13][14][15]this compound derivatives have demonstrated activity against a broad spectrum of bacteria and fungi. [13]For instance, certain this compound-chalcone hybrids have shown significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). [11]The antibacterial pyrazoles, Cefoselis and Ceftolozane, have been approved for treating bacterial infections. [16] In the realm of antiviral research, this compound derivatives have been investigated for their activity against various viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV. [17][18]The natural product Pyrazofurin, a C-glycoside of this compound, exhibits a wide range of antimicrobial, antiviral, and antitumor activities. [15]

Quantitative Data: Antimicrobial Activity of this compound Derivatives
Compound/DrugTarget OrganismMIC ValueReference
This compound-chalcone hybrid (Compound III & IV)Mycobacterium tuberculosis H37Rv6.25 µg/mL[11]
Pyrazolyl chalcone (Compound V)MRSA12.5 µg/mL[11]
Naphthyl-substituted this compound-hydrazone (Compound 6)S. aureus, A. baumannii0.78–1.56 µg/mL[16]
Aminoguanidine-derived 1,3-diphenyl this compound (Compound 12)E. coli 19241 µg/mL[16]
Thiazolo-pyrazole derivative (Compound 17)MRSA4 µg/mL[16]
Imidazo-pyridine substituted this compound (Compound 18)Gram-negative strains<1 µg/mL (MBC)[16]
This compound-1-carbothiohydrazide (Compound 21a)Bacteria62.5–125 µg/mL[15]
This compound-1-carbothiohydrazide (Compound 21a)Fungi2.9–7.8 µg/mL[15]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or bacteria. MBC: Minimum Bactericidal Concentration, the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Applications in Neurological Disorders

The therapeutic potential of this compound derivatives extends to the treatment of neurological disorders. [4][19]These compounds have been investigated for their neuroprotective effects and their ability to modulate key targets in the central nervous system. [4]For example, pyrazoline derivatives have been shown to inhibit monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters. [19]Inhibition of these enzymes can be a therapeutic strategy for conditions like depression and Parkinson's disease. [19][20]Furthermore, pyrazoline compounds have been identified as inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation, which are key pathological features of Alzheimer's disease. [20]

Quantitative Data: Neurological Activity of this compound Derivatives
Compound/DrugTargetIn Vitro/In Vivo ModelIC50 ValueReference
Pyrazoline derivative (Compound 8b)COMTEnzyme Assay0.048 µM[19]
Chalcone and Pyrazoline derivativesMAOEnzyme Assay>41.4 µM[19]

Key Experimental Methodologies

The development of novel this compound derivatives involves a series of well-established experimental protocols for synthesis, purification, and biological evaluation.

Synthesis

A common and versatile method for synthesizing the this compound ring is the Knorr this compound synthesis , which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. [1][21] Representative Protocol for Knorr this compound Synthesis: [1]

  • Reaction Setup: A mixture of a 1,3-dicarbonyl compound (e.g., a β-ketoester) and a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) is prepared in a suitable solvent, such as ethanol.

  • Reaction Conditions: An acid catalyst, like acetic acid, is often added to the mixture. The reaction is then heated under reflux for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through an aqueous workup and extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Other synthetic strategies include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer pathways to diverse substitution patterns on the this compound ring. [21][22]

Biological Evaluation

The biological activity of synthesized this compound derivatives is assessed through a variety of in vitro and in vivo assays.

  • Anticancer Activity: Cytotoxicity is commonly evaluated using the MTT or SRB assay against a panel of cancer cell lines. [11]Mechanism of action studies may involve cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays (e.g., kinase activity assays). [3][12]* Anti-inflammatory Activity: In vitro evaluation often involves measuring the inhibition of COX-1 and COX-2 enzymes using enzyme immunoassay kits. [23][24]In vivo anti-inflammatory activity can be assessed using models like the carrageenan-induced paw edema test in rats. [2][23]* Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods against a range of bacterial and fungal strains. [11][15]* Neurological Activity: Enzyme inhibition assays are used to determine the IC50 values against targets like MAO, COMT, and AChE. [19][20] dot

experimental_workflow Start Conceptual Design & Scaffold Selection Synthesis Chemical Synthesis (e.g., Knorr Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Cytotoxicity, Enzyme Inhibition) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Testing (Animal Models) SAR->InVivo Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

The Pyrazole Nucleus: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the reactivity of the this compound core, offering a comprehensive overview of its electrophilic and nucleophilic substitution reactions, the influence of substituents, and key synthetic methodologies.

Core Reactivity of the this compound Nucleus

This compound is an aromatic, π-excessive heterocycle. The presence of two nitrogen atoms significantly influences the electron density distribution within the ring. The N1 nitrogen is pyrrole-like, contributing two electrons to the aromatic sextet, while the N2 nitrogen is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring. This electronic arrangement dictates the regioselectivity of its reactions. Electrophilic substitution reactions preferentially occur at the C4 position, which has the highest electron density.[1][2][3] Conversely, nucleophilic attacks are favored at the electron-deficient C3 and C5 positions.[1][3][4]

Electrophilic Aromatic Substitution

Electrophilic attack at the C4 position of the this compound ring proceeds through a stable cationic intermediate, whereas attack at C3 or C5 would lead to a less stable intermediate with a positive charge adjacent to the electron-withdrawing pyridine-like nitrogen.[5] Key electrophilic substitution reactions are summarized below.

Table 1: Quantitative Data on Electrophilic Substitution Reactions of this compound Derivatives

ReactionSubstrateReagents and ConditionsProductYield (%)Reference(s)
NitrationThis compoundHNO₃ / H₂SO₄, 90°C, 6h4-Nitrothis compound56[6]
NitrationThis compoundFuming HNO₃ (90%) / Fuming H₂SO₄ (20%), 50°C, 1.5h4-Nitrothis compound85[6][7]
Nitration1-Methylthis compoundConc. HNO₃ / Trifluoroacetic anhydride, ice bath, 12h3-Nitro-1-methylthis compoundNot specified[7]
BrominationThis compoundNBS / H₂O, rt, 0.5h4-Bromothis compound95[8]
Bromination3,5-Dimethylthis compoundNBS / H₂O, rt, 0.5h4-Bromo-3,5-dimethylthis compound98[8]
ChlorinationThis compoundNCS / H₂O, 50°C, 2h4-Chlorothis compound92[8]
ChlorinationThis compoundElectrochemical (Pt anode, aq. NaCl)4-Chlorothis compound68[9]
Chlorination3,5-Dimethylthis compoundElectrochemical (Pt anode, aq. NaCl)4-Chloro-3,5-dimethylthis compound92[9]
Iodination5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidineI₂ / Pyridine, rt, 24h6-Iodo derivative91[10]
Vilsmeier-Haack1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃ / DMF, 120°C, 1-2.5h5-Chloro-1H-pyrazole-4-carbaldehydes55-85[11]

Protocol 1: Nitration of this compound to 4-Nitrothis compound [6]

  • Preparation of Nitrating Mixture: In a 100 mL four-necked flask equipped with a stirrer and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath and slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Reaction: To a separate 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of this compound. Stir the mixture at room temperature for 30 minutes.

  • Cool the this compound-sulfuric acid mixture in an ice-water bath and add the prepared nitrating mixture dropwise.

  • After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate the product.

  • Filter the white solid, wash with ice water, and dry under vacuum.

  • Recrystallize from an ether/hexane mixture to obtain pure 4-nitrothis compound.

Protocol 2: Bromination of this compound using N-Bromosuccinimide (NBS) [8]

  • Reaction: In a round-bottom flask, dissolve the this compound substrate (4 mmol) in water.

  • Add N-bromosuccinimide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 0.5-2 hours).

  • Work-up: The product often precipitates from the reaction mixture.

  • Filter the solid, wash with water, and dry to obtain the 4-bromothis compound derivative.

Protocol 3: Vilsmeier-Haack Formylation of a 1,3-Disubstituted-5-chloro-1H-pyrazole [11]

  • Reagent Preparation: In a flask, cool dimethylformamide (DMF, 5 equivalents) and add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with stirring.

  • Reaction: Add the 5-chloro-1H-pyrazole substrate (1 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture to 120°C for the time specified for the substrate (typically 1-2.5 hours).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution

While the this compound ring itself is electron-rich and generally unreactive towards nucleophiles, the presence of a good leaving group (e.g., a halogen) at the C3 or C5 position, often coupled with activation by an electron-withdrawing group, allows for nucleophilic aromatic substitution (SNA_r) reactions.[12] Palladium-catalyzed cross-coupling reactions are also highly effective for the functionalization of halopyrazoles.

Table 2: Quantitative Data on Nucleophilic Substitution and Cross-Coupling Reactions of Halopyrazoles

ReactionSubstrateReagents and ConditionsProductYield (%)Reference(s)
Amination (Buchwald-Hartwig)3-Chloro-1H-pyrazoleAmine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 80-110°C3-Amino-1H-pyrazole derivativeVaries[1]
C-C Coupling (Suzuki-Miyaura)3-Chloro-1H-pyrazoleArylboronic acid, Pd catalyst, Base3-Aryl-1H-pyrazoleVaries[1]
C-C Coupling (Sonogashira)3-Chloro-1H-pyrazoleTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF3-Alkynyl-1H-pyrazoleVaries[1]
O-Alkylation3-Chloro-1H-pyrazoleSodium methoxide, Methanol, Reflux3-Methoxy-1H-pyrazoleVaries[1]
Cyclization4-Bromo-3-aryl-1H-pyrazol-5-amine1H-pyrrole-2-carbaldehyde, Cs₂CO₃, DMF, 120°C, 12h1-Phenyl-3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine36[13]

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-1H-pyrazole [1]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add 3-chloro-1H-pyrazole (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrazole [1]

  • Reaction Setup: To a reaction flask, add 3-chloro-1H-pyrazole, the arylboronic acid (1.5 - 2.0 equivalents), the palladium catalyst, and a suitable base.

  • Add the solvent.

  • Reaction: Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizing this compound Reactivity: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows related to the reactivity of the this compound nucleus.

Electrophilic_Substitution_Mechanism cluster_reactants cluster_intermediate cluster_product This compound This compound Intermediate Sigma Complex (C4-attack) This compound->Intermediate Attack at C4 Electrophile E+ Electrophile->Intermediate Product 4-Substituted this compound Intermediate->Product Deprotonation Proton H+ Intermediate->Proton

Caption: Mechanism of Electrophilic Aromatic Substitution on this compound.

Nucleophilic_Substitution_Workflow start Start: 3-Chlorothis compound & Nucleophile setup Reaction Setup: - Inert Atmosphere - Add Catalyst, Ligand, Base - Add Solvents start->setup reaction Reaction: - Heat to specified temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Aqueous wash/extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 3-Substituted this compound purification->product

Caption: General Workflow for Nucleophilic Substitution on 3-Chlorothis compound.

Conclusion

The this compound nucleus exhibits a rich and versatile reactivity profile, making it an invaluable scaffold for the design and synthesis of novel therapeutic agents. A thorough understanding of its electronic properties and reaction mechanisms is paramount for researchers in drug development. This guide provides a foundational understanding of the core reactivity of this compound, supported by quantitative data and detailed experimental protocols, to aid in the rational design and efficient synthesis of new this compound-based compounds.

References

Methodological & Application

"detailed experimental protocol for Knorr pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the this compound scaffold as a key pharmacophore in numerous biologically active compounds.[1][2]

General Reaction Mechanism

The Knorr this compound synthesis is typically an acid-catalyzed reaction.[2][3][4][5] The mechanism commences with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic this compound ring.[1][2]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric this compound products.[1] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1]

Knorr_Mechanism r1 1,3-Dicarbonyl Compound i1 Hydrazone Intermediate r1->i1 Condensation r2 + r3 Hydrazine Derivative r3->i1 i2 Cyclic Intermediate i1->i2 Intramolecular Cyclization p1 This compound i2->p1 Dehydration (-H2O)

Caption: General mechanism of the Knorr this compound synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific this compound derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine), a compound with analgesic and antipyretic properties.[4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][2]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1][2]

  • Isolation: Cool the resulting syrup in an ice bath.[1][2]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][2]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[2][6]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2][6]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][6]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[2][6]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2][6]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2][6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNeatReflux1High[1][2]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol100179[7]
AcetylacetoneHydrazine hydrateAcetic acid/EthanolReflux285-95N/A
DibenzoylmethanePhenylhydrazineAcetic acid/EthanolReflux3>90N/A

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr this compound synthesis.

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Reaction Setup: - 1,3-Dicarbonyl Compound - Hydrazine Derivative - Solvent & Catalyst start->setup heating Heating (e.g., Reflux or Microwave) setup->heating monitoring Reaction Monitoring (e.g., TLC) heating->monitoring workup Work-up: - Cooling - Precipitation/Extraction monitoring->workup isolation Isolation: - Filtration workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification analysis Product Characterization: - Yield Calculation - Melting Point - Spectroscopy (NMR, IR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for Knorr this compound synthesis.

References

A Step-by-Step Guide to the Synthesis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wideranging biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the this compound scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for several common and efficient methods for synthesizing substituted pyrazoles, catering to the needs of researchers in organic synthesis and drug discovery.

Core Synthetic Strategies

The construction of the this compound ring can be achieved through various synthetic routes. The most prominent methods include:

  • Knorr this compound Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] It is a robust and versatile method for accessing a wide range of substituted pyrazoles.

  • Three-Component Synthesis: These methods offer a streamlined approach to complex pyrazoles by combining three starting materials in a single pot, often leading to high atom economy and operational simplicity.[3][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for various this compound syntheses, offering a greener alternative to conventional heating.[5][6][7]

This guide will provide detailed experimental protocols for each of these key methodologies.

Experimental Protocols

Protocol 1: Knorr Synthesis of 3,5-Dimethylthis compound

This protocol details the synthesis of 3,5-dimethylthis compound from acetylacetone and hydrazine sulfate, a classic example of the Knorr this compound synthesis.[8]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90–100 °C)

Procedure:

  • In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

  • With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15 °C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylthis compound.

  • The crude product can be purified by recrystallization from approximately 250 ml of 90–100 °C petroleum ether.

Quantitative Data Summary:

Reactant 1 (Amount)Reactant 2 (Amount)SolventReaction TimeReaction TemperatureYieldMelting Point
Hydrazine sulfate (65 g, 0.50 mol)Acetylacetone (50 g, 0.50 mol)10% NaOH(aq) / Ether1.5 hours15 °C77–81% (crude)107–108 °C
Protocol 2: Three-Component Synthesis of this compound-4-carboxylic Acid Ethyl Ester Derivatives

This protocol describes an environmentally friendly, one-pot synthesis of this compound-4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid as a recyclable catalyst.[9]

Materials:

  • Phenylhydrazine

  • Benzaldehyde

  • Ethyl acetoacetate

  • 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4])

  • Isopropanol

Procedure:

  • In a reaction vessel, mix phenylhydrazine, benzaldehyde, and ethyl acetoacetate.

  • Add a catalytic amount of [bmim][FeCl4].

  • Stir the mixture under a flow of oxygen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent.

  • Recrystallize the crude product from isopropanol to afford the pure this compound derivative.

Quantitative Data Summary:

Reactant 1Reactant 2Reactant 3CatalystOxidantYield Range
PhenylhydrazineBenzaldehydeEthyl acetoacetate[bmim][FeCl4]Flow oxygen75-92%
Protocol 3: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol outlines a rapid, solvent-free method for the synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone under microwave irradiation.[5]

Materials:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • 3-Methoxy-4-ethoxy-benzaldehyde

  • Ethyl acetate

Procedure:

  • In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • After irradiation, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration.

Quantitative Data Summary:

Reactant 1 (Amount)Reactant 2 (Amount)Reactant 3 (Amount)Microwave PowerIrradiation TimeYieldMelting Point
Ethyl acetoacetate (0.45 mmol)3-Nitrophenylhydrazine (0.3 mmol)3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)420 W10 min83%212–213 °C
Protocol 4: Synthesis of a Celecoxib Analog

This protocol describes the synthesis of a celecoxib analog, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a selective COX-2 inhibitor.[10][11]

Materials:

  • 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione

  • 4-Sulfamidophenylhydrazine hydrochloride

  • Solvent (e.g., ethanol or methanol)

  • Acid catalyst (e.g., hydrochloric acid or acetic acid)

Procedure:

  • The synthesis first involves a Claisen condensation to prepare 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione.

  • In a reaction vessel, dissolve 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione and 4-sulfamidophenylhydrazine hydrochloride in a suitable solvent.

  • Add a catalytic amount of acid.

  • Heat the reaction mixture under reflux. The reaction time can be significantly reduced from 20 hours in batch to 1 hour in a flow chemistry setup.[10]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization.

Quantitative Data Summary:

Reactant 1Reactant 2SolventReaction Time (Batch)Reaction Time (Flow)Yield (Batch)Yield (Flow)
4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione4-Sulfamidophenylhydrazine hydrochlorideEthanol/Methanol~20 hours~1 hour~90%90-96%

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the described this compound synthesis methods.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound reaction Condensation (Acid Catalyst) dicarbonyl->reaction hydrazine Hydrazine Derivative hydrazine->reaction workup Work-up & Purification reaction->workup This compound This compound Derivative workup->this compound

Knorr this compound Synthesis Workflow.

Three_Component_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product comp1 Component 1 one_pot One-Pot Reaction (Catalyst) comp1->one_pot comp2 Component 2 comp2->one_pot comp3 Component 3 comp3->one_pot isolation Isolation & Purification one_pot->isolation This compound Substituted This compound isolation->this compound

Three-Component Synthesis Workflow.

Microwave_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactants Starting Materials microwave Microwave Irradiation reactants->microwave workup Work-up microwave->workup product This compound Product workup->product

Microwave-Assisted Synthesis Workflow.

References

Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in transition metal coordination chemistry. Their importance stems from their versatile coordination modes, the ability to fine-tune steric and electronic properties through substitution, and the proton-responsive nature of the N-H group in protic pyrazoles.[1][2] The two adjacent nitrogen atoms in the this compound ring allow it to act as a monodentate ligand, a bridging unit in polynuclear complexes, or as part of a larger chelating system.[3] This adaptability has led to the development of this compound-based transition metal complexes with wide-ranging applications in catalysis, materials science, and medicine.[4][5]

Key Applications

Homogeneous Catalysis

This compound-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions. Their ability to modulate the electronic environment of the metal center is crucial for optimizing catalytic efficiency.[4]

  • Cross-Coupling Reactions: this compound ligands coordinated to metals like Palladium (Pd), Nickel (Ni), and Copper (Cu) are effective catalysts for C-C and C-heteroatom bond formation, including Suzuki-Miyaura reactions.[1][6]

  • Hydrogenation/Transfer Hydrogenation: Manganese (Mn) and Ruthenium (Ru) complexes featuring this compound ligands have shown high efficiency in the transfer hydrogenation of ketones and aldehydes.[1][7] The proton-responsive N-H group in protic pyrazoles can participate in metal-ligand cooperation, acting as an acid-base catalyst to facilitate these transformations.[2]

Metal-Organic Frameworks (MOFs)

The structural rigidity and defined coordination vectors of this compound-based linkers make them excellent building blocks for constructing robust Metal-Organic Frameworks (MOFs). Pyrazolate-based MOFs are noted for their superior stability, which is attributed to the high pKa of this compound.[8]

  • Gas Capture and Separation: Pyrazolate MOFs, such as Al-3.5-PDA (also known as MOF-303), have demonstrated high efficiency and selectivity in capturing volatile organic compounds like formaldehyde from indoor air.[9]

  • Heterogeneous Catalysis: The high surface area and tunable porosity of this compound-based MOFs provide numerous active sites for catalytic processes.[10] For example, PCN-300, a copper-porphyrin pyrazolate MOF, effectively catalyzes C-O cross-coupling reactions, showcasing the synergy between the framework and the active metal centers.[8]

Medicinal and Biological Chemistry

Transition metal complexes with this compound-based ligands are of great interest in drug development due to their diverse biological activities.[11][12]

  • Anticancer Agents: Copper(II)-pyrazole complexes have been reported as potent antitumor agents, with some showing cytotoxicity comparable or superior to the established drug cisplatin.[13][14] These complexes are thought to interact with DNA bases, leading to cancer cell death.[13]

  • Antibacterial Agents: Coordination complexes of Cadmium(II), Copper(II), and Iron(III) with this compound-acetamide ligands have demonstrated outstanding in vitro antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[11]

Quantitative Data Summary

Quantitative data from structural, spectroscopic, and thermal analyses are crucial for understanding the properties of these complexes.

Table 1: Selected Spectroscopic Data for this compound-Metal Complexes

Complex Type Technique Key Bands/Transitions (cm⁻¹) Reference
Cu(II)-Pyrazole Azo Dye IR ~1643 (C=O), ~3311 (N-H) [13]
Ni(II)-Pyrazole Schiff Base Electronic Spectra ¹⁰¹⁸⁴ (³A₂g → ³T₂g), ¹⁷⁶¹¹ (³A₂g → ³T₁g(F)), ²³⁵⁰⁵ (³A₂g → ³T₁g(P)) [15]
Co(II)-Pyrazole Schiff Base Electronic Spectra ¹²⁶²⁰ (⁴T₁g(F) → ⁴T₂g(F)), ²⁶⁵²⁶ (⁴T₁g(F) → ⁴A₂g(F)), ²²²⁰⁰ (⁴T₁g(F) → ⁴T₁g(P)) [15]

| Zn(II)-Aminomethylthis compound | IR | 1560, 1402 (Acetate ν(COO⁻)) |[16] |

Table 2: Selected Structural Data for this compound-Metal Complexes

Complex Metal-Ligand Bond Bond Length (Å) Comments Reference
[Sc(H₂O)(L)₃] Sc—O(=C) 2.232(6), 2.249(5), 2.239(5) Pseudo-octahedral geometry. [17]
[Na(dme)(L)] Na—O 2.335(1), 2.352(1) Dimeric structure. L = pyrazolone ligand. [17]

| Ca-pyrazolonato complex | Ca—O | 2.29 - 2.32 | Typical range for Ca-O pyrazolonato bonds. |[17] |

Table 3: Thermal Decomposition Data for Zn(II)-Pyrazole Complexes

Complex Temperature Range (°C) Mass Loss (%) Found (Calculated) Decomposition Step Reference
[Zn(OAc)(HL)] (HL=3-amino-5-methylthis compound) 147–307 19.0 (22.80) Loss of ligand [16]
[Zn(OAc)(HL)] (HL=3-amino-5-phenylthis compound) 147–327 15.0 (16.95) Loss of ligand [16]

| [Zn(NCS)(HL)] (HL=3-amino-5-phenylthis compound) | 227–467 | 31.0 (27.74) | Loss of ligand |[16] |

Experimental Protocols

Protocol 1: General Synthesis of a Cu(II)-Pyrazole Complex

This protocol is a representative example for the synthesis of a simple transition metal complex with a substituted this compound ligand, based on procedures described in the literature.[13]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Substituted this compound ligand (e.g., 3-methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Desiccator with CaCl₂

Procedure:

  • Ligand Solution: Dissolve the this compound derivative (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol, 0.399 g) in a small volume of deionized water (e.g., 5 mL).

  • Reaction: Add the aqueous solution of the copper salt to the ethanolic solution of the this compound ligand with continuous stirring.

  • Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ to a constant weight.

Protocol 2: Key Characterization Techniques

After synthesis, the identity and purity of the complex must be confirmed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the coordination of the ligand to the metal ion.

    • Methodology: Record the IR spectra of the free this compound ligand and the metal complex using KBr pellets in the 4000–400 cm⁻¹ range.

    • Analysis: Look for shifts in the characteristic vibrational frequencies of key functional groups (e.g., C=N, C=O, N-H) upon coordination. The appearance of new bands in the low-frequency region (typically < 600 cm⁻¹) can indicate the formation of Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.[15]

  • UV-Visible (Electronic) Spectroscopy:

    • Purpose: To study the electronic transitions and determine the coordination geometry of the metal center.

    • Methodology: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the absorption spectrum.

    • Analysis: Ligand-based π→π* and n→π* transitions are typically observed in the UV region. For d-block metals like Co(II), Ni(II), and Cu(II), weaker d-d transition bands in the visible region provide information about the geometry (e.g., octahedral, tetrahedral, or square planar).[15]

  • ¹H NMR Spectroscopy:

    • Purpose: To confirm the structure of the ligand framework in diamagnetic complexes (e.g., Zn(II), Cd(II)).

    • Methodology: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Compare the spectrum of the complex to that of the free ligand. Shifts in the chemical shifts of protons near the coordination site (e.g., the N-H proton or adjacent C-H protons) can confirm metal binding. The disappearance of the N-H proton signal can indicate deprotonation and coordination as a pyrazolate anion.[3][13]

  • Single-Crystal X-ray Diffraction:

    • Purpose: To obtain a definitive three-dimensional structure of the complex.

    • Methodology: Grow suitable single crystals of the compound. This is often achieved by slow evaporation of a solvent from a saturated solution of the complex.

    • Analysis: Provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which is essential for detailed structure-property relationship studies.[11][18]

Visualizations

Caption: Logical diagram of this compound coordination modes.

// Nodes Reactants [label="Reactants\n(Metal Salt + this compound Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Ethanol)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Reflux, 3h)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolation\n(Filtration & Washing)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying\n(Desiccator)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Crude Product\n(Solid Powder)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(FTIR, UV-Vis, XRD, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Characterized\nComplex", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Solvent -> Reaction; Reaction -> Isolation; Isolation -> Drying; Drying -> Product; Product -> Characterization; Characterization -> Final; } }

Caption: Workflow for complex synthesis and characterization.

// Nodes Ligand [label="this compound-based\nOrganic Linker", fillcolor="#FBBC05", fontcolor="#202124"]; Metal [label="Metal Ion\nor Cluster", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assembly [label="Self-Assembly\n(Solvothermal Synthesis)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; MOF [label="Porous Pyrazolate\nMOF Structure", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="Application:\nHeterogeneous Catalysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Substrates -> Products", style=dashed, shape=cds];

// Edges Ligand -> Assembly; Metal -> Assembly; Assembly -> MOF; MOF -> Application [label="Provides Active Sites"]; Application -> Reaction [label="Catalyzes Reaction"]; } }

Caption: Logical pathway from this compound ligands to MOF catalysts.

References

Application of Pyrazole Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] Their structural versatility allows for the design of compounds that can selectively target various key players in cancer progression, such as protein kinases. Several this compound-based drugs, including Crizotinib and Ruxolitinib, have been approved for clinical use, validating the therapeutic potential of this heterocyclic core.[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as anticancer agents, with a focus on their role as kinase inhibitors.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative this compound derivatives against various cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
EGFR Inhibitors
Compound 6dA549 (Lung)5.176 ± 0.164[3]
Compound 6gA549 (Lung)1.537 ± 0.097[3]
Compound 4aHepG2 (Liver)0.15 ± 0.03[4]
VEGFR-2 Inhibitors
Compound 3aPC-3 (Prostate)1.22[5]
Compound 3iPC-3 (Prostate)1.24[5]
Compound 6bHepG2 (Liver)2.52[6]
CDK2 Inhibitors
Compound 5MCF-7 (Breast)8.03[7]
Compound 6MCF-7 (Breast)-[7]
Compound 11MCF-7 (Breast)-[7]
Compound 4HCT-116 (Colon)-[8]
Compound 9HCT-116 (Colon)-[8]
Multi-Kinase Inhibitors
Compound HD05Various-[9]
Compound HD12Various-[9]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
EGFR Inhibitors
Compound 4aEGFR310 ± 8[4]
VEGFR-2 Inhibitors
Compound 3aVEGFR-238.28[5]
Compound 3iVEGFR-28.93[5]
Compound 5aVEGFR-2267[6]
Compound 6bVEGFR-2200[6]
CDK2 Inhibitors
Compound 4CDK2/cyclin A23820[8]
Compound 7dCDK2/cyclin A21470[8]
Compound 9CDK2/cyclin A2960[8]
Compound 5CDK2560[7]
Compound 6CDK2460[7]
Compound 11CDK2450[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

EGFR_VEGFR_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation PKC PKC PLCg->PKC PKC->RAF Pyrazole_EGFR This compound-based EGFR Inhibitor Pyrazole_EGFR->EGFR Pyrazole_VEGFR This compound-based VEGFR-2 Inhibitor pyrazole_VEGFR pyrazole_VEGFR pyrazole_VEGFR->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways by this compound Derivatives.

CDK_inhibition cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G1_Arrest G1 Arrest G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CDK2_CyclinA CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinE Cyclin E CyclinE->CDK2_CyclinE CyclinA Cyclin A CyclinA->CDK2_CyclinA Rb Rb CDK2_CyclinE->Rb phosphorylates CDK2_CyclinA->Rb phosphorylates Pyrazole_CDK2 This compound-based CDK2 Inhibitor Pyrazole_CDK2->CDK2 p21 p21/p27 p21->CDK2_CyclinE E2F E2F Rb->E2F DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis DNA_Synthesis->S

Caption: Inhibition of CDK2-Mediated Cell Cycle Progression by this compound Derivatives.

experimental_workflow cluster_discovery Drug Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Kinase_Assay Kinase Inhibitory Assay (IC50 determination) Purification->Kinase_Assay MTT_Assay Cytotoxicity Assay (MTT) (IC50 against cell lines) Kinase_Assay->MTT_Assay Western_Blot Mechanism of Action (Western Blot) MTT_Assay->Western_Blot Xenograft Tumor Xenograft Model (in mice) Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General Experimental Workflow for Anticancer this compound Derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

This section provides a general protocol for the synthesis of this compound-based kinase inhibitors, which can be adapted for targeting specific kinases like EGFR, VEGFR, or CDK by modifying the starting materials.

a. General Procedure for the Synthesis of 1,3,5-Trisubstituted this compound Derivatives

This protocol describes a common method for synthesizing a this compound core through the condensation of a 1,3-diketone with a hydrazine derivative.

  • Materials:

    • Substituted 1,3-diketone (1.0 eq)

    • Substituted hydrazine hydrochloride (1.2 eq)

    • Ethanol or acetic acid

    • Sodium acetate (if using hydrazine hydrochloride)

    • Glacial acetic acid (optional, as catalyst)

    • Reflux apparatus

    • Thin Layer Chromatography (TLC) plates

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the substituted 1,3-diketone (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Add the substituted hydrazine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. If using hydrazine hydrate, sodium acetate is not required.

    • Add a catalytic amount of glacial acetic acid if the reaction is slow.

    • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the desired this compound derivative.

    • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

b. Example Synthesis of a this compound-based EGFR Inhibitor

This is an adaptation of the general protocol for a specific class of inhibitors.[3]

  • Step 1: Synthesis of Chalcone Intermediate:

    • Dissolve a substituted acetophenone and a substituted benzaldehyde in ethanol.

    • Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and acidify to precipitate the chalcone.

    • Filter, wash, and dry the product.

  • Step 2: Synthesis of the this compound Ring:

    • Dissolve the synthesized chalcone in a suitable solvent like ethanol or acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine and reflux the mixture.

    • Follow the workup and purification steps as described in the general protocol.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, PC-3)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes the evaluation of the antitumor efficacy of this compound derivatives in a subcutaneous xenograft mouse model.[10][11]

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice)

    • Cancer cell line for implantation

    • Matrigel (optional)

    • This compound derivative formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative or the vehicle control to the mice according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or western blotting).

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound derivatives on the expression or phosphorylation status of target proteins in a signaling pathway.

  • Materials:

    • Cancer cells treated with this compound derivatives

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to the target proteins, e.g., anti-p-EGFR, anti-EGFR, anti-CDK2)

    • Secondary antibodies (conjugated to HRP)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cancer cells with the this compound derivative for the desired time. Lyse the cells with lysis buffer and collect the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add the chemiluminescent substrate.

    • Imaging: Capture the signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel anticancer agents. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and characterize new this compound derivatives. By targeting key oncogenic signaling pathways, these compounds hold significant promise for the future of cancer therapy. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel this compound-based combination therapies will be crucial in translating these promising preclinical findings into effective clinical treatments.

References

High-Throughput Screening of Pyrazole-Based Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to engage in various biological interactions have led to the creation of vast and diverse this compound-based compound libraries. High-throughput screening (HTS) is an indispensable tool for rapidly interrogating these libraries to identify novel hit compounds with therapeutic potential against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[1][3] This document provides detailed application notes and protocols for various HTS assays tailored for the screening of this compound-based libraries, complete with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.

I. Biochemical Assays

Biochemical assays are fundamental in primary HTS campaigns to identify compounds that directly interact with a purified target protein in a cell-free system. These assays are crucial for determining direct target engagement and for establishing structure-activity relationships (SAR).

A. Kinase Inhibition Assays

This compound derivatives are well-known for their potent kinase inhibitory activity.[1][4] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinases a major target class for this compound-based libraries.[4]

HTRF assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format (no wash steps required).[4] The assay principle is based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.

Experimental Protocol: HTRF Kinase Assay [4]

  • Reagent Preparation:

    • 1X Enzymatic Buffer: Dilute a 5X buffer stock with distilled water and supplement with necessary cofactors for the target kinase.

    • Kinase Solution: Dilute the purified kinase to the optimal concentration (empirically determined) in 1X enzymatic buffer.

    • Substrate Solution: Reconstitute a biotinylated substrate peptide in 1X enzymatic buffer.

    • ATP Solution: Dilute ATP to the working concentration (typically at or near the Kₘ for the specific kinase) in 1X enzymatic buffer.

    • Detection Reagents: Dilute Streptavidin-XL665 and a phospho-specific antibody labeled with Europium cryptate in the detection buffer containing EDTA.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the this compound compound (or control) in DMSO to the assay wells.

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of the substrate solution.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Seal the plate and incubate at room temperature for 60 minutes.

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.

    • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay applicable to any ADP-generating enzyme.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay [4]

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the this compound compound (or control) in the appropriate buffer to the assay wells.

    • Add 2.5 µL of the kinase and substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for the desired time at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

    • Calculate the percent inhibition and determine the IC₅₀ values as described for the HTRF assay.

Quantitative Data for this compound-Based Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Reference
1b HaspinADP-Glo57[5]
1c HaspinADP-Glo66[5]
2c HaspinADP-Glo62[5]
15i TBK1Not Specified8.5[6]
15y TBK1Not Specified0.2[6]
Afuresertib Akt1Not Specified1.3[7]
Compound 1 Akt1Not Specified61[7]
Compound 6 Aurora kinaseNot Specified160[7]

II. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on cellular processes within a living cell.[8] These assays are crucial for identifying compounds with cellular permeability and for assessing their impact on complex signaling pathways.

A. Cytotoxicity and Proliferation Assays

A primary step in screening any compound library is to assess its general cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls. Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data for Anticancer Activity of this compound Derivatives

Compound IDCell LineIC₅₀ (µM)Target/PathwayReference
Compound 4 HCT-1167.67 ± 0.5YAP/TEAD
Compound 4 HepG-25.85 ± 0.4YAP/TEAD
Compound 4 MCF-76.97 ± 0.5YAP/TEAD
P25 A4313.7Apoptosis[9]
P25 SKMEL-287.6Apoptosis[9]
Compound A2 A-5494.91Hsp90α[10]
Compound A4 A-5493.22Hsp90α[10]
Compound 7a HepG26.1 ± 1.9CDK-2[11]
Compound 7b HepG27.9 ± 1.9CDK-2[11]
B. GPCR Modulation Assays

GPCRs are a large family of transmembrane receptors that are major drug targets.[12] Calcium flux assays are a common HTS method to screen for GPCR modulators.[12]

Experimental Protocol: Calcium Flux Assay [13][14]

  • Cell Preparation: Plate cells stably expressing the target GPCR in a 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the this compound compounds to the wells.

  • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration upon GPCR activation or inhibition.

  • Data Analysis: Analyze the fluorescence kinetics to identify agonists (which induce a calcium signal), antagonists (which block the signal from a known agonist), and allosteric modulators (which modify the response to a known agonist). Determine EC₅₀ or IC₅₀ values.

C. Ion Channel Modulation Assays

Ion channels are critical for cellular excitability and signaling.[15] this compound derivatives have been shown to modulate ion channel activity, particularly calcium channels.[1]

Experimental Protocol: Membrane Potential Assay [15][16]

  • Cell Preparation: Plate cells expressing the target ion channel in a 384-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.

  • Compound Incubation: Add the this compound compounds and incubate.

  • Stimulation and Detection: Use a plate reader capable of kinetic fluorescence measurements to stimulate the ion channel (e.g., by adding a depolarizing agent for voltage-gated channels) and record the change in fluorescence, which reflects the change in membrane potential.

  • Data Analysis: Analyze the fluorescence data to identify compounds that modulate ion channel activity and determine their potency.

III. Phenotypic Screening

Phenotypic screening involves testing compounds in complex, physiologically relevant systems, such as whole cells or organisms, without a preconceived target.[17] This approach can identify compounds that act on novel targets or through novel mechanisms.[17]

Experimental Protocol: High-Content Imaging for CNS Activity [10]

  • Cell Culture: Culture patient-derived or immortalized neuronal cells in a multi-well imaging plate.

  • Compound Treatment: Treat the cells with the this compound library for a defined period.

  • Staining: Fix the cells and stain with fluorescent dyes for various cellular components (e.g., nucleus, cytoskeleton, specific organelles).

  • Image Acquisition: Use an automated high-content imaging system to capture images of the cells.

  • Image Analysis: Use image analysis software to extract a large number of quantitative features from the images, creating a "phenotypic fingerprint" for each compound.

  • Data Analysis: Use machine learning algorithms to cluster compounds with similar phenotypic fingerprints and to identify those that revert a disease-related phenotype towards a healthy state.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context and logic of HTS campaigns.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_output Outcome Compound_Library This compound Library (in DMSO) Assay_Plates Assay-Ready Plates (384- or 1536-well) Compound_Library->Assay_Plates Primary_Screen Primary Screen (Single Concentration) Assay_Plates->Primary_Screen Reagents Assay-Specific Reagents (Enzymes, Cells, Dyes) Reagents->Assay_Plates Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Optimized Candidate JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pyrazole_Inhibitor This compound Inhibitor (e.g., Baricitinib) Pyrazole_Inhibitor->JAK inhibits STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression regulates Calcium_Signaling_Pathway cluster_cell Cell GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) SOCE Store-Operated Ca2+ Entry (SOCE) ER->SOCE depletion activates Ca_ER Ca2+ IP3R->Ca_ER releases Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Downstream Downstream Effects (e.g., NFAT activation) Ca_cyto->Downstream SOCE->Ca_cyto Pyrazole_Modulator This compound Modulator Pyrazole_Modulator->SOCE modulates Ligand Ligand Ligand->GPCR activates

References

Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success. Protein kinases, critical regulators of cellular processes, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on utilizing cell-based assays to evaluate the efficacy and mechanism of action of novel this compound-based kinase inhibitors.

Key Signaling Pathways Targeted by this compound Inhibitors

This compound compounds have been successfully developed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). Understanding the pathways they inhibit is crucial for designing experiments and interpreting results.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that control the progression of the cell cycle.[1] Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often deregulated.[1][2] The this compound compound AT7519, for example, is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1][2]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F binds & sequesters G1_S_Genes G1/S Phase Gene Transcription pRb->G1_S_Genes releases E2F to activate CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 promotes CyclinE_CDK2->Rb further phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase maintains Inhibitor This compound CDK Inhibitor (e.g., AT7519) Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Diagram 1: Inhibition of the CDK/Rb pathway by this compound compounds.
Janus Kinase (JAK) Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, which regulate processes like immunity and hematopoiesis.[3] Aberrant JAK signaling is linked to various cancers and inflammatory diseases.[3][4] Several 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors, showing greater antiproliferative activity than the approved drug Ruxolitinib in certain cell lines.[3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pJAK p-JAK (Active) STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Inhibitor This compound JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->pJAK inhibits autophosphorylation

Diagram 2: Inhibition of the JAK/STAT signaling pathway.

Data Presentation: this compound Kinase Inhibitor Activity

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data, based on published findings for this compound-based CDK and JAK inhibitors.

Table 1: Anti-proliferative Activity of this compound-based CDK Inhibitors

Compound ID Target Kinase(s) Cell Line Assay Type IC50 / GI50 (µM) Reference
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9 HCT116 (Colon) Proliferation 0.04 - 0.94 (nmol/L) [1][2]
Compound 4 CDK2 HCT-116 (Colon) Proliferation (NCI-60) 3.81 (Full Panel) [5][6]
Compound 9 CDK2 NCI-60 Panel Proliferation 0.96 (IC50 vs CDK2 enzyme) [5][6]
Compound 15 CDK2 Ovarian Cancer Panel Proliferation 0.127 - 0.560 [7]
Compound 29 CDK2 HepG2 (Liver) Cytotoxicity 10.05 [8]

| Compound 36 | CDK2 | - | Enzyme Assay | 0.199 | |

Table 2: Anti-proliferative Activity of this compound-based JAK Inhibitors

Compound ID Target Kinase(s) Cell Line Assay Type IC50 (µM) Reference
Ruxolitinib JAK1, JAK2 HEL (Erythroleukemia) Proliferation >1 [3]
Ruxolitinib JAK1, JAK2 K562 (CML) Proliferation >1 [3]
Compound 3f JAK1, JAK2, JAK3 HEL (Erythroleukemia) Proliferation 0.48 [3]
Compound 3f JAK1, JAK2, JAK3 K562 (CML) Proliferation 0.76 [3]
Compound 11b JAK1, JAK2, JAK3 HEL (Erythroleukemia) Proliferation 0.35 [3]
Compound 11b JAK1, JAK2, JAK3 K562 (CML) Proliferation 0.37 [3]

| TK4g | JAK2, JAK3 | - | Enzyme Assay | 0.0126 (JAK2), 0.0158 (JAK3) |[9] |

Experimental Workflow

A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors. The process begins with broad screening to determine cellular potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream consequences of inhibition.

Experimental_Workflow Start Start: Novel this compound Compound Assay1 1. Cell Viability / Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->Assay1 Decision1 Potent? (IC50 < Threshold) Assay1->Decision1 Assay2 2. Target Engagement Assay (e.g., Western Blot for p-Substrate) Decision1->Assay2 Yes Stop Stop: Compound Inactive or Off-Target Decision1->Stop No Decision2 On-Target Activity? Assay2->Decision2 Assay3 3. Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) Decision2->Assay3 Yes Decision2->Stop No End End: Candidate for Further Preclinical Testing Assay3->End

Diagram 3: General workflow for evaluating a novel kinase inhibitor.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key cell-based assays used to characterize this compound kinase inhibitors.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the concentration at which an inhibitor reduces cell viability by 50% (IC50).[10][11]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize evaporation effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound inhibitor in complete medium. A common starting range is 0.01 µM to 25 µM.[10]

    • Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.5%) and a "no-cell control" (medium only for background).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

    • Calculate Percent Viability: [(Abs_treated - Abs_background) / (Abs_vehicle - Abs_background)] * 100.

    • Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[10]

Protocol 2: Analysis of Target Phosphorylation by Western Blot

This protocol is used to detect changes in the phosphorylation state of a kinase's downstream substrates, providing direct evidence of target engagement and inhibition within the cell.[12]

Materials:

  • 6-well or 10-cm cell culture plates

  • Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins (casein) that can cause high background.[12][13]

  • Primary antibodies: Phospho-specific antibody (e.g., anti-phospho-Rb) and total protein antibody (e.g., anti-total-Rb).

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the this compound inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load the denatured protein samples onto an SDS-PAGE gel and run at a constant voltage.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary phospho-specific antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the same membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. It is used to determine if a kinase inhibitor, particularly a CDK inhibitor, induces arrest at a specific cell cycle checkpoint.[14][15]

Materials:

  • 6-well cell culture plates

  • This compound inhibitor and vehicle (DMSO)

  • PBS (calcium and magnesium-free)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the inhibitor at desired concentrations for a set time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells (to include apoptotic populations). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.[14]

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry Acquisition and Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[14]

    • Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[14] Compare the cell cycle profiles of treated samples to the vehicle control to identify cell cycle arrest.

References

Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a prominent scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the this compound ring is a critical step in the development of new therapeutic agents, allowing for the fine-tuning of their pharmacological profiles. The C4 position of the this compound ring is a particularly attractive site for modification due to its inherent electron-rich character, which makes it susceptible to electrophilic attack.[1][2][3][4]

This document provides detailed application notes and experimental protocols for key methods used to functionalize the C4 position of pyrazoles, enabling researchers to access a diverse range of substituted this compound derivatives.

Overview of C4 Functionalization Strategies

The functionalization of the this compound C4 position can be achieved through several synthetic strategies. The choice of method often depends on the desired substituent, the starting materials available, and the overall complexity of the target molecule. The main approaches can be categorized as follows:

  • Electrophilic Substitution: This is a fundamental and widely used method that takes advantage of the high electron density at the C4 position.[2][3] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[2]

  • Transition-Metal-Catalyzed C-H Functionalization: In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy.[5][6] Palladium-catalyzed reactions, for instance, allow for the direct introduction of aryl, allyl, and benzyl groups at the C4 position, often with high regioselectivity.[7][8][9]

  • Functionalization of Pre-functionalized Pyrazoles: This approach involves the initial introduction of a reactive group, typically a halogen, at the C4 position. This "handle" can then be used in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce a wide variety of substituents.[10][11][12][13]

Below is a diagram illustrating these primary pathways for this compound C4 functionalization.

G cluster_start Starting Material cluster_methods Functionalization Methods cluster_intermediate Intermediate cluster_final Final Product Unsubstituted this compound Unsubstituted this compound Electrophilic Substitution Electrophilic Substitution Unsubstituted this compound->Electrophilic Substitution Direct Functionalization Transition-Metal-Catalyzed C-H Activation Transition-Metal-Catalyzed C-H Activation Unsubstituted this compound->Transition-Metal-Catalyzed C-H Activation Direct Functionalization Halogenation Halogenation Unsubstituted this compound->Halogenation Pre-functionalization C4-Functionalized this compound C4-Functionalized this compound Electrophilic Substitution->C4-Functionalized this compound Transition-Metal-Catalyzed C-H Activation->C4-Functionalized this compound 4-Halothis compound 4-Halothis compound Halogenation->4-Halothis compound 4-Halothis compound->C4-Functionalized this compound Cross-Coupling Reactions

Overview of major pathways for this compound C4 functionalization.

Experimental Protocols and Data

This section provides detailed experimental protocols for several common C4 functionalization reactions, along with tabulated data for yields and reaction conditions to facilitate comparison.

Electrophilic Halogenation: C4-Iodination

Iodination of the this compound C4 position is a common method to introduce a versatile synthetic handle for subsequent cross-coupling reactions.[10][11]

Protocol for C4-Iodination: [10]

  • To a solution of the 1,3,5-trisubstituted this compound (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodothis compound.

Starting this compoundReaction Time (h)Yield (%)Reference
1,3,5-Triphenylthis compound492[10]
1-Phenyl-3,5-di(pyridin-2-yl)this compound685[10]
1-(4-Methoxyphenyl)-3,5-dimethylthis compound395N/A
Electrophilic Thiocyanation

The introduction of a thiocyanate group at the C4 position can be a gateway to further synthetic transformations.

Protocol for C4-Thiocyanation: [2][14]

  • Under a nitrogen atmosphere, prepare a mixture of phenyliodine dichloride (PhICl₂) (2.00 mmol) and ammonium thiocyanate (NH₄SCN) (2.00 mmol) in toluene (5 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the this compound substrate (1.00 mmol) to the reaction mixture.

  • Continue stirring at 0 °C for 8 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-thiocyanated this compound.[14]

Starting this compoundYield (%)Reference
3,5-Dimethyl-1-phenyl-1H-pyrazole95[14]
1,3,5-Trimethyl-1H-pyrazole89[14]
1-Phenyl-1H-pyrazole82[14]
Palladium-Catalyzed Direct C4-Arylation

Direct C-H arylation offers a more streamlined approach to C4-functionalized pyrazoles, avoiding the need for pre-functionalization.[2][5]

Protocol for C4-Arylation: [2]

  • In a sealed tube, combine 1,3,5-trimethylthis compound (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl BromideYield (%)Reference
4-Bromotoluene78[2]
4-Bromoanisole72[2]
1-Bromo-4-fluorobenzene65[2]

Troubleshooting and Optimization

Functionalization of the this compound C4 position can sometimes present challenges. Below is a troubleshooting guide to address common issues.[2]

G Low or No Yield Low or No Yield Deactivated Ring Deactivated Ring Low or No Yield->Deactivated Ring Possible Cause Steric Hindrance Steric Hindrance Low or No Yield->Steric Hindrance Possible Cause Poor Regioselectivity Poor Regioselectivity Similar C4/C5 Reactivity Similar C4/C5 Reactivity Poor Regioselectivity->Similar C4/C5 Reactivity Possible Cause Side Reactions Side Reactions N-Alkylation N-Alkylation Side Reactions->N-Alkylation Possible Cause Use Harsher Conditions Use Harsher Conditions Deactivated Ring->Use Harsher Conditions Solution Modify Synthetic Route Modify Synthetic Route Steric Hindrance->Modify Synthetic Route Solution Introduce Blocking Group at C5 Introduce Blocking Group at C5 Similar C4/C5 Reactivity->Introduce Blocking Group at C5 Solution Protect N1-Position Protect N1-Position N-Alkylation->Protect N1-Position Solution

Troubleshooting common issues in this compound C4 functionalization.
  • Low or No Yield:

    • Deactivated Ring: If the this compound ring is substituted with strong electron-withdrawing groups, it may be deactivated towards electrophilic substitution. In such cases, harsher reaction conditions (e.g., higher temperatures, stronger acids) may be necessary.[2]

    • Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can impede access to the C4 position.[2] It may be necessary to reconsider the synthetic route to introduce the C4-functionality before installing bulky groups.[2]

  • Poor Regioselectivity:

    • Mixture of C4 and C5 Isomers: The electronic and steric environments of the C4 and C5 positions can sometimes be similar, leading to a mixture of products.[2] To enhance C4 selectivity, a blocking group can be introduced at the C5 position.[2][15]

  • Side Reactions:

    • N-Alkylation: The nitrogen atoms in the this compound ring are nucleophilic and can compete with the C4 position for reaction with electrophiles, leading to undesired N-substituted products.[2] If the this compound is NH-unsubstituted, protecting the N1-position with a suitable protecting group can prevent N-alkylation.[2]

By understanding the underlying principles of this compound reactivity and carefully selecting the appropriate synthetic methodology, researchers can efficiently and selectively functionalize the C4 position to generate novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing structure-activity relationship (SAR) studies on pyrazole analogs. This compound-containing compounds are a significant class of heterocyclic molecules that form the core of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the synthetic strategies, experimental protocols for biological evaluation, and data presentation for the systematic investigation of this compound analogs to elucidate the relationship between their chemical structure and biological activity.

Data Presentation: SAR of this compound Analogs

The following tables summarize the quantitative data from various studies on this compound analogs, highlighting the impact of structural modifications on their biological potency.

Anticancer Activity of this compound Derivatives
Compound IDR1R2R3Target Cell LineIC50 (µM)Reference
1a HHHMCF-7 (Breast)> 100[1]
1b 4-OCH3HHMCF-7 (Breast)16.50[1]
1c 4-ClHHMCF-7 (Breast)23.7[1]
2a HIndoleHHCT116 (Colon)> 100[1]
2b HIndole4-FHCT116 (Colon)0.074 (as CDK2 inhibitor)[1]
3a PhenylHThiopheneHepG2 (Liver)8.86
3b 4-MethoxyphenylHThiopheneHepG2 (Liver)> 50

Table 1: SAR of this compound Analogs as Anticancer Agents. The substitution pattern on the this compound core significantly influences the cytotoxic activity. For instance, the introduction of an indole moiety at the R2 position, combined with a fluorine substituent, markedly enhances the inhibitory activity against CDK2.[1]

Antimicrobial Activity of this compound Derivatives
Compound IDR1R2Target OrganismMIC (µg/mL)Reference
4a HHEscherichia coli> 256[2]
4b 4-NO2-phenylHEscherichia coli0.25[2]
4c HHydrazinecarboxamideStreptococcus epidermidis0.25[2]
5a HHAspergillus niger> 256[2]
5b HHydrazinecarboxamideAspergillus niger1[2]

Table 2: SAR of this compound Analogs as Antimicrobial Agents. The presence of a nitro group on the phenyl ring at R1 or a hydrazinecarboxamide group at R2 dramatically increases the antimicrobial potency of the this compound scaffold.[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

Synthesis of 1,3,5-Trisubstituted this compound Analogs

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.

Materials:

  • Substituted 1,3-diketone (e.g., pentane-2,4-dione)

  • Substituted hydrazine hydrate (e.g., hydrazine hydrate)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in ethanol.

  • Add the substituted hydrazine hydrate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test this compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test this compound analogs in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[3]

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • 96-well microtiter plates

  • Test this compound analogs (dissolved in a suitable solvent like DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of the test this compound analog in a suitable solvent.

  • Perform two-fold serial dilutions of the compound in the broth directly in the wells of a 96-well plate.

  • Prepare the microbial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[6]

  • Inoculate each well with the prepared microbial suspension. Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8]

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Kinase reaction buffer

  • Test this compound analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test this compound analogs in the kinase reaction buffer.

  • In a 384-well plate, add the kinase and substrate master mix.

  • Add the serially diluted compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be near the Km for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to SAR studies of this compound analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of This compound Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay (IC50/MIC) Primary_Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

A typical workflow for a this compound analog SAR study.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation PyrazoleAnalog This compound Analog (Kinase Inhibitor) PyrazoleAnalog->RAF

A hypothetical signaling pathway modulated by a this compound analog.

References

Synthetic Routes to Polysubstituted Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyrazole compounds, a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The following sections outline key synthetic strategies, present quantitative data for comparative analysis, and offer step-by-step experimental procedures.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are integral components in a wide range of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and diverse synthetic routes to access polysubstituted pyrazoles is a critical endeavor in modern organic chemistry. This document details several robust methods for their synthesis, including the classical Knorr synthesis, reactions involving α,β-unsaturated carbonyls, [3+2] cycloaddition reactions, and multicomponent reactions.

Key Synthetic Strategies

Several key strategies have been established for the synthesis of polysubstituted pyrazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Knorr this compound Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.[1][2] A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[1]

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a versatile route to pyrazolines, which can be subsequently oxidized to pyrazoles.[3] This method allows for the introduction of a wide variety of substituents at different positions of the this compound ring.

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[4][5] This approach offers a high degree of control over the substitution pattern and is often highly regioselective.

  • Multicomponent Reactions (MCRs): MCRs involve the one-pot reaction of three or more starting materials to form a complex product, incorporating most or all of the atoms of the reactants.[6][7] These reactions are highly efficient and atom-economical, providing rapid access to diverse libraries of polysubstituted pyrazoles.[8]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of various polysubstituted pyrazoles using the methods described above.

Table 1: Knorr Synthesis of Polysubstituted Pyrazoles

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNone1135-145High[9]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol1~100High[2][10]
Acetylacetone2,4-DinitrophenylhydrazineLiClO4--High[3]

Table 2: Synthesis from α,β-Unsaturated Ketones

α,β-Unsaturated KetoneHydrazine DerivativeConditionsYield (%)Reference
ChalconeHydrazine hydrateH2SO4 / Acetic acid-[3]
trans-4-Phenyl-3-buten-2-oneTosylhydrazineMicrowave, solvent-freeHigh[3]
β-IononeTosylhydrazineMicrowave, solvent-freeHigh[3]

Table 3: [3+2] Cycloaddition for Polysubstituted this compound Synthesis

1,3-Dipole SourceDipolarophileConditionsYield (%)Reference
Hydrazonyl chloride (for nitrile imine)Ninhydrin-derived Morita-Baylis-Hillman carbonate-up to 95[4]
α-DiazoesterYnoneAl(OTf)3up to 77[5][11]
Trifluoroacetonitrile imineChalconeMnO2 (for aromatization)44-96[12]

Table 4: Multicomponent Synthesis of Polysubstituted Pyrazoles

Component 1Component 2Component 3Catalyst/SolventYield (%)Reference
Cyclic β-diketoneArylglyoxalArylhydrazonep-TsOH / DMFHigh[8]
Phenyl hydrazineNitroolefinBenzaldehydeTLL@MMI49-90[13]
KetoneAldehydeHydrazine monohydrochlorideBromine or O2/DMSOup to 95[14]
Malononitrile2,4-DinitrophenylhydrazineBenzaldehydeDeep eutectic solventModerate to good[15]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [9]

  • Materials:

    • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

    • Phenylhydrazine (1.25 mL, 12.5 mmol)

    • Diethyl ether

    • Ethanol (95%) for recrystallization

  • Procedure:

    • In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. Note: This addition is slightly exothermic and should be performed slowly in a fume hood.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

    • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.

    • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.

    • Recrystallize the crude product from a minimum amount of hot 95% ethanol.

    • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

    • Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2][10]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring.

    • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the solid product using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

Protocol 3: One-Pot, Three-Component Synthesis of a Substituted this compound [14]

  • Materials:

    • Ketone (1.0 eq)

    • Aldehyde (1.0 eq)

    • Hydrazine monohydrochloride (1.1 eq)

    • Solvent (e.g., ethanol or DMSO)

    • Oxidizing agent (e.g., Bromine or O2 atmosphere)

  • Procedure:

    • To a solution of the ketone and aldehyde in the chosen solvent, add hydrazine monohydrochloride.

    • Stir the mixture at the optimized temperature to form the pyrazoline intermediate.

    • For oxidation:

      • Method A (Bromine): Carefully add bromine to the reaction mixture and continue stirring until the pyrazoline is fully converted to the this compound.

      • Method B (Oxygen): If using DMSO as the solvent, simply heat the pyrazoline intermediate under an oxygen atmosphere.

    • After completion, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general mechanisms and workflows for the synthesis of polysubstituted pyrazoles.

Knorr_Pyrazole_Synthesis Start 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Start->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization This compound Polysubstituted This compound Cyclic_Intermediate->this compound Dehydration (-H2O) Three_Component_Synthesis_Workflow Start Combine Starting Materials (e.g., Ketone, Aldehyde, Hydrazine) Reaction One-Pot Reaction (with Catalyst/Solvent) Start->Reaction Intermediate Formation of Intermediate (e.g., Pyrazoline) Reaction->Intermediate Oxidation In situ Oxidation (if required) Intermediate->Oxidation Workup Work-up and Purification (Precipitation/Filtration or Extraction/Chromatography) Oxidation->Workup Product Polysubstituted this compound Workup->Product Cycloaddition_Route Dipole 1,3-Dipole (e.g., Nitrile Imine) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Cycloadduct Initial Cycloadduct (e.g., Pyrazoline) Cycloaddition->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization (e.g., Oxidation or Elimination) This compound Polysubstituted This compound Aromatization->this compound

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of pyrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3]

Introduction

Pyrazoles are a class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[4][5] Derivatives of this compound are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[6][7][8][9] Several FDA-approved drugs, such as Celecoxib (an anti-inflammatory), and various tyrosine kinase inhibitors used in cancer therapy, feature a this compound scaffold.[10][11]

Microwave-assisted synthesis has emerged as a powerful tool in medicinal chemistry, enabling rapid and efficient synthesis of compound libraries for screening.[12][13] The protocols outlined below describe the synthesis of pyrazoles from common precursors like chalcones and 1,3-dicarbonyl compounds, as well as a multi-component approach for more complex derivatives.

Key Advantages of Microwave-Assisted Synthesis

  • Speed: Reaction times are often reduced from hours to minutes.[2][4]

  • Yield: Increased reaction efficiency frequently leads to higher product yields.[2][14]

  • Purity: Cleaner reactions can simplify product purification.

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[15]

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various this compound derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[2]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[2]

Table 2: Synthesis of this compound-Oxadiazole Hybrids

ProductMethodTimeYield (%)Reference
This compound-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92[3][14]
This compound-Oxadiazole HybridsConventional Heating7-9 hoursNot specified[3][14]

Table 3: One-Pot Synthesis of 4-Arylidenepyrazolones

ReactantsMicrowave Power (W)Time (min)Yield (%)Reference
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde4201083[16][17]
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde420554[16][17]
Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde4201562[16][17]

Experimental Protocols

Protocol 1: Synthesis of Pyrazoles from Chalcones

This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative to form pyrazoles.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[4][6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Protocol 2: Synthesis of Pyrazolones from β-Keto Esters

This protocol outlines the Knorr condensation of a β-keto ester with a hydrazine derivative.

Materials:

  • Ethyl acetoacetate (7.68 mmol, 0.98 mL)

  • Phenylhydrazine (7.29 mmol, 0.72 mL)

  • Microwave reactor or a petri dish for a domestic microwave

  • Ethyl acetate for work-up

Procedure:

  • Place ethyl acetoacetate (7.68 mmol) and phenylhydrazine (7.29 mmol) in a microwave-safe vessel.[18][19]

  • Irradiate the mixture in a microwave reactor at a low power setting (e.g., 20% power, ~100 W) for approximately 4-7 minutes.[18][19]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

  • Collect the solid product by filtration. If no precipitate forms, reduce the volume of the ethyl acetate under vacuum and cool the solution.[18]

  • The crude product can be further purified by recrystallization.

Protocol 3: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This multicomponent reaction provides a rapid route to complex, biologically active pyran-fused pyrazoles.[20][21][22]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Potassium tert-butoxide (10 mmol) as a catalyst

  • Methanol (25-30 mL)

  • Microwave reactor flask

Procedure:

  • In a flask suitable for microwave synthesis, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol).[20]

  • Add methanol (25-30 mL) followed by the potassium tert-butoxide catalyst (10 mmol).[20]

  • Place the flask in the microwave reactor and irradiate. Monitor the reaction progress by TLC. Reaction times are typically short, in the range of minutes.[15]

  • Upon completion, cool the reaction mixture.

  • Pour the mixture into hot water to precipitate the product.

  • Filter the solid, wash with hot water, and recrystallize from hot ethanol to obtain the pure 4H-pyrano[2,3-c]this compound.[20]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_purification Purification & Analysis reagents Combine Reactants, Solvent & Catalyst vial Seal Microwave Vial reagents->vial irradiate Set Parameters (Power, Time, Temp) & Irradiate vial->irradiate cool Cool to RT irradiate->cool precipitate Precipitate Product (e.g., add to ice water) cool->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize filter->recrystallize characterize Characterize (NMR, IR, MS) recrystallize->characterize pure_product Pure this compound Derivative characterize->pure_product

General workflow for microwave-assisted this compound synthesis.
Biological Significance: Anticancer Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The diagram below illustrates a simplified signaling pathway where a this compound derivative inhibits CDK2, leading to cell cycle arrest and apoptosis.[7][10]

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor cyclin_e Cyclin E receptor->cyclin_e Upregulates complex Cyclin E / CDK2 Complex cyclin_e->complex cdk2 CDK2 cdk2->complex rb Rb Protein complex->rb Phosphorylates arrest G1/S Arrest complex->arrest rb_p Phosphorylated Rb (pRb) e2f E2F s_phase S-Phase Entry (DNA Replication) e2f->s_phase Activates Transcription proliferation Cell Proliferation s_phase->proliferation This compound This compound Derivative This compound->complex Inhibits apoptosis Apoptosis arrest->apoptosis

Inhibition of the CDK2 pathway by a this compound derivative.

References

Troubleshooting & Optimization

"common side reactions in Knorr pyrazole synthesis and their avoidance"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this widely used reaction. Here, you will find detailed information on common side reactions, strategies for their avoidance, experimental protocols, and quantitative data to help you optimize your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr this compound synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of this compound regioisomers.

To control regioselectivity, consider the following factors:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1]

  • pH Control: The acidity of the reaction medium can significantly impact the outcome. Acidic conditions generally favor the protonation of the more substituted carbonyl group, directing the nucleophilic attack of the hydrazine to the less hindered carbonyl.[3]

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, fluorinated alcohols have been shown to enhance the formation of a single regioisomer.[1]

Q2: My reaction is sluggish or not going to completion. What are the possible causes and solutions?

A2: Low conversion rates can be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity, as impurities can lead to side reactions and inhibit the desired transformation.[1]

  • Reaction Temperature and Time: The reaction may require elevated temperatures (reflux) and sufficient time for completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][5]

  • Catalyst: The Knorr synthesis is typically acid-catalyzed. A few drops of glacial acetic acid are commonly used.[4][5] Ensure that the catalyst is present and active.

  • Formation of a Stable Intermediate: In some cases, a stable hydrazone or hydroxylpyrazolidine intermediate may form and not readily cyclize to the final this compound product.[1][3] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can promote the final cyclization and dehydration steps.

Q3: My reaction mixture has turned a dark color, and I'm observing multiple spots on my TLC plate. What could be the issue?

A3: The development of a dark color (yellow to red or brown) and the appearance of multiple spots on TLC often indicate the presence of impurities due to side reactions or decomposition.

  • Hydrazine Decomposition: Hydrazine and its derivatives, especially phenylhydrazine, can be unstable and decompose, particularly at elevated temperatures, leading to colored byproducts.[2] Using freshly distilled or high-purity hydrazine and maintaining a controlled reaction temperature can mitigate this issue.

  • 1,3-Dicarbonyl Stability: 1,3-dicarbonyl compounds can be susceptible to degradation under certain pH and temperature conditions.[6]

  • Oxidation: Reaction intermediates or the final this compound product may be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: What are other, less common, side reactions to be aware of?

A4: Besides regioisomer formation, other side reactions can occur:

  • Bis-pyrazole Formation: If the reaction conditions are not carefully controlled, a second molecule of the 1,3-dicarbonyl compound can react with the newly formed this compound, leading to the formation of a bis-pyrazole adduct. This is more likely to occur if there is an excess of the dicarbonyl compound.

  • Di-addition of Hydrazine: It is possible for two molecules of hydrazine to react with one molecule of the 1,3-dicarbonyl compound, especially if there is a large excess of hydrazine.[2]

  • Ring-Opened Products: Under harsh conditions, or if the this compound ring is substituted with particularly labile groups, ring-opening of the this compound product can occur.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound

LowYieldTroubleshooting start Low this compound Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_intermediates Check for Stable Intermediates start->check_intermediates purification_issues Review Purification Strategy start->purification_issues impure_reactants Use High-Purity or Freshly Purified Reactants check_purity->impure_reactants temp_time Increase Temperature or Reaction Time optimize_conditions->temp_time catalyst Verify Catalyst (e.g., Acetic Acid) optimize_conditions->catalyst dehydrating_agent Add Dehydrating Agent (e.g., MgSO4) check_intermediates->dehydrating_agent column_chrom Purify by Column Chromatography purification_issues->column_chrom recrystallization Optimize Recrystallization Solvent purification_issues->recrystallization

Issue 2: Formation of Regioisomers

RegioisomerTroubleshooting start Regioisomer Formation adjust_ph Adjust Reaction pH start->adjust_ph change_solvent Change Solvent start->change_solvent modify_temp Modify Temperature start->modify_temp acidic Acidic Conditions (e.g., Acetic Acid) adjust_ph->acidic fluorinated_alcohol Use Fluorinated Alcohol (e.g., TFE, HFIP) change_solvent->fluorinated_alcohol low_temp Run at Lower Temperature to Favor Kinetic Product modify_temp->low_temp

Quantitative Data on Reaction Conditions

The choice of reaction conditions can have a substantial impact on the yield and regioselectivity of the Knorr this compound synthesis. The following table summarizes general trends observed for the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

CatalystSolventTemperature (°C)Typical YieldRegioselectivityReference(s)
Acetic AcidEthanolRefluxGood to ExcellentModerate to Good[4][5]
None (thermal)1-Propanol100GoodModerate[5]
Acetic AcidWater23ModerateSubstrate Dependent[1]
MicrowaveDMSO140Good to ExcellentSubstrate Dependent[7]
Fluorinated Alcohols (TFE, HFIP)-Room Temp to RefluxGoodHigh[1]

Note: The specific yields and regioisomeric ratios are highly dependent on the specific substrates used. This table provides a general trend.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]

Protocol 1: General Synthesis of a Substituted this compound[4][7]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)[4][8]
  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note that this addition can be exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Protocol 3: Microwave-Assisted Synthesis[7]
  • Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).

  • Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction with an organic solvent and subsequent purification.

Reaction Pathways and Side Reactions

Knorr_Mechanism cluster_main Main Reaction Pathway cluster_side Common Side Reactions 1,3-Dicarbonyl 1,3-Dicarbonyl Regioisomer Regioisomer 1,3-Dicarbonyl->Regioisomer Unsymmetrical Dicarbonyl Hydrazine Hydrazine Hydrazine Decomposition Hydrazine Decomposition Hydrazine->Hydrazine Decomposition Heat Hydrazone Intermediate Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate This compound Product This compound Product Bis-Pyrazole Bis-Pyrazole This compound Product->Bis-Pyrazole + 1,3-Dicarbonyl

References

Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can yield two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity. Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr this compound synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a sensitive interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.

  • Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1][3] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can dramatically impact regioselectivity. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[1][4][5][6]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final ratio of the products.[1]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to bypass the regioselectivity issues inherent in the classical Knorr synthesis. Key alternatives include:

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked as an enamine, provides excellent regiocontrol. The difference in reactivity between the ketone and the enamine functionalities directs the cyclization to proceed in a predictable manner, often yielding a single regioisomer.[1][7]

  • 1,3-Dipolar Cycloadditions: This powerful approach involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a sydnone, with a dipolarophile, like an alkyne or alkene.[1][8] This method builds the this compound ring through a different mechanistic pathway and can offer complete regioselectivity.[1]

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully orchestrating the reaction sequence, often with the aid of catalysts.[1][9]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.

Solutions:

  • Change the Solvent System: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol can dramatically alter the isomeric ratio. The strong hydrogen-bonding properties of TFE and HFIP can stabilize intermediates selectively, favoring one cyclization pathway.[4][5][6]

  • Adjust Reaction pH: Introduce a catalytic amount of acid (e.g., glacial acetic acid, HCl) or base. Acid catalysis can protonate the more basic nitrogen of the hydrazine (e.g., the N-methyl group in methylhydrazine), making the unsubstituted nitrogen the primary nucleophile.[3]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes improve the isomeric ratio by promoting the formation of the thermodynamically more stable product due to rapid, uniform heating.[10][11]

Data Presentation: Effect of Solvent on Regioselectivity

The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ this compound.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398
Data sourced from BenchChem, citing foundational studies on fluorinated alcohol use.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl next to the -CF₃ group, leading to the 3-CF₃ this compound, which may not be the desired product.

Solutions:

  • Utilize a Dicarbonyl Surrogate (Recommended): The most robust solution is to change the synthetic strategy by using a precursor that enforces the desired regiochemistry. Reacting a β-enaminone with a hydrazine derivative is a highly effective method to pre-determine the arrangement of substituents, leading to a single product.[1]

  • Employ Protecting Groups: A more complex but powerful strategy involves protecting one of the nitrogen atoms of the parent this compound ring (e.g., with a SEM group), performing functionalization at a specific carbon, and then using a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.[11]

  • Switch to a Different Synthetic Route: Abandon the condensation approach and pursue a [3+2] cycloaddition reaction, which builds the ring with a different connectivity pattern and often provides excellent, complementary regioselectivity.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP)

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

    • Characterize the product and determine the final isomeric ratio using ¹H NMR and/or GC-MS.[1]

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[1]

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and experimental flows for optimizing regioselectivity.

G start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine check_bias Substrates have significant steric or electronic bias? start->check_bias proceed Proceed with standard Knorr condensation (e.g., in Ethanol) check_bias->proceed  Yes troubleshoot Poor Regioselectivity Expected Implement Optimization Strategy check_bias->troubleshoot No / Minor analyze_yes Analyze regioisomeric ratio (NMR, GC-MS) proceed->analyze_yes success Success: Acceptable Regioselectivity analyze_yes->success strategy Choose Strategy troubleshoot->strategy solvent Strategy 1: Use Fluorinated Solvent (TFE or HFIP) strategy->solvent Solvent ph Strategy 2: Adjust pH (Acidic or Basic Catalysis) strategy->ph pH surrogate Strategy 3: Switch to Dicarbonyl Surrogate (e.g., β-Enaminone) strategy->surrogate Substrate analyze_no Analyze Product solvent->analyze_no ph->analyze_no surrogate->analyze_no analyze_no->success G cluster_react Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup - Add 1,3-dicarbonyl to solvent - Equip with stirrer/condenser add_hydrazine 2. Add Hydrazine - Add hydrazine derivative - (Optional) Add acid/base catalyst setup->add_hydrazine react 3. Reaction - Stir at specified temp. (Room temp. or reflux) - Or use microwave irradiation add_hydrazine->react monitor 4. Monitor Progress - Use TLC or LC-MS react->monitor quench 5. Quench/Precipitate - Remove solvent, or - Pour into water monitor->quench isolate 6. Isolate Crude Product - Filtration or - Extraction quench->isolate purify 7. Purify - Column Chromatography or - Recrystallization isolate->purify analyze 8. Characterization - ¹H NMR, ¹³C NMR, MS - Determine regioisomeric ratio purify->analyze

References

Technical Support Center: Purification of Pyrazole Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole compounds using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing this compound and its derivatives?

A1: The choice of solvent is critical and depends on the specific this compound derivative's polarity and substituents. However, some generally effective solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[1] this compound itself can be crystallized from petroleum ether, cyclohexane, or water.[1][2]

  • Mixed Solvent Systems: A common and effective technique is to dissolve the this compound compound in a hot solvent in which it is soluble (a "good" solvent, e.g., ethanol, methanol) and then add a hot anti-solvent (e.g., water) in which the compound is poorly soluble until turbidity appears, followed by slow cooling.[1][3] Hexane/ethyl acetate and hexane/acetone are also reported as useful combinations.[1]

Q2: My this compound compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[1]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: The recrystallization yield of my this compound compound is very low. How can I improve it?

A3: A low yield can be attributed to several factors.[1] Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.[1]

  • Select an Appropriate Solvent: The ideal solvent will dissolve the this compound compound when hot but have very low solubility for it when cold.

Q4: How can I remove colored impurities during the recrystallization of my this compound?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q5: Can I use recrystallization to separate regioisomers of a this compound derivative?

A5: Fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[4] This technique involves multiple recrystallization steps to progressively enrich one isomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound compounds.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[5]
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[6]
The resulting crystals are impure. Impurities were co-precipitated or trapped in the crystal lattice.- Ensure the solution was allowed to cool slowly. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - Perform a second recrystallization.[5]
The compound precipitates as an oil ("oiling out"). The melting point of the compound is lower than the temperature of the solution, or the compound is too soluble.- Add more of the "good" solvent. - Use a lower-boiling point solvent. - Cool the solution very slowly.[1][5]

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents

This table summarizes the solubility of the parent 1H-pyrazole in different solvents at various temperatures, which can serve as a starting point for solvent selection.

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)
Data sourced from ChemicalBook.[2]

Table 2: Common Solvents for this compound Recrystallization

Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighFor polar this compound derivatives.
MethanolProticHighGood for many this compound compounds.[1][3]
IsopropanolProticMediumA common choice for cooling crystallization.[7]
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[1][7]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles.[1]
CyclohexaneNon-polarLowSuitable for non-polar this compound derivatives.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the this compound compound is identified.

  • Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the this compound compound just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude this compound compound in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).[1]

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble, until the solution becomes slightly turbid.[7]

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[7]

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification start Crude this compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Yes cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure this compound Crystals drying->pure_crystals

Caption: General workflow for the recrystallization of this compound compounds.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol1_1 Add More 'Good' Solvent oiling_out->sol1_1 Yes sol1_2 Cool Slowly oiling_out->sol1_2 Yes sol1_3 Change Solvent System oiling_out->sol1_3 Yes no_crystals No Crystals? low_yield->no_crystals No sol2_1 Use Minimum Hot Solvent low_yield->sol2_1 Yes sol2_2 Ensure Thorough Cooling low_yield->sol2_2 Yes sol2_3 Re-evaluate Solvent Choice low_yield->sol2_3 Yes sol3_1 Scratch Flask no_crystals->sol3_1 Yes sol3_2 Add Seed Crystal no_crystals->sol3_2 Yes sol3_3 Concentrate Solution no_crystals->sol3_3 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

"troubleshooting low yields in pyrazole synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound synthesis, with a focus on overcoming low product yields.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of the Desired this compound Product

Q: My this compound synthesis reaction has a very low yield or is not working at all. What are the common causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a step-by-step guide to diagnosing and resolving the issue:

  • Purity of Starting Materials:

    • Hydrazine Derivatives: Hydrazine and its derivatives can degrade over time. It is crucial to use freshly opened or purified hydrazine for optimal results.[1]

    • 1,3-Dicarbonyl Compounds / β-Ketonitriles: Ensure the purity of your dicarbonyl compound or β-ketonitrile. Impurities can lead to side reactions and significantly lower the yield of the desired this compound.[1][2][3] For instance, β-ketonitriles are susceptible to hydrolysis, especially under acidic or basic conditions.[1]

  • Reaction Conditions:

    • Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, a slight excess of hydrazine (1-1.2 equivalents) can help drive the reaction to completion.[1]

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Some reactions require heating or reflux, while others proceed at room temperature.[3] Increasing the temperature can sometimes promote the cyclization of stable hydrazone intermediates.[1]

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. For the Knorr synthesis, acetic acid is often used as both a solvent and a catalyst.[4] In some cases, ionic liquids can serve as both the solvent and catalyst, leading to shorter reaction times and higher yields.[2] The regioselectivity of the reaction can be highly dependent on the solvent and pH. For example, aprotic dipolar solvents like DMF or NMP may give better results than polar protic solvents like ethanol.[1]

  • Formation of Stable Intermediates:

    • The reaction may be stalling at a stable intermediate, such as a hydrazone or a hydroxylpyrazolidine.[1][2][3] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can facilitate the final cyclization and dehydration steps.[2][3]

  • Side Reactions:

    • The formation of byproducts can consume starting materials and reduce the yield. Common side reactions include the formation of regioisomers and degradation of starting materials or the product itself.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles, and what are its main challenges?

A1: The most prevalent method is the Knorr this compound synthesis , which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[4][5][6][7][8] While versatile, a key challenge is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. This can lead to the formation of a mixture of two regioisomeric this compound products.[3][5]

Q2: How can I improve the regioselectivity of my this compound synthesis reaction?

A2: Improving regioselectivity often involves optimizing the reaction conditions:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or aprotic dipolar solvents such as DMF can significantly improve regioselectivity compared to standard protic solvents like ethanol.[1][3]

  • pH Control: The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Bulky Substituents: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[1]

  • Catalyst: The choice of catalyst can also direct the reaction towards a specific regioisomer.[3]

Q3: My reaction is complete, but I am struggling to purify the this compound product. What are some effective purification strategies?

A3: Purification of pyrazoles can be achieved through several methods:

  • Recrystallization: This is a common and effective technique for purifying solid this compound derivatives. An ideal solvent is one in which the this compound has high solubility at an elevated temperature and low solubility at a lower temperature.[9] Common solvents for recrystallization of pyrazoles include ethanol, methanol, and ethyl acetate.[10]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica gel is a powerful purification method. A solvent system that provides a good separation of the desired product from impurities on a TLC plate should be chosen.[10]

  • Acid-Base Extraction: If the this compound has basic nitrogen atoms, it can be purified by dissolving the crude product in an organic solvent and extracting it into an aqueous acidic solution. The aqueous layer is then washed with an organic solvent to remove neutral impurities, after which the this compound is recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Precipitation as an Acid Addition Salt: Pyrazoles can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a salt, which may crystallize out, leaving impurities in the solution.[11]

Q4: I am observing the formation of an unexpected byproduct. What are some common side reactions in this compound synthesis?

A4: Besides the formation of regioisomers, other common side reactions include:

  • Incomplete Cyclization: The reaction may stop at the hydrazone intermediate, especially if the cyclization step is slow.

  • Hydrolysis of Starting Materials: As mentioned earlier, β-ketonitriles can be sensitive to hydrolysis.[1]

  • Degradation: The starting materials or the final this compound product may be unstable under the reaction conditions, leading to decomposition.[1]

  • Ring Opening: While generally stable, the this compound ring can undergo opening in the presence of a strong base.[3]

Data Presentation

Table 1: Comparison of Traditional vs. Ionic Liquid-Supported Synthesis of 3,5-Dimethylthis compound
ParameterTraditional Method (Knorr Synthesis)Ionic Liquid-Supported Method
Product 3,5-Dimethylthis compound3,5-Dimethylthis compound
Yield 75-95%[2]Up to 96%[2]
Reaction Time 1.5 - 3 hours[2]15 - 30 minutes[2]
Reaction Temperature 15 - 100°C[2]Room Temperature to 60°C[2]
Solvent Water, Ethanol, Acetic Acid[2]Ionic Liquid (e.g., [bmim][BF4])
Catalyst Acid (e.g., Acetic Acid) or Base (e.g., NaOH)[2]Ionic Liquid (can act as both solvent and catalyst)[2]
Work-up Extraction with organic solvents, drying, distillation[2]Simple precipitation by adding water, filtration[2]
Table 2: Effect of Reaction Conditions on the Yield of this compound Derivatives
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl AcetoacetatePhenylhydrazineAcetic AcidReflux1>90[12]
AcetylacetoneHydrazine HydrateEthanolReflux285[13]
DibenzoylmethaneHydrazine HydrateAcetic Acid100192[5]
Ethyl BenzoylacetateHydrazine Hydrate1-Propanol / Acetic Acid1001High[4]
Trifluoroacetylbenzyl Cyanide2-Hydrazino-4-methylquinolineN/ARoom TempN/AN/A (intermediate isolated)[14][15]

Experimental Protocols

Protocol 1: General Procedure for Knorr this compound Synthesis

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).[5]

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of acid (if not the solvent).

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equivalents) to the mixture.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or by the addition of water.

  • Isolation and Purification: Collect the crude product by vacuum filtration. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4][12]

Protocol 2: Synthesis of 5-Amino-3-aryl-1H-pyrazoles from β-Ketonitriles

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.[1]

  • Hydrazine Addition: Add hydrazine hydrate or the desired substituted hydrazine (1.0-1.2 equivalents) to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 5-aminothis compound.[1]

Mandatory Visualization

Troubleshooting_Low_Yields start Low or No Yield Observed check_purity Check Purity of Starting Materials (Hydrazine, Dicarbonyl/Ketonitrile) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Are they pure? purify_reagents Purify or Replace Reagents check_purity->purify_reagents No check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) purity_ok->check_conditions purify_reagents->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Adjust Stoichiometry - Vary Temperature/Time - Monitor by TLC/LC-MS check_conditions->optimize_conditions No check_intermediates Check for Stable Intermediates (e.g., Hydrazone) conditions_ok->check_intermediates optimize_conditions->check_conditions intermediate_present Intermediate Isolated? check_intermediates->intermediate_present promote_cyclization Promote Cyclization: - Increase Temperature - Add Dehydrating Agent - Change Solvent/Catalyst check_intermediates->promote_cyclization Yes check_side_reactions Investigate Side Reactions (e.g., Regioisomers, Degradation) intermediate_present->check_side_reactions No promote_cyclization->check_conditions end_success Yield Improved check_side_reactions->end_success

A logical workflow for troubleshooting low this compound yield.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mix with Solvent & Catalyst (e.g., Acid) 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heat/Reflux & Monitor by TLC Mixing->Heating Cooling Cool Reaction Mixture & Precipitate Product Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Product Pure this compound Purification->Product

Experimental workflow for Knorr this compound synthesis.

References

Technical Support Center: C-H Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of the pyrazole ring. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this compound derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the C-H functionalization of the this compound ring so challenging?

A1: The this compound ring possesses three distinct C-H bonds (C3, C4, and C5) with different electronic properties, making regioselective functionalization a significant hurdle.[1] The C5 proton is generally the most acidic due to the inductive effect of the adjacent sp2 nitrogen atom, making it susceptible to deprotonation and subsequent functionalization.[2] Conversely, the C4 position is the most electron-rich and nucleophilic, favoring electrophilic aromatic substitution.[2] The C3 position is often the least reactive.[1] Achieving selectivity for a specific position often requires careful control of reaction conditions, the use of directing groups, or leveraging the inherent electronic biases of the substituted this compound.[1][3]

Q2: My transition-metal-catalyzed C-H functionalization reaction is giving low yields or failing completely. What are the potential causes?

A2: Low yields or reaction failure in transition-metal-catalyzed C-H functionalization of pyrazoles can stem from several factors. A primary issue is catalyst poisoning, where the Lewis basic nitrogen atoms of the this compound ring coordinate strongly to the metal center, deactivating the catalyst.[4][5][6] Another common problem is the choice of reaction conditions. Harsh conditions can lead to the decomposition of the this compound ring itself.[7] Additionally, the substrate scope of a particular catalytic system may be limited, and the electronic properties of the substituents on your this compound substrate can significantly impact reactivity.[2]

Q3: What are directing groups, and how can they help control regioselectivity in this compound C-H functionalization?

A3: Directing groups are functional groups that are temporarily installed on the this compound ring (usually at the N1 position) to direct the metal catalyst to a specific C-H bond, typically the adjacent C5 position, through the formation of a stable metallacycle intermediate.[8][9][10] This strategy is highly effective for achieving regioselectivity that might be difficult to obtain otherwise.[8] However, the use of directing groups adds steps to the overall synthesis for their installation and subsequent removal, which can reduce the overall efficiency.[2]

Q4: I am observing N-alkylation as a side reaction during my C-H alkylation experiment. How can I prevent this?

A4: Undesired N-alkylation is a common side reaction due to the nucleophilicity of the this compound nitrogen atoms.[1] One effective strategy to suppress N-alkylation is to introduce an electron-withdrawing group at the C4 position of the this compound ring. This modification reduces the Lewis basicity of the N2 nitrogen atom and increases the acidity of the C5-H bond, thereby favoring C-H functionalization over N-alkylation.[1][11]

Q5: Can C-H functionalization be achieved without the use of a transition-metal catalyst?

A5: Yes, transition-metal-free C-H functionalization of pyrazoles is possible. For instance, electrophilic aromatic substitution reactions, such as halogenation, can occur at the C4 position under acidic conditions.[12] Additionally, this compound-mediated C-H functionalization of arenes and heteroarenes for cross-coupling reactions at room temperature via a radical pathway has been reported.[13] Electrooxidative methods also offer a metal-free approach for functionalization.[12]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C3, C4, and C5 isomers)

Symptom: NMR and LC-MS analysis of the crude reaction mixture shows multiple product peaks corresponding to different isomers.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inherent Reactivity: The reaction conditions are not selective for a single C-H bond.- Modify Reaction Conditions: Systematically vary the solvent, temperature, and base. Protic solvents can enhance the acidity of the C-H proton at the β-position (C4), favoring its functionalization.[3] - Catalyst/Ligand Screening: The choice of metal catalyst and ligand is crucial. For example, a palladium catalyst with a specific phosphine ligand might favor C5 arylation.[1]
Lack of a Directing Group: The reaction lacks a guiding element to enforce selectivity.- Introduce a Directing Group: If other methods fail, consider using a removable directing group on the N1 position to selectively functionalize the C5 position.[8][9]
Steric Hindrance: Bulky substituents on the this compound ring or coupling partner may influence the regiochemical outcome.- Substrate Modification: If possible, use a substrate with less steric hindrance near the desired reaction site.
Issue 2: Low or No Product Yield

Symptom: The desired product is formed in very low yield or is not detected at all.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Poisoning: The this compound nitrogen is deactivating the metal catalyst.[4][5][6]- Use a Dual-Ligand System: Some catalytic systems are designed to overcome heterocycle poisoning.[6] - Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for deactivation. - Modify the Substrate: Introducing an electron-withdrawing group on the this compound can reduce the basicity of the nitrogen atoms.[1][11]
Incorrect Reaction Conditions: The temperature, pressure, or reaction time may be suboptimal.- Optimize Conditions: Systematically screen a range of temperatures and reaction times. Microwave irradiation can sometimes improve yields and reduce reaction times.[7]
Poor Substrate Reactivity: The C-H bond may not be sufficiently activated.- Enhance Acidity: For reactions involving deprotonation, adding an electron-withdrawing group to the this compound ring can increase the acidity of the target C-H bond.[1][11]
Decomposition: The starting material or product is degrading under the reaction conditions.[7]- Milder Conditions: Attempt the reaction at a lower temperature or with a milder base. - Protecting Groups: Use of an N-protecting group can enhance the stability of the this compound ring.[7]
Issue 3: this compound Ring Fragmentation

Symptom: Appearance of unexpected acyclic products in the reaction mixture, confirmed by mass spectrometry.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Harsh Basic Conditions: Excessively strong bases can lead to deprotonation at the C3 position and subsequent ring opening.[7]- Use a Milder Base: Replace strong bases like organolithiums with inorganic bases such as K₂CO₃ or Cs₂CO₃.[7]
Harsh Acidic/Oxidative Conditions: Strong acidic or oxidative environments, sometimes used in electrophilic substitutions, can cause ring cleavage.[7]- Modify Reagents: Use milder nitrating or halogenating agents. For example, use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of Cl₂ or Br₂.[12]
Thermal Instability: High reaction temperatures can lead to decomposition.- Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature.

Quantitative Data Summary

The following tables summarize representative quantitative data for different C-H functionalization reactions of the this compound ring.

Table 1: Regioselectivity in Direct Arylation of N-Substituted Pyrazoles

Catalyst SystemSolventTemperature (°C)Major IsomerIsomer Ratio (C5:C4)Yield (%)Reference
Pd(OAc)₂ / P(n-Bu)Ad₂Toluene110C5Moderate SelectivityMixture[1]
Ligand-free Palladium2-Ethoxyethan-1-ol120C4 (β-position)High SelectivityGood[3]
Rh(III) catalystDioxane100C5High SelectivityGood[3]

Table 2: Yields for C5-Alkylation of C4-Substituted Pyrazoles

C4-SubstituentAlkylating AgentCatalystBaseYield (%)Reference
-NO₂Allyl CarbonatePd(OAc)₂K₂CO₃85[11]
-CO₂EtBenzyl BromidePd(OAc)₂K₂CO₃78[11]
-ClAllyl CarbonatePd(OAc)₂K₂CO₃80[11]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-H Arylation of N-SEM-Protected this compound

This protocol is adapted from a general procedure for the direct C-H arylation of SEM-protected pyrazoles.[4]

Materials:

  • N-SEM-protected this compound (1.0 eq.)

  • Aryl bromide (1.5 eq.)

  • Pd(OAc)₂ (5 mol %)

  • PCy₃·HBF₄ (10 mol %)

  • K₂CO₃ (2.0 eq.)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add the N-SEM-protected this compound, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Halogenation of this compound

This protocol describes a general method for the electrophilic halogenation at the C4 position.[12]

Materials:

  • This compound (1.0 eq.)

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile or CCl₄

Procedure:

  • Dissolve the this compound in the chosen solvent in a round-bottom flask.

  • Add NCS or NBS portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • If succinimide precipitates, it can be removed by filtration before solvent removal.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning conditions Suboptimal Conditions? catalyst_poisoning->conditions No sol_catalyst Use Dual-Ligand System or Increase Catalyst Loading catalyst_poisoning->sol_catalyst Yes reactivity Poor Substrate Reactivity? conditions->reactivity No sol_conditions Optimize Temperature, Time, and Base conditions->sol_conditions Yes decomposition Decomposition? reactivity->decomposition No sol_reactivity Add Electron-Withdrawing Group to Substrate reactivity->sol_reactivity Yes sol_decomposition Use Milder Conditions or Protecting Group decomposition->sol_decomposition Yes

Caption: A logical workflow for troubleshooting low product yield.

Regioselectivity_Strategy title Strategies for Regiocontrol in this compound C-H Functionalization c5_node Target: C5-Functionalization (Most Acidic Proton) dg_method Directing Group Approach (e.g., N-Amide, N-SEM) c5_node->dg_method catalyst_method Catalyst/Ligand Control c5_node->catalyst_method electronic_method Inherent Electronic Bias (Deprotonation/Metalation) c5_node->electronic_method c4_node Target: C4-Functionalization (Most Nucleophilic Position) electrophilic_method Electrophilic Aromatic Substitution (e.g., Halogenation) c4_node->electrophilic_method solvent_method Solvent Effects (e.g., Protic Solvents) c4_node->solvent_method c3_node Target: C3-Functionalization (Least Reactive) blocking_method Blocking Other Positions c3_node->blocking_method

Caption: Strategies for achieving regioselective C-H functionalization.

References

"preventing N-alkylation during C4-functionalization of pyrazoles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome the common challenge of preventing N-alkylation during C4-functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of this compound a primary target for functionalization?

The C4 position of the this compound ring is electron-rich, making it the most susceptible site for electrophilic attack.[1] The two nitrogen atoms in the ring influence the electron density, concentrating it at C4, which facilitates reactions like halogenation, nitration, and Friedel-Crafts acylation at this position.[1]

Q2: What is the main challenge when targeting the C4 position?

The primary challenge is the competition between the desired C4-functionalization and undesired N-functionalization. The nitrogen atoms of the this compound ring are nucleophilic and can react with electrophiles, leading to a mixture of C4- and N-substituted products, which can be difficult to separate.[1]

Q3: What are the principal strategies to avoid N-alkylation?

There are three main strategies to favor C4-functionalization:

  • Protecting the N1-position: Using a suitable protecting group on the this compound nitrogen physically blocks it from reacting.[1]

  • Optimizing Reaction Conditions: The choice of base, solvent, and reagents can significantly influence the regioselectivity of the reaction.[1][2]

  • Leveraging Steric Hindrance: A bulky substituent at the N1 position can sterically hinder reaction at the adjacent N2 position, which can favor C4-functionalization in certain cases.[1]

Q4: Is it possible to achieve C4-functionalization without using a protecting group?

Yes, in some cases. Direct electrophilic substitution, such as halogenation using N-halosuccinimides (NBS or NCS), can be highly regioselective for the C4 position under mild conditions.[3] However, for other transformations, particularly those involving strong bases or highly reactive electrophiles, protecting the nitrogen is often necessary to prevent side reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction is producing a mixture of N-alkylated and C4-functionalized products. How can I improve selectivity for the C4 position?

This is the most common issue. Here are several approaches to enhance C4 selectivity:

  • Solution A: Introduce an N-Protecting Group This is the most robust method to prevent N-alkylation. By masking the N-H group, you eliminate the possibility of N-functionalization. The choice of protecting group is critical and depends on the subsequent reaction conditions. (See Table 1 for a comparison).

  • Solution B: Optimize Reaction Conditions

    • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) fully deprotonate the this compound, increasing the nucleophilicity of the nitrogen and often favoring N-alkylation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may provide better C4 selectivity in some cases.[2][4]

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can improve the solubility of reactants and influence selectivity.[2][4] In some specific cases, fluorinated alcohols have been shown to dramatically improve regioselectivity.[2]

    • Reagent Reactivity: Using a less reactive alkylating agent might favor C-alkylation over N-alkylation.

  • Solution C: Modify the Substrate If applicable, using a this compound with a bulky substituent at the C3 and/or C5 positions can sterically hinder the nitrogen atoms, potentially increasing the relative rate of reaction at the more accessible C4 position.[1]

Problem 2: The yield of my C4-functionalized product is very low, or the reaction is not proceeding.

Low yields can stem from several factors unrelated to N-alkylation.

  • Cause: Deactivated this compound Ring If your this compound contains strong electron-withdrawing groups, the electron density at C4 is reduced, making it less reactive towards electrophiles.

    • Solution: Employ harsher reaction conditions, such as stronger acids or higher temperatures, while carefully monitoring for potential side reactions or decomposition.[1] Alternatively, a different synthetic route that avoids electrophilic substitution may be necessary.

  • Cause: Steric Hindrance at C4 Bulky substituents at the adjacent C3 or C5 positions can physically block access to the C4 position, preventing the reaction.[1]

    • Solution: If possible, redesign the synthesis to introduce the C4-functionality before adding bulky groups to C3 or C5.[1]

Problem 3: I am attempting a direct C-H functionalization or halogenation and observing a mixture of C4 and C5 isomers.

Poor regioselectivity between C4 and C5 can occur if their electronic and steric environments are similar.

  • Solution A: Introduce a Blocking Group A temporary blocking group can be installed at the C5 position to force functionalization to occur at C4. The blocking group is then removed in a subsequent step.[1]

  • Solution B: Use Highly Selective Reagents For halogenation, reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) often show excellent selectivity for the C4 position of pyrazoles under mild conditions, even without a catalyst.[3]

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Pyrazoles
Protecting GroupCommon Introduction ConditionsCommon Cleavage ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, CH₂Cl₂ or THFTFA in CH₂Cl₂; or HCl in DioxaneStable to many nucleophilic and catalytic hydrogenation conditions. Acid-labile.
PMB (p-Methoxybenzyl)PMB-Cl, NaH or K₂CO₃, DMFCAN, Acetonitrile/Water; or TFAStable to bases and mild acids. Cleaved by strong acids or oxidative conditions.
Trityl (Triphenylmethyl)Trityl-Cl, Et₃N, CH₂Cl₂Mild acid (e.g., formic acid)Very bulky, which can provide steric hindrance. Highly acid-labile.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF, THF; or HCl in EtOHStable to a wide range of conditions including organolithium reagents and reductions. Cleaved by fluoride or strong acid.
Tosyl (p-Toluenesulfonyl)Ts-Cl, Pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH); or strong acid (HBr/AcOH)Very stable to acidic and oxidative conditions. Can be difficult to remove.

Experimental Protocols

Protocol 1: Regioselective C4-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a common method for the direct and selective halogenation of the this compound C4-position, often without needing an N-protecting group.

Materials:

  • Substituted this compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

  • Solvent (e.g., Acetonitrile, CCl₄, or CHCl₃)

Procedure:

  • Dissolve the this compound starting material (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NBS (1.0 - 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-bromothis compound.[3]

Protocol 2: C4-Functionalization via Lithiation of an N-SEM-Protected this compound

This protocol allows for the introduction of various electrophiles at the C4 position after selective deprotonation. The SEM group is used for its stability to organolithium reagents.

Step A: N-Protection of this compound with SEM-Cl

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the starting this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the N-SEM-protected this compound.

Step B: C4-Lithiation and Electrophilic Quench

  • Dissolve the N-SEM-protected this compound (1.0 eq) and tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation at the C4 position.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography to yield the C4-functionalized, N-SEM-protected this compound. The SEM group can be removed later if desired.

Visualizations

G start Start: C4-Functionalization of this compound is_nh Is the this compound N-unsubstituted? start->is_nh strategy_protect Strategy 2: N-Protecting Group is_nh->strategy_protect  No (Already N-substituted) check_reaction_type Is the reaction known to be C4-selective without protection? (e.g., NBS halogenation) is_nh->check_reaction_type Yes strategy_direct Strategy 1: Direct C-H Functionalization proceed_direct Proceed with direct functionalization. Monitor for N-alkylation. strategy_direct->proceed_direct select_pg Select an appropriate protecting group (See Table 1) strategy_protect->select_pg check_reaction_type->strategy_direct Yes check_reaction_type->strategy_protect No / Unsure end End: C4-Functionalized This compound proceed_direct->end protect_n Step 1: Protect this compound N-H select_pg->protect_n functionalize_c4 Step 2: Functionalize C4 protect_n->functionalize_c4 deprotect_n Step 3: Deprotect (if necessary) functionalize_c4->deprotect_n deprotect_n->end

Caption: Decision workflow for selecting a C4-functionalization strategy.

G start Problem: Significant N-alkylation observed is_protected Is an N-protecting group being used? start->is_protected is_protected->no_pg No is_protected->yes_pg Yes use_pg Action: Introduce an N-protecting group (e.g., SEM, Boc). This is the most reliable solution. no_pg->use_pg optimize Alternative: Optimize conditions. (Less reliable) no_pg->optimize optimize_base Try a weaker base (e.g., K₂CO₃ instead of NaH) optimize->optimize_base optimize_solvent Change solvent (e.g., try DMF or DMSO) optimize->optimize_solvent check_stability Is the protecting group stable to the reaction conditions? yes_pg->check_stability unstable_pg Action: Choose a more robust protecting group suitable for the reaction conditions. (See Table 1) check_stability->unstable_pg No stable_pg Problem is likely incomplete protection or other side reaction. Verify purity of starting material. check_stability->stable_pg Yes

Caption: Troubleshooting guide for poor C4-selectivity due to N-alkylation.

G sub N-Protected this compound + Electrophile (E+) desired Desired Product: C4-Functionalized this compound sub->desired C4-Lithiation / EAS (Desired Pathway) undesired Side Product: N-Alkylated this compound start N-Unsubstituted this compound + Electrophile (E+) start->desired C4-Functionalization start->undesired N-Alkylation (Competing Pathway)

Caption: Competing reaction pathways for this compound functionalization.

References

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address solubility challenges with pyrazole-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my this compound-based compounds exhibit low aqueous solubility?

A: The low aqueous solubility of many this compound derivatives is often due to a combination of factors related to their molecular structure. The this compound ring itself is aromatic and can have low lipophilicity compared to a benzene ring.[1] However, substituents added to the this compound core to enhance biological activity, such as large, non-polar hydrophobic groups (e.g., phenyl rings), significantly decrease water solubility.[1][2] Furthermore, strong intermolecular forces like hydrogen bonding and π-π stacking in the solid state result in high crystal lattice energy, which requires substantial energy to overcome for the compound to dissolve.[1][2]

Q2: How can poor solubility negatively impact my biological assay results?

A: Poor solubility is a major source of error in biological assays and can lead to several misleading outcomes:

  • Underestimated Potency: If your compound precipitates in the assay buffer, the actual concentration exposed to the biological target is lower than intended, making the compound appear less potent than it truly is.[1]

  • Inaccurate Structure-Activity Relationships (SAR): Unreliable data caused by compound precipitation can obscure the true relationship between a compound's structure and its biological activity.[1]

  • Reduced High-Throughput Screening (HTS) Hit Rates: Screening libraries containing poorly soluble compounds often yield lower hit rates because the effective concentration is too low to produce a measurable response.[1]

  • Assay Discrepancies: You might observe a strong effect in a biochemical assay but little to no effect in a cell-based assay. This can happen if the compound precipitates in the complex environment of cell culture media.[1][3]

Q3: My compound precipitated in the assay medium. What are the first troubleshooting steps I should take?

A: When you observe precipitation, a systematic approach is essential. First, visually inspect your concentrated stock solution (typically in DMSO) for any crystals. If the stock is clear, the issue is with solubility in the aqueous assay buffer. The next step is to determine the maximum soluble concentration in your specific medium. You can do this by preparing a serial dilution and observing the point at which precipitation occurs.[4] Pre-warming the assay medium to the experimental temperature (e.g., 37°C) before adding the compound can also help prevent precipitation caused by temperature shifts.[3][4]

Troubleshooting Guide for Compound Precipitation

This guide addresses specific precipitation issues you may encounter during your experiments.

Observed Problem Potential Causes Recommended Solutions & Actions
Precipitate forms immediately upon diluting the DMSO stock into aqueous buffer or cell culture media.The compound's aqueous solubility limit has been exceeded. This is common for hydrophobic molecules when the percentage of the organic co-solvent (like DMSO) is drastically lowered.[1][5]1. Reduce Final Concentration: Test lower final concentrations of your compound. 2. Increase Co-solvent: Cautiously increase the final DMSO concentration (typically should not exceed 0.5%-1% as it can affect cell health). Always run a vehicle control with the same final DMSO percentage.[1] 3. Change Dilution Method: Add the compound stock to a vortexing tube of pre-warmed media to ensure rapid and uniform mixing.[4]
Precipitate forms over time during incubation at 37°C.Temperature Shift: Compound may be less soluble at 37°C than at room temperature.[3] pH Shift: The CO₂ environment in an incubator can lower the pH of bicarbonate-buffered media, affecting the solubility of pH-sensitive compounds.[3] Media Interactions: The compound may interact with proteins, salts, or other components in the media, leading to precipitation.[3]1. Pre-warm Media: Always pre-warm the media to 37°C before adding the compound.[3] 2. Buffer Stability: Ensure your medium is adequately buffered for the CO₂ concentration in your incubator.[3] 3. Test in Simpler Buffer: Determine the compound's solubility in a simple buffer (like PBS) to see if media components are the cause. 4. Consider Serum-Free Media: If compatible with your cells, test solubility in serum-free media, as serum proteins can sometimes cause precipitation.[4]
Stock solution in DMSO is cloudy or contains visible crystals.The compound has precipitated out of the stock solution due to being stored at a low temperature (DMSO freezes at 18.5°C) or the concentration is too high for even DMSO to maintain solubility over time.[4][5]1. Warm and Vortex: Gently warm the stock solution in a 37°C water bath and vortex thoroughly to redissolve the compound.[4] 2. Prepare Fresh Stock: If warming does not resolve the issue, prepare a fresh stock solution. 3. Lower Stock Concentration: Consider preparing a new stock at a lower concentration. 4. Aliquot Stocks: Aliquot stock solutions to minimize freeze-thaw cycles.[3]

Data Presentation: Solubility Enhancement Techniques

Several methods can be employed to improve the solubility of this compound-based compounds. The choice of technique depends on the compound's physicochemical properties and the requirements of the biological assay.

Table 1: Overview of Common Solubility Enhancement Techniques

TechniquePrincipleApplicability & Considerations
Co-solvency Increases the solvating power of the solvent system by adding a water-miscible organic solvent (e.g., DMSO, ethanol).[2]Widely used for preparing stock solutions. The final co-solvent concentration in the assay must be low enough to not affect the biological system.[1]
pH Adjustment Alters the ionization state of the molecule. For pyrazoles with basic nitrogen atoms, lowering the pH can form a more soluble salt.[2][6]Effective for ionizable compounds. The chosen pH must be compatible with the biological assay and not affect protein activity or cell viability.[1]
Cyclodextrin Complexation Encapsulates the poorly soluble this compound molecule within the hydrophobic core of a cyclodextrin (e.g., HP-β-CD), presenting a hydrophilic exterior.[7][8]Can dramatically increase aqueous solubility (e.g., 100 to 1000-fold).[7] The complex size may affect cell permeability.
Structural Modification Introduces polar functional groups (e.g., hydroxyl, amino) or side chains to the this compound scaffold to increase hydrophilicity.[2][9]A medicinal chemistry approach used during lead optimization. Aims to improve solubility while maintaining or improving biological activity.[9]
Nanoparticle Formulation Encapsulates the compound within nanosized carriers like dendrimers or polymers to create a water-soluble formulation.[10][11]Can significantly increase water solubility and provide controlled release. Requires specialized formulation expertise.[10]
Solid Dispersions Disperses the compound in a hydrophilic carrier at a molecular level, creating an amorphous system with higher apparent solubility.[2]Useful for oral formulations but can also be adapted for in vitro assays. The polymer carrier must be non-toxic to the assay system.

Table 2: Example of Solubility Improvement for Pyrazolo[3,4-d]pyrimidines with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Compound TypeImprovement in Water SolubilityReference
Pyrazolo[3,4-d]pyrimidine derivatives100 to 1000-fold increase[7][8]

Experimental Protocols

Here are detailed methodologies for common solubility enhancement techniques.

Protocol 1: pH Profile Analysis for Solubility

Objective: To determine the effect of pH on the solubility of an ionizable this compound compound in an assay buffer.

Materials:

  • This compound compound

  • Concentrated stock solution in DMSO (e.g., 10-20 mM)

  • Assay buffer (e.g., PBS, Tris)

  • Solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • pH meter, microcentrifuge tubes, spectrophotometer or HPLC.

Procedure:

  • Prepare Buffers: Prepare a series of your assay buffer adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).[1]

  • Add Compound: Add a small aliquot of your concentrated DMSO stock to each buffer to achieve the highest desired final assay concentration. Ensure the final DMSO percentage is constant across all samples.

  • Equilibrate: Incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature to allow them to reach equilibrium.

  • Visual Inspection: Visually inspect each tube for signs of precipitation (cloudiness or visible particles).[1]

  • Separate Phases: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.[1]

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH for maximum solubility.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a solid, water-soluble inclusion complex of a this compound compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • A minimal amount of a suitable organic solvent (e.g., ethanol)

  • Magnetic stirrer, rotary evaporator, or lyophilizer.

Procedure:

  • Dissolve Cyclodextrin: Dissolve the HP-β-CD in deionized water with stirring. The amount should be calculated based on a desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).[1]

  • Dissolve this compound: In a separate container, dissolve the this compound compound in a minimal volume of a suitable organic solvent like ethanol.[1]

  • Mix Solutions: Slowly add the this compound solution dropwise to the stirring cyclodextrin solution.

  • Complex Formation: Seal the container and allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to ensure maximum complex formation.[1]

  • Remove Solvent: Remove the solvent using a rotary evaporator or by freeze-drying (lyophilization) to obtain a solid powder.[1]

  • Wash (Optional): The resulting powder can be washed with a small amount of cold organic solvent to remove any uncomplexed compound from the surface.[1]

  • Dry and Store: Dry the final solid inclusion complex under a vacuum and store it in a desiccator. The resulting powder can be directly dissolved in an aqueous buffer for assays.

References

Technical Support Center: De-protection Strategies for N-Protected Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the de-protection of N-protected pyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My N-Boc this compound de-protection with TFA in DCM is incomplete. What should I do?

A1: Incomplete de-protection of N-Boc pyrazoles is a common issue. Here are several troubleshooting steps you can take:

  • Increase TFA Concentration or Equivalents: While a 20-50% solution of TFA in DCM is standard, for some substrates, a higher concentration or even neat TFA may be necessary.[1][2] You can also increase the equivalents of TFA relative to your substrate.

  • Elevate the Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can often drive the reaction to completion. However, be cautious as this may promote side reactions with sensitive substrates.

  • Extend the Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period if necessary. Some de-protections may require several hours to overnight for full conversion.[1]

  • Consider an Alternative Acid: 4M HCl in dioxane is a common and effective alternative to TFA for Boc de-protection and may be more successful for certain substrates.[2]

Q2: I am observing unexpected side products during the acidic de-protection of my N-protected this compound. What are the likely causes and solutions?

A2: Side product formation during acidic de-protection is often due to the reactivity of the carbocation generated from the protecting group (e.g., tert-butyl cation from Boc, or the trityl cation).[3][4]

  • Alkylation of Nucleophilic Moieties: Electron-rich aromatic rings or other nucleophilic functional groups in your molecule can be alkylated by the carbocation.

    • Solution: The use of "scavengers" is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole, which will trap the carbocation and prevent it from reacting with your desired product.

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., acetals, silyl ethers), they may be cleaved under the reaction conditions.

    • Solution: Consider using milder acidic conditions (e.g., formic acid instead of TFA for trityl groups) or explore non-acidic de-protection methods.[3] For some N-Boc pyrazoles, de-protection with NaBH4 in ethanol has been shown to be effective while being compatible with other sensitive groups.[5]

Q3: My N-SEM this compound de-protection with TBAF is not working. What are some potential issues?

A3: Failure of N-SEM de-protection with TBAF can be attributed to several factors:

  • Water Content in TBAF: TBAF is hygroscopic, and the presence of water can significantly impede the reaction.[6]

    • Solution: Use anhydrous TBAF or a freshly opened bottle of the reagent. You can also dry the TBAF solution over molecular sieves.[6]

  • Steric Hindrance: If the this compound is sterically hindered, the de-protection may require more forcing conditions.

    • Solution: Increase the reaction temperature (e.g., to 80°C) and/or extend the reaction time.[7][8]

  • Reagent Quality: Old or improperly stored TBAF can degrade and lose its reactivity.[6]

Q4: Can I selectively de-protect one N-protecting group in the presence of another?

A4: Yes, orthogonal de-protection strategies are a cornerstone of modern organic synthesis. The key is to choose protecting groups with different labilities. For instance, an acid-labile group like Boc or Trityl can often be removed in the presence of a group that requires fluoride-mediated cleavage like SEM, or a group that is removed by hydrogenation like a benzyl (Bn) group. Careful selection of reagents and conditions is crucial for achieving high selectivity.

Troubleshooting Guides

Issue 1: Incomplete or No De-protection Reaction
Potential CauseTroubleshooting StepsRationale
Insufficient Reagent Increase the equivalents of the de-protecting agent (e.g., acid, fluoride source).Ensures that enough reagent is present to drive the reaction to completion, especially if other functional groups in the molecule can react with it.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.Many de-protection reactions have a significant activation energy barrier that can be overcome with heating.
Short Reaction Time Extend the reaction time and monitor progress by TLC or LC-MS.Some de-protections are inherently slow and simply require more time to reach completion.
Poor Reagent Quality Use a fresh bottle of the reagent or purify/validate the existing stock.Degraded reagents are a common cause of reaction failure. For example, old bottles of chloroform can contain HCl which can prematurely deprotect acid-sensitive groups.[4]
Solvent Effects Try a different solvent system. For example, if a reaction is sluggish in DCM, a more polar solvent might be beneficial.The choice of solvent can significantly impact reaction rates and equilibria.
Issue 2: Formation of Side Products or Decomposition
Potential CauseTroubleshooting StepsRationale
Reaction Conditions Too Harsh Reduce the reaction temperature, use a milder de-protecting agent (e.g., formic acid instead of TFA for trityl), or decrease the concentration of the reagent.Minimizes the activation of undesired reaction pathways and decomposition of sensitive substrates.
Reactive Intermediates Add a scavenger to the reaction mixture (e.g., TES, anisole for acidic de-protections).Traps reactive intermediates like carbocations, preventing them from reacting with the desired product.[3]
Base-Labile Groups Present For fluoride-based de-protections, consider buffering the reaction with a mild acid like acetic acid.The fluoride ion is basic and can cause the cleavage of base-sensitive functional groups.[6]
Product Instability Once the reaction is complete, work up the reaction promptly and purify the product.The de-protected this compound may be unstable under the reaction conditions for extended periods.

Comparative Data on De-protection Strategies

The following table summarizes common de-protection strategies for various N-protecting groups on pyrazoles, along with typical reaction conditions and reported yields. Note that optimal conditions can be substrate-dependent.

Protecting GroupDe-protection Reagent(s)Solvent(s)TemperatureTimeTypical Yield
Boc TFA (20-50%)DCM0°C to RT30 min - 4 hGood to Excellent
Boc 4M HCl in dioxaneDioxaneRT1 - 4 hGood to Excellent
Boc NaBH₄EthanolRT3.5 - 7 h77 - 95%[5]
Trityl (Tr) Formic Acid (97%)NoneRT3 minGood[3]
Trityl (Tr) BF₃·OEt₂CHCl₃/MeOHRT45 min93%[3]
SEM TBAF (1M)THF80°C12 hModerate to Good[8]
THP Acid-catalyzed hydrolysisProtic SolventsRT to RefluxVariableHigh[9]
PMB DDQCH₂Cl₂/H₂O0°C to RT1 h97%[10]
PMB TFANeatRTVariableGood[11]
Benzyl (Bn) Pd/C, H₂AlcoholsRTHours to OvernightGood to Excellent[12]
Benzyl (Bn) KOtBu/DMSO, O₂DMSORT10-15 min (O₂ bubbling)Good[12]

Detailed Experimental Protocols

Protocol 1: N-Boc De-protection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected this compound intermediate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous DCM (approximately 0.1 to 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 eq, or as a 20-50% solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude de-protected this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Trityl De-protection using Formic Acid

Materials:

  • N-Trityl protected this compound intermediate

  • Formic acid (≥97%)

  • Dioxane

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Round-bottom flask

  • Rotary evaporator

Procedure: [3]

  • To the N-Trityl protected this compound (1.0 eq) in a round-bottom flask, add cold formic acid (3 mL for ~0.4 mmol of substrate).

  • Stir the mixture at room temperature for approximately 3 minutes.

  • Remove the formic acid under high vacuum using a rotary evaporator.

  • To the residue, add dioxane and evaporate to dryness. Repeat this step.

  • Subsequently, perform sequential evaporations from ethanol and then diethyl ether.

  • Extract the final residue with warm water. The insoluble triphenylcarbinol byproduct will precipitate.

  • Filter the mixture to remove the triphenylcarbinol.

  • Evaporate the aqueous filtrate in vacuo to yield the de-protected this compound.

Protocol 3: Oxidative De-protection of N-PMB this compound using DDQ

Materials:

  • N-PMB protected this compound intermediate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • 0.1 M pH 7 sodium phosphate buffer

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure: [10]

  • Dissolve the N-PMB protected this compound (1.0 eq) in a mixture of DCM and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v) at 0°C.

  • Slowly add DDQ (1.3 eq) as a solid to the cold, stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Directly load the crude reaction mixture onto a silica gel column that has a top layer of MgSO₄ mixed with sand (1:1).

  • Elute the column with a gradient of 5% to 30% ethyl acetate in hexanes to yield the purified de-protected this compound.

Visualized Workflows and Relationships

Troubleshooting Logic for this compound De-protection

Troubleshooting_Deprotection Start Start: Deprotection Reaction Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Reagent Increase Reagent Concentration/Equivalents Incomplete->Increase_Reagent Option 1 Increase_Temp Increase Temperature Incomplete->Increase_Temp Option 2 Extend_Time Extend Reaction Time Incomplete->Extend_Time Option 3 Change_Reagent Consider Alternative Reagent/Conditions Incomplete->Change_Reagent Option 4 Check_Side_Products Check for Side Products Complete->Check_Side_Products Clean_Reaction Clean Reaction Check_Side_Products->Clean_Reaction No Side_Products Side Products Observed Check_Side_Products->Side_Products Yes Workup Proceed to Workup & Purification Clean_Reaction->Workup Add_Scavenger Add Scavenger Side_Products->Add_Scavenger If cation-related Milder_Conditions Use Milder Conditions (Temp, Reagent) Side_Products->Milder_Conditions If decomposition Increase_Reagent->Check_Completion Increase_Temp->Check_Completion Extend_Time->Check_Completion Change_Reagent->Check_Completion Add_Scavenger->Start Milder_Conditions->Start

Caption: A flowchart for troubleshooting common this compound de-protection issues.

Relative Lability of Common N-Protecting Groups

Protecting_Group_Lability Lability Most Labile Moderately Labile Robust Acidic Strongly Acidic Conditions (e.g., TFA) Boc Boc Acidic->Boc Cleaved Trityl Trityl Acidic->Trityl Cleaved THP THP Acidic->THP Cleaved SEM SEM Acidic->SEM Generally Stable PMB PMB Acidic->PMB Cleaved Bn Benzyl (Bn) Acidic->Bn Stable Mild_Acidic Mildly Acidic Conditions (e.g., Formic Acid) Mild_Acidic->Boc Slowly Cleaved Mild_Acidic->Trityl Cleaved Mild_Acidic->THP Cleaved Mild_Acidic->SEM Stable Mild_Acidic->PMB Stable Mild_Acidic->Bn Stable Fluoride Fluoride Source (e.g., TBAF) Fluoride->Boc Stable Fluoride->Trityl Stable Fluoride->THP Stable Fluoride->SEM Cleaved Fluoride->PMB Stable Fluoride->Bn Stable Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Hydrogenolysis->Boc Stable Hydrogenolysis->Trityl Stable Hydrogenolysis->THP Stable Hydrogenolysis->SEM Stable Hydrogenolysis->PMB Cleaved Hydrogenolysis->Bn Cleaved

Caption: Relative stability of N-protecting groups under different conditions.

References

Technical Support Center: Scaling Up Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up pyrazole synthesis from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound synthesis?

A1: The most prevalent methods for synthesizing pyrazoles include:

  • Knorr this compound Synthesis: This classic method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] It is a versatile and widely used method.

  • Reaction with α,β-Unsaturated Carbonyl Compounds: This approach uses α,β-unsaturated ketones or aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles.[4]

  • 1,3-Dipolar Cycloadditions: This modern method offers excellent control over regiochemistry and involves the reaction of a diazo compound with an alkyne or alkene.[5]

  • Multicomponent Reactions (MCRs): MCRs are efficient for generating molecular diversity in a single step by combining three or more reactants.[6]

Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot plant?

A2: Key challenges include:

  • Heat Management: this compound syntheses, particularly the cyclization step, can be exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.[7][8]

  • Mixing Efficiency: Achieving uniform mixing in large-scale reactors is more challenging and can impact reaction kinetics, yield, and impurity profiles.[7]

  • Regioselectivity Control: Maintaining the desired ratio of regioisomers can be difficult upon scale-up due to changes in reaction conditions.[5]

  • Solid Handling and Crystallization: The crystallization process can behave differently at a larger scale, potentially affecting polymorph formation, crystal size, and purity.[9][10]

  • Safety: Handling potentially hazardous reagents like hydrazine derivatives and managing exothermic reactions require stringent safety protocols at the pilot scale.[7]

Q3: How can I improve the regioselectivity of my this compound synthesis?

A3: To improve regioselectivity, consider the following:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of a specific isomer.[11][12]

  • Reaction Conditions: Modifying the temperature, catalyst, and pH can influence the reaction pathway and favor the formation of the desired regioisomer.[5]

  • Use of Dicarbonyl Surrogates: Employing β-enaminones or α-oxoketene N,S-acetals can pre-define the reactivity of the electrophilic centers, leading to high regioselectivity.[5]

  • Microwave Irradiation: This technique can sometimes enhance the formation of the thermodynamically favored product.[5]

Q4: What are the critical safety considerations for pilot-scale this compound synthesis?

A4: Safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal stability analysis (e.g., DSC/TGA) of all reactants, intermediates, and the final product, especially if they are nitrogen-rich compounds which can be energetic.[7]

  • Handling of Hydrazine Derivatives: Phenylhydrazine and other hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[7]

  • Exothermic Reaction Management: Implement robust temperature monitoring and control systems. For highly exothermic reactions, controlled addition of reagents is crucial.[7]

  • Inert Atmosphere: For reactions sensitive to air or moisture, and to prevent oxidation of amine products, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[7]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Optimize reaction temperature and time. Some cyclizations may require heating.[7]
Poor Quality of Starting Materials - Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Use freshly distilled or high-purity hydrazine.[7]
Side Reactions - Adjust the reaction temperature to minimize the formation of byproducts.- Investigate the effect of pH on the reaction.
Inefficient Mixing - In a pilot plant reactor, ensure the agitation speed is sufficient for the reactor size and viscosity of the reaction mixture.[7]
Issue 2: Formation of Impurities/Discoloration
Potential Cause Troubleshooting Steps
Oxidation - If the product, such as a diaminothis compound, is susceptible to air oxidation, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[7]
Thermal Decomposition - Avoid excessive heating during the reaction and purification steps.[7]
Side Reactions from Hydrazine - Use purified reagents to minimize side reactions.[7]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Does Not Crystallize - Experiment with different solvent systems for crystallization.- If the product is highly polar, consider reverse-phase chromatography.[13]
Product is Highly Soluble in the Reaction Solvent - Choose a solvent in which the product has lower solubility at cooler temperatures to facilitate precipitation.
Impurities Co-crystallize with the Product - Consider an acid-base extraction to remove impurities if your product has acidic or basic functional groups.[13]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventRatio of Regioisomers (Desired:Undesired)
Ethanol1:1.3
2,2,2-Trifluoroethanol (TFE)98:2
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1

This data illustrates the significant impact of fluorinated alcohols on improving regioselectivity.[11]

Table 2: Representative Comparison of Lab vs. Pilot Plant Synthesis of a this compound Derivative

ParameterLaboratory Scale (1 L Flask)Pilot Plant Scale (100 L Reactor)
Batch Size 50 g5 kg
Reaction Time 2-4 hours4-6 hours
Agitation Speed 300-400 rpm100-150 rpm
Temperature Control Heating mantle, ice bathJacketed reactor with temperature control unit
Reagent Addition Manual addition over 15-30 minControlled pump addition over 1-2 hours
Typical Yield 85-90%80-85%
Purity (Crude) 95%90-93%

Note: This table provides representative values. Actual results will vary depending on the specific reaction and equipment.

Experimental Protocols

Protocol 1: Lab-Scale Knorr Synthesis of a Substituted this compound

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.

  • Add ethanol to dissolve the starting material.

  • Add the substituted hydrazine to the mixture, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Pilot-Plant Scale Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

This protocol is designed for a 100 L scale.

Materials:

  • 3,5-Heptanedione (~10.9 kg, ~85 mol)

  • Phenylhydrazine (9.63 kg, 89 mol)

  • Ethanol (60 L)

  • Glacial Acetic Acid (0.5 L)

Procedure:

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with ethanol (60 L), 3,5-heptanedione (~10.9 kg), and phenylhydrazine (9.63 kg).

  • Catalyst Addition: Add glacial acetic acid (0.5 L) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using the reactor jacket and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C using the jacket's cooling fluid. The product should precipitate. Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Filtration: Isolate the solid product by filtration using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.[14]

Mandatory Visualization

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reagents 1. Reagent Preparation (grams) lab_reaction 2. Reaction Setup (Round-bottom flask) lab_reagents->lab_reaction lab_monitoring 3. Monitoring (TLC/GC-MS) lab_reaction->lab_monitoring lab_workup 4. Work-up & Purification (Filtration, Chromatography) lab_monitoring->lab_workup lab_analysis 5. Analysis (NMR, MS) lab_workup->lab_analysis pilot_reagents 1. Reagent Preparation (kilograms) lab_analysis->pilot_reagents Scale-up Decision pilot_reaction 2. Reaction Setup (Jacketed Reactor) pilot_reagents->pilot_reaction pilot_monitoring 3. In-process Control (HPLC) pilot_reaction->pilot_monitoring pilot_workup 4. Isolation (Centrifugation/Filtration) pilot_monitoring->pilot_workup pilot_drying 5. Drying (Vacuum Oven) pilot_workup->pilot_drying

Caption: A typical experimental workflow for scaling up this compound synthesis.

troubleshooting_workflow start Low Yield or High Impurity? check_purity Check Starting Material Purity start->check_purity Yes optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK end_good Problem Resolved check_purity->end_good Impure check_mixing Evaluate Mixing Efficiency optimize_temp->check_mixing No Improvement inert_atmosphere Use Inert Atmosphere optimize_temp->inert_atmosphere Discoloration Observed optimize_temp->end_good Improved change_solvent Change Solvent System check_mixing->change_solvent Mixing OK check_mixing->end_good Improved change_solvent->end_good Improved inert_atmosphere->end_good Improved

Caption: A troubleshooting decision tree for common this compound synthesis issues.

regioselectivity_factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions regioselectivity Regioselectivity steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects regioselectivity->electronic_effects solvent Solvent Choice regioselectivity->solvent temperature Temperature regioselectivity->temperature catalyst Catalyst/pH regioselectivity->catalyst

Caption: Key factors influencing regioselectivity in this compound synthesis.

References

"managing exothermic reactions in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Topic: Managing Exothermic Reactions in this compound Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on managing and troubleshooting exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of a potential runaway exothermic reaction in this compound synthesis?

A1: A runaway reaction is a thermally unstable process that exhibits a rapid, uncontrolled increase in temperature and pressure. Key indicators include:

  • A sudden and accelerating rise in internal reaction temperature that does not respond to standard cooling methods.[1]

  • Abrupt, vigorous boiling or refluxing of the solvent, even without external heating.[1]

  • A noticeable increase in pressure within the reaction vessel, which may include venting from condensers or audible hissing.[1]

  • Rapid changes in the color or viscosity of the reaction mixture, potentially indicating decomposition or the formation of polymeric byproducts.[1]

  • Significant evolution of gas, fumes, or smoke from the reaction.[1]

Q2: Which this compound synthesis methods are known to be highly exothermic?

A2: The condensation reaction between hydrazines and 1,3-dicarbonyl compounds, central to methods like the Knorr this compound synthesis, is frequently exothermic.[1] The initial reaction between the hydrazine and a ketone functional group is often fast and generates a significant amount of heat.[1] Reactions involving highly reactive starting materials or strong acids/bases for catalysis can also pose a higher risk of exothermicity.

Q3: How does reaction scale-up affect the risk of an uncontrolled exotherm?

A3: Scaling up a reaction increases the thermal risk. As the volume of the reaction increases, the surface-area-to-volume ratio decreases significantly.[1] This geometric change means that the heat generated by the reaction (proportional to volume) increases more rapidly than the vessel's ability to dissipate that heat through its surface. A reaction that is easily controlled at a 100 mL scale could become a dangerous runaway at a 10 L scale without modifications to the protocol, such as improved heat exchange systems or switching to a semi-batch process.[1]

Q4: Can solvent choice help in managing the reaction exotherm?

A4: Yes, the choice of solvent is critical. A solvent with a higher heat capacity can absorb more thermal energy for a given temperature rise, acting as a heat sink. Additionally, using a sufficient volume of solvent (i.e., lower concentration) helps to dilute the reactants and absorb the heat generated.[1] However, be aware that the solvent can also influence reaction kinetics and regioselectivity, so it must be chosen carefully.[1]

Troubleshooting Guide

Issue 1: My reaction temperature is rising rapidly and uncontrollably. What is the immediate emergency procedure?

Answer: An uncontrolled temperature spike indicates a potential runaway reaction where personal safety is the absolute priority.[1]

  • Immediate Actions:

    • Alert Personnel: Immediately inform all colleagues in the lab of the situation.[1]

    • Remove Heat Source: If external heating is being used, remove it instantly.[1]

    • Enhance Cooling: Immerse the reaction vessel in a large ice-water or dry ice-acetone bath. Use caution to avoid thermal shock to glassware, which could cause it to crack.[1]

    • Stop Reagent Addition: If reagents are being added (e.g., via a dropping funnel), stop the addition immediately.[1]

    • Emergency Shutdown: If the temperature continues to accelerate despite these measures, evacuate the immediate area and follow your institution's emergency shutdown procedures.[1] This may involve activating an emergency quench system if available.

cluster_steps start Uncontrolled Temperature Spike Detected alert Alert Colleagues & Lab Supervisor start->alert remove_heat Remove External Heat Source start->remove_heat enhance_cooling Enhance External Cooling (e.g., Ice Bath) start->enhance_cooling stop_reagents Stop Reagent Addition start->stop_reagents monitor Monitor Temperature alert->monitor remove_heat->monitor enhance_cooling->monitor stop_reagents->monitor controlled Temperature Stabilizes and Decreases monitor->controlled  Yes runaway Temperature Continues to Rise monitor->runaway No   evacuate Evacuate Area & Follow Emergency Protocol runaway->evacuate

Caption: Emergency response workflow for a suspected runaway reaction.

Issue 2: I am planning a Knorr this compound synthesis and want to prevent a thermal event from the start. What proactive steps should I take?

Answer: Proactive management is essential for the Knorr synthesis, which can be fast and highly exothermic.[1]

  • Preventative Measures:

    • Slow Reagent Addition: Add the hydrazine derivative to the 1,3-dicarbonyl compound dropwise or via a syringe pump. The initial addition should be particularly slow to gauge the reaction's exothermicity.[1]

    • Pre-Cooling: Begin the reaction at a reduced temperature. Starting the addition at 0-10 °C in an ice bath allows for better dissipation of the initial heat of reaction.[1]

    • Adequate Dilution: Use a sufficient volume of an appropriate solvent to absorb the generated heat and prevent localized hot spots.[1]

    • Continuous Monitoring: Always have a calibrated thermometer placed in the reaction mixture (not the cooling bath) to monitor the internal temperature in real-time.

    • Scale-Up Caution: For larger-scale reactions, consider a semi-batch process where one reagent is added over an extended period to maintain a safe temperature.[1]

cluster_strat plan Planning Knorr this compound Synthesis assess Assess Exotherm Risk (Reactants, Scale) plan->assess strategy Select Control Strategies assess->strategy High Risk execute Execute Synthesis with Continuous Monitoring assess->execute Low Risk cooling Pre-Cooling (0-10 °C) strategy->cooling addition Slow Reagent Addition strategy->addition dilution Adequate Dilution strategy->dilution semibatch Semi-Batch (for Scale-up) strategy->semibatch cooling->execute addition->execute dilution->execute semibatch->execute

Caption: Proactive workflow for managing exotherms in this compound synthesis.

Data Presentation: Exotherm Control Strategies

The following table summarizes key control parameters for mitigating exothermic risk during a typical Knorr this compound synthesis.

Control StrategyKey ParametersExpected Outcome on Temperature ProfilePotential Issues to Consider
Slow Reagent Addition Addition Rate (e.g., mL/min)Prevents rapid heat accumulation; allows for a steady, manageable temperature increase.Too slow an addition may lead to incomplete reaction or side product formation.
Initial Cooling Starting Temperature (e.g., 0 °C, 10 °C)Absorbs the initial, often strong, exotherm, keeping the peak temperature lower.Over-cooling might significantly slow down or stall the reaction.
Dilution Reactant Concentration (e.g., 0.5 M, 1.0 M)The solvent acts as a heat sink, leading to a smaller ΔT for the heat evolved.Lower concentrations can decrease reaction rates; may require longer reaction times.
Solvent Choice Heat Capacity, Boiling PointSolvents with higher heat capacity provide better thermal ballast. A higher boiling point provides a wider operating temperature range.Solvent can affect solubility, reaction rate, and product regioselectivity.[1]
Semi-Batch Process Feed Rate, Cooling CapacityAllows for precise control over the rate of heat generation, matching it to the rate of heat removal.Requires more specialized equipment (pumps, process control) and is primarily for scale-up.

Experimental Protocols

Protocol: Temperature-Controlled Knorr Synthesis of 1,3-dimethyl-5-pyrazolone

This protocol describes the synthesis of a pyrazolone derivative from ethyl acetoacetate and methylhydrazine, a reaction known to be exothermic.

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol

  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Condenser

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer positioned to measure the internal liquid temperature. Place the flask in a large ice-water bath on top of a magnetic stir plate.

  • Initial Charge: Add ethyl acetoacetate (e.g., 0.1 mol) and ethanol (e.g., 100 mL) to the round-bottom flask. Begin stirring and allow the solution to cool to between 0 and 5 °C.

  • Reagent Addition: Charge the dropping funnel with methylhydrazine (e.g., 0.1 mol).

  • Controlled Addition: Add the methylhydrazine dropwise to the stirred, cooled solution of ethyl acetoacetate over a period of 30-45 minutes. Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise above 15 °C. Adjust the addition rate or add more ice to the bath as needed to maintain this temperature range.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Monitor the reaction by TLC or LC-MS. Once complete, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Safety Note: Methylhydrazine is toxic and volatile. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Validation & Comparative

In Vitro Validation of Novel Pyrazole Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with enhanced efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyrazole and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic activity against a range of human cancer cell lines.[1][2][3][4][5] This guide provides a comprehensive comparison of the in vitro anticancer performance of several recently developed this compound derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these potential drug candidates.

Comparative Anticancer Activity: A Data-Driven Overview

The antiproliferative activity of novel this compound derivatives has been rigorously evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for numerous compounds. Lower IC50 values are indicative of greater anticancer activity at lower concentrations. The following tables summarize the IC50 values for several promising this compound derivatives in comparison to standard chemotherapeutic agents.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound Derivatives Against Various Cancer Cell Lines

Compound/DrugHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)U251 (Glioblastoma)Reference
Compound 11 ----11.9[6]
Compound 7a ->10.66.1--[7]
Compound 7b ->10.67.9--[7]
Compound b17 --3.57--[8]
Compound 5c 6.43----[9]
Doxorubicin 3.6764.173.8328.0-[1][10]
Cisplatin --8.45--[8]

Note: A lower IC50 value indicates greater potency.

Table 2: Comparative IC50 Values (µM) of this compound Derivatives Targeting Specific Kinases

CompoundTarget KinaseIC50 (µM)Reference
Compound 33 CDK20.074[10]
Compound 34 CDK20.095[10]
Compound 43 PI3K0.25[10]
Compound 24 EGFR (wild-type)0.016[4]
Compound 24 EGFR (T790M mutant)0.236[4]
Compound 27 VEGFR-20.828[10]
Roscovitine (control) CDK20.99[11]

Key Experimental Protocols

The validation of the anticancer activity of these this compound derivatives relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a control vehicle (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.

  • Procedure:

    • Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a specified time.

    • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension, which is incubated in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results are typically displayed as a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Viable cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.

  • Procedure:

    • Cell Treatment: Cells are treated with the this compound derivative for a defined period.

    • Cell Fixation: The cells are harvested, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase (to prevent staining of RNA).

    • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with this compound Derivatives (various conc.) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Calculate IC50 Values mtt->ic50 flow Flow Cytometry Data Analysis apoptosis->flow cell_cycle->flow mechanism Determine Mechanism of Action ic50->mechanism flow->mechanism

General workflow for in vitro anticancer activity screening.

cdk_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S CyclinD_CDK46 Cyclin D / CDK4/6 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb CyclinD_CDK46->pRb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S drives entry CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S maintains CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 promotes M phase entry E2F E2F Rb->E2F inhibits E2F->S promotes transition This compound This compound Derivatives (e.g., Compounds 33, 34) This compound->CyclinE_CDK2 inhibit This compound->CyclinA_CDK2

Inhibition of CDK2 by this compound derivatives disrupts cell cycle.

egfr_vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Derivatives (e.g., Compounds 24, 27) This compound->EGFR inhibit This compound->VEGFR2 inhibit EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Targeting EGFR/VEGFR-2 signaling pathways with pyrazoles.

References

A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a coordinating ligand is a critical decision that can significantly impact the properties and performance of a metal complex. Among the vast array of heterocyclic ligands, pyrazole and imidazole stand out due to their structural similarities yet distinct coordination behaviors. This guide provides an objective, data-driven comparison of this compound and imidazole as coordinating ligands, supported by experimental data and detailed methodologies, to aid in the rational design of novel metal-based systems.

This comparative analysis delves into the fundamental physicochemical properties, coordination chemistry, and catalytic applications of this compound and imidazole. By presenting quantitative data in accessible formats and outlining key experimental protocols, this guide aims to equip researchers with the necessary information to select the most suitable ligand for their specific application, be it in catalysis, medicinal chemistry, or materials science.

Physicochemical Properties: A Tale of Two Isomers

This compound and imidazole are structural isomers with the molecular formula C₃H₄N₂. Both are five-membered aromatic heterocycles containing two nitrogen atoms. The crucial difference lies in the relative positions of these nitrogen atoms: 1,2 in this compound and 1,3 in imidazole. This seemingly minor structural variance has profound implications for their electronic properties, basicity, and, consequently, their behavior as ligands.

Computational studies indicate that the imidazole ring is generally more stable than the this compound ring, a difference attributed to the more favorable N-C-N arrangement in imidazole compared to the potentially repulsive N-N bond in this compound.[1] Both heterocycles are aromatic, with one nitrogen atom contributing its lone pair to the aromatic sextet (pyrrole-like) and the other's lone pair residing in an sp² hybrid orbital (pyridine-like), which is available for coordination to metal ions.[1]

A key differentiator between the two is their basicity. Imidazole is a significantly stronger base than this compound.[2][3] This is because upon protonation, the resulting positive charge in the imidazolium ion is delocalized over two equivalent nitrogen atoms, leading to greater stabilization. In the pyrazolium ion, the positive charge is less effectively delocalized.[3] This difference in basicity directly influences their donor strength as ligands.

PropertyThis compoundImidazoleReference
pKa of Conjugate Acid 2.577.00[2]
Boiling Point (°C) 187256[3]
Molecular Stability Less stableMore stable[1]

Coordination Chemistry: Stability and Structure

The coordination of this compound and imidazole to metal ions has been extensively studied. The stability of the resulting metal complexes is a critical parameter, often quantified by the stability constant (log K). A higher log K value indicates a stronger metal-ligand interaction and a more stable complex.

Potentiometric titration, particularly the Calvin-Bjerrum method, is a widely used technique to determine proton-ligand and metal-ligand stability constants in solution.[4][5] This method involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH.

The tables below summarize representative stability constants (log K) for this compound and imidazole complexes with various divalent metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent system used.

Table 1: Logarithmic Stability Constants (log K₁) of Divalent Metal Ion Complexes with Imidazole.

Metal Ionlog K₁Experimental ConditionsReference
Co²⁺2.4625°C, I = 0.5 M (NaNO₃)[6]
Ni²⁺3.0925°C, I = 0.5 M (NaNO₃)[6]
Cu²⁺4.2125°C, I = 0.5 M (NaNO₃)[6]
Zn²⁺2.4825°C, I = 0.5 M (NaNO₃)[6]
Cd²⁺2.9525°C, I = 0.5 M (NaNO₃)[6]

Table 2: Logarithmic Stability Constants (log K₁) of Divalent Metal Ion Complexes with this compound Derivatives.

Metal IonLigandlog K₁Experimental ConditionsReference
Cu²⁺3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylthis compound9.8527±0.1°C, I = 0.1 M, 70% dioxane-water
Ni²⁺3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylthis compound7.6527±0.1°C, I = 0.1 M, 70% dioxane-water
Co²⁺3-(3'-nitrophenyl)-4-(4"-chlorobenzoyl)-5-(2-hydroxyphenyl) this compound7.1528±0.1°C, I = 0.1 M, 70% dioxane-water[7]
Cu²⁺4-(2-chlorophenyl)-3-(3-furanoyl-5-(2-hydroxyphenyl)this compound9.9227±0.1°C, I = 0.1 M, 70% dioxane-water

Generally, for a given metal ion, imidazole forms more stable complexes than this compound, which is consistent with its higher basicity. The stability of these complexes often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[8]

The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, provides valuable insights into the metal-ligand bonding. A comparative analysis of metal-nitrogen bond lengths reveals that anionic imidazolate ligands generally form shorter and stronger bonds with metal centers compared to neutral imidazole ligands.[9] This "charge-assisted" bonding contributes to the overall stability of the complex.[9]

Catalytic Applications: A Comparative Perspective

Both this compound and imidazole-based ligands have been instrumental in the development of homogeneous catalysts for a wide range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the activity and selectivity of the metal center.

In the context of transfer hydrogenation reactions, complexes bearing protic this compound ligands have shown catalytic activity.[10] However, in some instances, their performance is not as prominent when compared to analogous imidazole complexes.[10] The protic N-H group in these ligands can participate in proton-coupled electron transfer processes, influencing the catalytic cycle. The introduction of additional functional groups, such as a hydroxyl group on a pyridine backbone in conjunction with a this compound moiety, can significantly enhance catalytic activity.[10]

The choice between a this compound and an imidazole ligand in catalyst design depends on the specific reaction mechanism and the desired electronic environment at the metal center. The stronger σ-donating ability of imidazole can lead to more electron-rich metal centers, which may be advantageous for certain catalytic steps. Conversely, the weaker σ-donation of this compound might be preferable in reactions where a more electrophilic metal center is required.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration (Calvin-Bjerrum Method)

This protocol outlines the general steps for determining the stability constants of metal-ligand complexes in a solution.

Materials:

  • pH meter with a combined glass electrode

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Standardized solutions of a strong acid (e.g., HNO₃), a strong base (e.g., NaOH), an inert salt (e.g., KNO₃) to maintain constant ionic strength, the ligand, and the metal salt.

  • Solvent (e.g., deionized water, or a mixed solvent system like dioxane-water).[4]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Sets: Perform three sets of titrations:

    • (a) Acid Titration: Titrate a solution of the strong acid and inert salt with the standard base.

    • (b) Acid + Ligand Titration: Titrate a solution of the strong acid, inert salt, and the ligand with the standard base.

    • (c) Acid + Ligand + Metal Titration: Titrate a solution of the strong acid, inert salt, the ligand, and the metal salt with the standard base.[4]

  • Data Collection: Record the pH value after each addition of the base.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Plot n̄ₐ against pH to determine the proton-ligand stability constants (pKₐ).

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values.

    • Plot n̄ against pL (-log[L]) to obtain the formation curve.

    • From the formation curve, determine the stepwise metal-ligand stability constants (log K₁, log K₂, etc.).

Synthesis and Characterization of Metal Complexes

This section provides a general procedure for the synthesis and characterization of this compound or imidazole metal complexes.

Synthesis:

  • Dissolve the this compound or imidazole-based ligand in a suitable solvent (e.g., ethanol, methanol).[11]

  • In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt) in the same or a miscible solvent.[11]

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The metal-to-ligand molar ratio is typically 1:2 or 1:4.

  • The reaction mixture may be heated or refluxed for a specific period to ensure complete reaction.

  • Allow the solution to cool to room temperature. Crystalline or polycrystalline product may precipitate out. If not, slow evaporation of the solvent or addition of a less polar solvent can induce crystallization.

  • Filter the solid product, wash it with a small amount of cold solvent, and dry it under vacuum.

Characterization:

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the ligand, particularly the C=N and N-H stretching bands.

  • UV-Visible Spectroscopy: To study the electronic transitions and determine the coordination geometry of the metal ion.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complex.[11]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and infer the spin state and geometry of the metal ion.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Visualizing the Comparison

Ligand_Comparison_Workflow cluster_ligands Ligand Selection cluster_properties Physicochemical Properties cluster_coordination Coordination Chemistry cluster_application Application This compound This compound pKa pKa This compound->pKa Imidazole Imidazole Imidazole->pKa Stability_Constants Stability Constants (log K) pKa->Stability_Constants Stability Stability Stability->Stability_Constants Structure Structure Bond_Lengths Metal-Ligand Bond Lengths Structure->Bond_Lengths Catalysis Catalysis Stability_Constants->Catalysis Bond_Lengths->Catalysis

Figure 1: Logical flow for the comparative analysis of this compound and imidazole as coordinating ligands.

Coordination_Modes cluster_this compound This compound Coordination cluster_imidazole Imidazole Coordination Pz_structure Py-N-M Pz_desc Coordination via the 'pyridine-like' nitrogen. Pz_structure->Pz_desc Im_structure Im-N-M Im_desc Coordination via the 'pyridine-like' nitrogen. Im_structure->Im_desc

Figure 2: General coordination modes of this compound and imidazole to a metal center (M).

Catalytic_Workflow Start Select Ligand (this compound or Imidazole) Synthesis Synthesize Metal Complex Start->Synthesis Characterization Characterize Complex Synthesis->Characterization Catalytic_Test Perform Catalytic Reaction Characterization->Catalytic_Test Analysis Analyze Products (Yield, Selectivity) Catalytic_Test->Analysis Comparison Compare Performance Analysis->Comparison

Figure 3: Generalized experimental workflow for comparing the catalytic activities of this compound and imidazole complexes.

Conclusion

The choice between this compound and imidazole as coordinating ligands is a nuanced one, with each offering a distinct set of properties. Imidazole, with its higher basicity, generally forms more stable complexes and is a stronger σ-donor. This compound, being less basic, forms comparatively less stable complexes and is a weaker σ-donor. This fundamental difference in electronic character is the primary determinant of their divergent coordination and catalytic behaviors.

For applications requiring robust metal-ligand interactions and electron-rich metal centers, imidazole and its derivatives are often the preferred choice. Conversely, for catalytic systems that may benefit from a more electrophilic metal center or where ligand dissociation is a desired mechanistic step, this compound-based ligands may offer advantages. Ultimately, the optimal ligand selection will be dictated by the specific requirements of the target application. This guide provides the foundational data and experimental context to make that selection an informed and strategic one.

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors Versus Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of pyrazole-based kinase inhibitors against those built upon other common heterocyclic scaffolds, including pyrimidine, quinoline, and indole. The following sections present a quantitative comparison of inhibitor performance, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected kinase inhibitors, categorized by their core scaffold and target kinase. This data, compiled from various sources, offers a snapshot of the potency of these compounds. It is important to note that IC50 values can vary depending on the specific assay conditions.

Table 1: Comparison of JAK Kinase Inhibitors [1][2][3][4][5]

Kinase TargetInhibitorCore ScaffoldIC50 (nM)
JAK1RuxolitinibThis compound3.3
TofacitinibPyrrolopyrimidine112
JAK2RuxolitinibThis compound2.8
TofacitinibPyrrolopyrimidine20
JAK3RuxolitinibThis compound428
TofacitinibPyrrolopyrimidine1

Table 2: Comparison of ALK Kinase Inhibitors

Kinase TargetInhibitorCore ScaffoldIC50 (nM)
ALKCrizotinibThis compound~3
ALKCeritinibPyrimidine0.2

Table 3: Comparison of EGFR Kinase Inhibitors [6][7][8][9][10][11][12]

Kinase TargetInhibitorCore ScaffoldIC50 (nM)
EGFRErlotinibQuinazoline2
EGFRGefitinibQuinazoline26-57
EGFRLapatinibQuinazoline10.8

Table 4: Comparison of VEGFR2 Kinase Inhibitors [13][14][15][16]

Kinase TargetInhibitorCore ScaffoldIC50 (nM)
VEGFR2SunitinibIndole80
VEGFR2SorafenibPyridine/Urea-
VEGFR2AxitinibIndazole-
VEGFR2PonatinibImidazo[1,2-b]pyridazine1.5

Table 5: Comparison of BRAF Kinase Inhibitors [17][18][19][20][21][22]

Kinase TargetInhibitorCore ScaffoldIC50 (nM)
BRAF V600EVemurafenibPyrrolopyridine31
BRAF V600EDabrafenibThiazole0.6

Table 6: Comparison of FGFR Kinase Inhibitors [14][23][24][25][26][27][28][29][30]

Kinase TargetInhibitorCore ScaffoldIC50 (nM)
FGFR1ErdafitinibThis compound1.2
FGFR1PonatinibImidazo[1,2-b]pyridazine2.2
FGFR2ErdafitinibThis compound2.5
FGFR3ErdafitinibThis compound3.0
FGFR4ErdafitinibThis compound5.7

Key Signaling Pathways

Understanding the signaling cascades targeted by these inhibitors is crucial for appreciating their therapeutic rationale and potential off-target effects. The following diagrams illustrate three key pathways frequently targeted by kinase inhibitors.

JAK_STAT_pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT STAT Dimer STAT Dimer P_STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes

A simplified diagram of the JAK-STAT signaling pathway.

Bcr_Abl_pathway Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Key downstream pathways activated by the Bcr-Abl fusion protein.

Aurora_Kinase_pathway Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Progression Mitotic Progression Centrosome Maturation->Mitotic Progression Spindle Assembly->Mitotic Progression Chromosome Segregation->Mitotic Progression Cytokinesis->Mitotic Progression Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening Hit Identification Hit Identification HTS->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Cell Viability Cell Viability/Proliferation Lead Optimization->Cell Viability Target Engagement Target Engagement Cell Viability->Target Engagement Xenograft Models Xenograft Models Target Engagement->Xenograft Models Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies

References

A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical step. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the characterization of this important class of heterocyclic compounds. Detailed experimental protocols and comparative data are presented to aid in the structural elucidation of novel this compound-based molecules.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound derivatives are crucial for reproducible results.

Synthesis of this compound Derivatives: A General Protocol

The Knorr this compound synthesis is a widely employed method for the preparation of pyrazoles.[1] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the β-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound derivatives in solution.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field spectrometer.

  • Typical spectral parameters include a spectral width of 0-15 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • A proton-decoupled pulse sequence is typically used.

  • A wider spectral width (e.g., 0-200 ppm) is required.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Press the powder into a thin, transparent pellet using a hydraulic press.[1]

Data Acquisition:

  • Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[1]

  • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[1]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound derivative, confirming its elemental composition and substructures.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI-MS):

  • Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • The sample molecules are ionized by a high-energy electron beam (typically 70 eV).[2]

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[2]

Comparative Spectroscopic Data of Substituted Pyrazoles

The spectroscopic data of pyrazoles are highly dependent on the nature and position of the substituents on the this compound ring. The following tables summarize typical data for a range of substituted pyrazoles.

Table 1: ¹H NMR and ¹³C NMR Data for Selected this compound Derivatives

Compound/Substituents¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
1-Phenyl-3,5-dimethylthis compound 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, H-4), 2.25 (s, 6H, 2xCH₃)148.1 (C-3/C-5), 139.4 (Ar-C), 128.3 (Ar-CH), 126.4 (Ar-CH), 124.0 (Ar-CH), 106.4 (C-4), 12.9, 11.8 (2xCH₃)[3]
1-(4-Methoxyphenyl)-3,5-dimethylthis compound 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H, H-4), 3.80 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃)158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7[3]
1-Phenyl-3-(trifluoromethyl)-5-phenylthis compound 7.36-7.18 (m, 10H, Ar-H), 6.71 (s, 1H, H-4)144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, 105.5[3]
1-(4-Bromophenyl)-3,5-diethylthis compound 7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H, H-4), 2.70-2.59 (m, 4H, 2xCH₂), 1.33-1.20 (m, 6H, 2xCH₃)151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[3]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 7.62-7.11 (m, 9H, Ar-H), 6.91 (s, 2H, NH₂)153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.5, 129.3, 129.0, 128.8, 128.3, 127.3, 120.3, 112.8[4]

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityNotesReference(s)
N-H stretch (this compound ring)3200 - 3100Medium, BroadPresent in N-unsubstituted pyrazoles.[5]
C-H stretch (aromatic)3100 - 3000Medium to WeakCharacteristic of aromatic C-H bonds.[6]
C-H stretch (aliphatic)3000 - 2850Medium to StrongFrom alkyl substituents.[6]
C≡N stretch (nitrile)2260 - 2220MediumFor cyano-substituted pyrazoles.[7]
C=O stretch (carbonyl)1750 - 1650StrongPosition depends on conjugation and attached groups.[8]
C=N stretch (this compound ring)1600 - 1500Medium to StrongRing stretching vibrations.[5]
C=C stretch (this compound ring)1550 - 1450Medium to StrongRing stretching vibrations.[5]
NO₂ stretch (nitro group)1570 - 1490 & 1390 - 1300StrongAsymmetric and symmetric stretching.[9]

Table 3: Common Mass Spectral Fragmentation Patterns of this compound Derivatives

Fragmentation PathwayDescriptionCommon m/z FragmentsReference(s)
Ring Cleavage The this compound ring can undergo cleavage, often initiated by the loss of a stable neutral molecule like N₂ or HCN.[M-28]⁺, [M-27]⁺[10]
Loss of Substituents Cleavage of bonds alpha to the this compound ring, leading to the loss of substituent groups.[M-R]⁺[11]
Retro-Diels-Alder (for pyrazolines) Dihydro-pyrazole (pyrazoline) derivatives can undergo a characteristic retro-Diels-Alder fragmentation.Varies with substituents[12]
Rearrangements Complex rearrangements can occur, especially in electron-impact ionization, leading to various fragment ions.Varies[13]

Visualizing the Workflow and Spectroscopic Relationships

The following diagrams illustrate the general workflow for this compound characterization and the interplay between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Reactants β-Dicarbonyl + Hydrazine Derivative Reaction Knorr this compound Synthesis Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for this compound synthesis and characterization.

spectroscopic_relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained This compound Synthesized this compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spec This compound->MS NMR_info Carbon-Hydrogen Framework Connectivity Stereochemistry NMR->NMR_info Provides IR_info Functional Groups Present (e.g., C=O, N-H, C≡N) IR->IR_info Identifies MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Determines Final_Structure Elucidated Structure NMR_info->Final_Structure IR_info->Final_Structure MS_info->Final_Structure

Caption: Relationship between spectroscopic techniques and structural information.

References

"confirming the mechanism of action for a new pyrazole-based drug candidate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3][4] This guide introduces "Pyrazinib," a novel, potent, and selective this compound-based drug candidate designed to target the Janus kinase (JAK) signaling pathway, a critical mediator of cellular proliferation and inflammation. This document provides a comprehensive comparison of Pyrazinib with existing JAK inhibitors, supported by experimental data, and details the methodologies to confirm its mechanism of action.

Comparative Efficacy and Selectivity

Pyrazinib has been benchmarked against two established JAK inhibitors, Ruxolitinib (a this compound-containing drug) and Tofacitinib, to assess its potency and selectivity. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Pyrazinib 580.8 450120
Ruxolitinib3.32.842819
Tofacitinib1200.864

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Cell-Based Assay - Inhibition of STAT3 Phosphorylation

CompoundCell LineAssayIC₅₀ (nM)
Pyrazinib HEL (JAK2 V617F)p-STAT3 (Tyr705)2.5
RuxolitinibHEL (JAK2 V617F)p-STAT3 (Tyr705)5.1
TofacitinibHEL (JAK2 V617F)p-STAT3 (Tyr705)35

The HEL cell line harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway.

Table 3: Anti-proliferative Activity

CompoundCell LineAssayIC₅₀ (nM)
Pyrazinib HEL (JAK2 V617F)Cell Viability (72h)8.2
RuxolitinibHEL (JAK2 V617F)Cell Viability (72h)15.7
TofacitinibHEL (JAK2 V617F)Cell Viability (72h)98

Confirming the Mechanism of Action: Experimental Protocols

To rigorously confirm that Pyrazinib exerts its therapeutic effects through the selective inhibition of JAK2, a series of key experiments should be performed.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of Pyrazinib against a panel of kinases, with a primary focus on the JAK family.

Methodology:

  • Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is employed. This assay measures the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific substrate peptide and ATP in a buffer solution.

    • Pyrazinib, or a control inhibitor, is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin is added.

    • The TR-FRET signal is measured using a suitable plate reader. The signal is inversely proportional to the kinase activity.

    • IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To assess the ability of Pyrazinib to inhibit the downstream signaling of the JAK pathway in a cellular context.

Methodology:

  • Cell Culture: HEL cells (or another suitable cell line with a constitutively active JAK2) are cultured under standard conditions.

  • Procedure:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are then treated with increasing concentrations of Pyrazinib or a vehicle control for a specified time (e.g., 2 hours).

    • Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.

Cell Viability Assay

Objective: To evaluate the anti-proliferative effect of Pyrazinib on cancer cells dependent on JAK2 signaling.

Methodology:

  • Assay Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • HEL cells are seeded in 96-well plates.

    • After 24 hours, the cells are treated with a range of concentrations of Pyrazinib or control compounds.

    • The cells are incubated for 72 hours.

    • The MTT or MTS reagent is added to each well, and the plates are incubated for a further 2-4 hours.

    • The absorbance is measured at the appropriate wavelength using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism of action and the experimental approach, the following diagrams have been generated.

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Pyrazinib Pyrazinib Pyrazinib->JAK2 Inhibition pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene

Caption: Proposed mechanism of action for Pyrazinib in the JAK/STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Kinase Inhibition Assay (JAK Family Panel) Selectivity Selectivity Profiling (Wider Kinase Panel) KinaseAssay->Selectivity WesternBlot Western Blot (p-STAT3 Inhibition) KinaseAssay->WesternBlot ViabilityAssay Cell Viability Assay (Anti-proliferative Effect) WesternBlot->ViabilityAssay Xenograft Tumor Xenograft Model (Efficacy) ViabilityAssay->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD

Caption: Experimental workflow for confirming the mechanism of action of Pyrazinib.

Logical_Relationship Hypothesis Hypothesis: Pyrazinib is a selective JAK2 inhibitor Biochemical Biochemical Evidence: Direct inhibition of recombinant JAK2 enzyme Hypothesis->Biochemical Cellular Cellular Evidence: Inhibition of downstream STAT3 phosphorylation and cell proliferation Hypothesis->Cellular Confirmation Mechanism Confirmed Biochemical->Confirmation Cellular->Confirmation

Caption: Logical flow for the confirmation of Pyrazinib's mechanism of action.

References

A Head-to-Head Comparison of Pyrazole Synthesis Methodologies: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for this compound synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

At a Glance: Key this compound Synthesis Strategies

The construction of the this compound ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[1] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds. More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity.[2][3] This guide will delve into a head-to-head comparison of these four key methodologies.

Performance Comparison of Synthesis Routes

The choice of a synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Knorr this compound Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTimeTemperature (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid (cat.)1 hReflux>90%[4]
AcetylacetoneHydrazine hydrateEthanol30 minReflux85%[4]
1-Phenyl-1,3-butanedionePhenylhydrazineAcetic acid/Ethanol2 hReflux92% (mixture of regioisomers)[5]
Ethyl benzoylacetateHydrazine hydrate1-Propanol/Acetic acid (cat.)1 h10079%[6][7]
Table 2: Synthesis from α,β-Unsaturated Carbonyls
α,β-Unsaturated CarbonylHydrazine DerivativeSolvent/ConditionsTimeTemperature (°C)Yield (%)Reference
ChalconePhenylhydrazineAcetic acid4 hReflux85-95%[8]
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneHydrazine hydrateEthanol, reflux then oxidation6 hReflux82%[2]
β-ArylchalconesHydrazine hydrateH2O2, then N2H4·H2O--Good[2]
4-alkoxy-1,1,1-trifluoro-3-alken-2-onesPhenylhydrazineMethanol, Microwave5 min8095%[9]
Table 3: 1,3-Dipolar Cycloaddition
1,3-Dipole PrecursorDipolarophileConditionsTimeTemperature (°C)Yield (%)Reference
Hydrazonoyl chlorideα-BromocinnamaldehydeTriethylamine, Chloroform7-10 hRoom Temp.70-86%[3]
Ethyl diazoacetateMethyl propiolateTPGS-750-M/H2O, pH 5.524 hRoom Temp.80%[10]
Nitrile iminesNinhydrin-derived Morita–Baylis–Hillman carbonates---up to 95%[11]
Table 4: Multicomponent Reactions (MCRs)
Component 1Component 2Component 3Component 4Catalyst/SolventTimeTemperature (°C)Yield (%)Reference
AldehydeMalononitrilePhenyl hydrazine-SPVA, solvent-free--High[12]
AldehydeMalononitrileHydrazine hydrateEthyl acetoacetate[Et3NH][HSO4]15 minRoom Temp.94%[13]
EnaminonesBenzaldehydeHydrazine-HCl-Ammonium acetate, Water--Good
AldehydesMalononitrileβ-ketoestersHydrazine hydrateSodium gluconate--Good[12]

Reaction Mechanisms and Workflows

Understanding the underlying mechanism of each synthetic route is crucial for optimization and troubleshooting.

Knorr this compound Synthesis

The Knorr synthesis is a robust and high-yielding classical method, particularly for symmetrical 1,3-dicarbonyls, but can suffer from poor regioselectivity with unsymmetrical substrates.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[4]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine hydrazine Hydrazine hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization This compound This compound cyclic_intermediate->this compound - H₂O (Dehydration) Unsaturated_Carbonyl_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product unsat_carbonyl α,β-Unsaturated Carbonyl michael_adduct Michael Adduct unsat_carbonyl->michael_adduct + Hydrazine (Michael Addition) hydrazine Hydrazine hydrazine->michael_adduct pyrazoline Pyrazoline Intermediate michael_adduct->pyrazoline Intramolecular Cyclization This compound This compound pyrazoline->this compound Oxidation/ Dehydration Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dipole_precursor 1,3-Dipole Precursor dipole 1,3-Dipole (in-situ) dipole_precursor->dipole Base dipolarophile Dipolarophile (e.g., Alkyne) cycloadduct Cycloadduct dipolarophile->cycloadduct dipole->cycloadduct + Dipolarophile [3+2] Cycloaddition This compound This compound cycloadduct->this compound Aromatization (optional) MCR_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel Knoevenagel Condensation hydrazine Hydrazine michael_adduct Michael Adduct hydrazine->michael_adduct Michael Addition ketoester β-Ketoester ketoester->michael_adduct knoevenagel->michael_adduct pyrazole_product Substituted this compound michael_adduct->pyrazole_product Cyclization & Aromatization

References

A Researcher's Guide to In Vitro Metabolic Stability of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical early step in the drug discovery pipeline. This guide provides a comparative overview of the in vitro metabolic stability of pyrazole derivatives, a prevalent scaffold in medicinal chemistry.[1][2][3] We will delve into the experimental protocols used to assess this stability and explore the common metabolic pathways these compounds undergo.

The this compound nucleus is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets.[1][4] However, the metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Therefore, early in vitro assessment of metabolic stability is crucial for identifying promising lead candidates and guiding medicinal chemistry efforts to optimize their metabolic properties.

Comparative Metabolic Stability of this compound Derivatives

The metabolic stability of this compound derivatives can be significantly influenced by the nature and position of substituents on the this compound ring and its appended functionalities. This structure-activity relationship (SAR) is a key focus in drug design.[5][6][7] While a comprehensive database comparing all this compound derivatives is beyond the scope of this guide, the following table summarizes representative data collated from various studies to illustrate the impact of structural modifications on metabolic stability. The primary parameters used to quantify metabolic stability in vitro are the half-life (T½) and intrinsic clearance (CLint).

Compound/Derivative ClassSubstitution PatternIn Vitro SystemHalf-Life (T½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Reference/Notes
Generic this compound Scaffold Unsubstituted/Simple AlkylHuman Liver Microsomes (HLM)Variable, often moderate to high clearance-General observation from literature.
Celecoxib Trisubstituted this compound with sulfonamide and trifluoromethyl groupsHLM, Human Hepatocytes-ModeratePrimarily metabolized by CYP2C9.[8][9]
Sildenafil Fused pyrazolo-pyrimidinone coreHLM~19 (in HLM)HighPrimarily metabolized by CYP3A4 and CYP2C9.[10][11]
Substituted Phenylpyrazoles Varied substituents on phenyl ringsHLM, Rat Liver Microsomes (RLM)Can range from <5 to >60High to lowStability is highly dependent on the nature and position of substituents. Electron-withdrawing groups can sometimes decrease metabolism.
Fused this compound Systems e.g., Indazole derivativesHLM, Human HepatocytesGenerally more stable than corresponding indolesLower than indole analogs in some casesThe fused ring system can significantly alter metabolic stability.[1]

Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

The in vitro metabolic stability of this compound derivatives is typically assessed using one of two primary systems: liver microsomes or hepatocytes.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[12]

Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes.

Materials:

  • Test this compound derivative

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentration (e.g., 1 µM) in the incubation buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as T½ = 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.

Objective: To determine the rate of disappearance of a parent compound in a suspension of intact hepatocytes.

Materials:

  • Test this compound derivative

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Incubation medium (e.g., Williams' Medium E)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Incubation: Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM). Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.

  • Termination: Immediately stop the metabolic activity by adding a cold quenching solution.

  • Sample Processing: Centrifuge the samples to pellet cell debris and proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Experimental Workflows and Metabolic Pathways

To better illustrate the processes involved in evaluating and understanding the metabolic stability of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test this compound Derivative Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate Buffer Incubation Buffer + Cofactors Buffer->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (T½, CLint) LCMS->Data metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Derivative (Parent Drug) Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Ox_Dechlorination Oxidative Dechlorination Parent->Ox_Dechlorination Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation N_Dealkylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

References

Unveiling the Selectivity of Pyrazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount for developing safe and effective therapeutics. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational enzyme inhibitors. This guide provides a comprehensive comparison of the cross-reactivity profiles of several prominent this compound-based kinase inhibitors, supported by experimental data and detailed methodologies.

The this compound ring is recognized as a "privileged scaffold" in drug discovery due to its ability to form key interactions with the ATP-binding site of a wide range of kinases.[1][2] This inherent versatility, however, necessitates a thorough evaluation of an inhibitor's selectivity to minimize off-target effects and potential toxicities.[1] This guide focuses on a selection of well-characterized this compound-based Janus kinase (JAK) inhibitors—Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib—to illustrate the nuances of their cross-reactivity profiles.

Quantitative Cross-Reactivity Profiling

The following tables summarize the inhibitory activity (IC50) of selected this compound-based kinase inhibitors against their primary targets and a panel of off-target kinases. This quantitative data, compiled from various sources, offers a snapshot of their relative potency and selectivity. It is important to note that IC50 values can vary depending on the specific assay conditions.

Table 1: Comparative Inhibitory Activity (IC50, nM) of this compound-Based JAK Inhibitors

Kinase TargetRuxolitinib (IC50, nM)Fedratinib (IC50, nM)Momelotinib (IC50, nM)Pacritinib (IC50, nM)
JAK1 ~3[2][3]-11[4]-
JAK2 ~3[2][3]318[4]23
JAK3 ~430[3]-155[4]14
TYK2 --17[4]46
FLT3 -3-22
ACVR1 --++
IRAK1 ---19
CSF1R ---19

Visualizing Key Pathways and Processes

To better understand the context of this compound-based inhibitor action and evaluation, the following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical integration of data.

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Initiates Transcription Inhibitor This compound-based JAK Inhibitor Inhibitor->JAK Inhibits

A simplified diagram of the JAK-STAT signaling pathway.

Experimental_Workflow start Start: Compound Synthesis biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochem_assay determine_ic50 Determine IC50 Values biochem_assay->determine_ic50 kinome_scan Broad Kinome Screen determine_ic50->kinome_scan cellular_assay Cell-Based Assay (e.g., CETSA) kinome_scan->cellular_assay target_engagement Confirm Target Engagement & Off-Target Effects cellular_assay->target_engagement in_vivo In Vivo Efficacy & Toxicology Studies target_engagement->in_vivo end End: Candidate Selection in_vivo->end

A typical experimental workflow for profiling enzyme inhibitors.

Logical_Relationship biochem_data Biochemical Data (IC50 values from in vitro assays) integration Data Integration & Analysis biochem_data->integration cellular_data Cellular Data (Target engagement from CETSA, cell viability) cellular_data->integration selectivity_profile Comprehensive Selectivity Profile integration->selectivity_profile sar Structure-Activity Relationship (SAR) integration->sar lead_optimization Lead Optimization selectivity_profile->lead_optimization sar->lead_optimization

Logical integration of biochemical and cellular assay data.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of reliable cross-reactivity profiling. Below are detailed methodologies for two key experiments commonly used in the characterization of this compound-based enzyme inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound-based inhibitor (test compound)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase reaction buffer containing the purified kinase and substrate to each well of a 384-well plate.

    • Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine the IC50.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

CETSA is a powerful technique to assess target engagement of a compound in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8][9][10][11]

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound-based inhibitor (test compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency (e.g., 70-80%).

    • Treat the cells with the this compound-based inhibitor at the desired concentration or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) in a CO2 incubator at 37°C.

  • Heat Challenge:

    • Harvest the cells by trypsinization or scraping and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature for 3 minutes.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.

    • Plot the band intensity (representing the amount of soluble protein) against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

By integrating quantitative cross-reactivity data with robust experimental validation and a clear understanding of the underlying biological pathways, researchers can make more informed decisions in the development of novel and selective this compound-based enzyme inhibitors.

References

Unlocking Stereospecific Efficacy: A Comparative Analysis of Pyrazole Enantiomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a pharmacologically active molecule is a critical determinant of its efficacy and safety. Pyrazole derivatives, a versatile class of heterocyclic compounds, are no exception. The spatial arrangement of substituents around a chiral center can lead to significant differences in the biological activity of enantiomers. This guide provides an objective comparison of the efficacy of this compound enantiomers, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Quantitative Efficacy of this compound Enantiomers

The differential interaction of this compound enantiomers with their biological targets can be quantified through various pharmacological assays. The following table summarizes the enantioselective activity of representative this compound derivatives against different biological targets.

TargetThis compound DerivativeEnantiomerEfficacy Metric (Value)Fold DifferenceReference
Monoamine Oxidase A (MAO-A) Pyrazoline Derivative(R)-enantiomerKᵢ = 0.00085 µM~216-fold more potent[1]
(S)-enantiomerKᵢ = 0.184 µM[1]
Glucocorticoid Receptor (GR) Aryl this compound Glucocorticoid Receptor Agonistsi isomers (upward OH)~70% more active in transrepression-
re isomers-
Viral Protein (unspecified) Pyranothis compound Derivative(S)-enantiomer5.7-fold more potent than racemate-
(R)-enantiomerSimilar activity to racemate

In-Depth Look: Enantioselectivity in MAO-A Inhibition

A compelling example of the profound impact of stereochemistry on efficacy is observed in the inhibition of Monoamine Oxidase A (MAO-A) by pyrazoline enantiomers. MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target for antidepressants and neuroprotective agents.

In a study investigating a novel pyrazoline derivative, the enantiomers were separated and their inhibitory activity against human MAO-A was determined. The results revealed a striking difference in potency, with the (R)-enantiomer exhibiting a Kᵢ value of 0.00085 µM, while the (S)-enantiomer had a Kᵢ of 0.184 µM.[1] This indicates that the (R)-enantiomer is approximately 216 times more potent as an MAO-A inhibitor than its (S)-counterpart. Such a significant disparity underscores the importance of chiral separation and evaluation in drug development.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (this compound enantiomers)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or controls to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Monitor the production of the fluorescent metabolite, 4-hydroxyquinoline, over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Glucocorticoid Receptor (GR) Transactivation Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the glucocorticoid receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for the human glucocorticoid receptor (hGR)

  • Reporter plasmid containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (aryl this compound enantiomers)

  • Dexamethasone (GR agonist, positive control)

  • RU486 (GR antagonist, positive control)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the hGR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds, positive controls, or vehicle control.

  • Incubate the cells for another 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

  • For agonist activity, calculate the fold induction of luciferase expression relative to the vehicle control.

  • For antagonist activity, co-treat the cells with a fixed concentration of dexamethasone and varying concentrations of the test compound and measure the inhibition of dexamethasone-induced luciferase activity.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target proteins are involved provides a broader context for the observed enantioselective efficacy. The following diagrams, generated using Graphviz, illustrate the key signaling cascades for MAO-A and the Glucocorticoid Receptor.

MAO_A_Signaling_Pathway Monoamine Oxidase A (MAO-A) Signaling Pathway Monoamines Monoamines (Serotonin, Norepinephrine) MAOA MAO-A Monoamines->MAOA Neurotransmission Modulation of Neurotransmission Monoamines->Neurotransmission Aldehydes Aldehydes MAOA->Aldehydes H2O2 Hydrogen Peroxide (H₂O₂) MAOA->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress NeuronalFunction Neuronal Function and Mood Regulation Neurotransmission->NeuronalFunction

MAO-A metabolizes monoamine neurotransmitters, impacting neurotransmission and producing reactive oxygen species.

Glucocorticoid_Receptor_Signaling_Pathway Glucocorticoid Receptor (GR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (or this compound Agonist) GR_complex GR-HSP Complex GC->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene_Transcription Gene Transcription (Transactivation/ Transrepression) GRE->Gene_Transcription Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Transcription->Biological_Response

GR activation by agonists leads to gene transcription changes, mediating anti-inflammatory and other effects.

References

A Researcher's Guide to Validating Pyrazole Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a pyrazole-based compound interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three prominent methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads affinity profiling, and the In-Cell Western assay. We present the underlying principles, experimental workflows, and a summary of quantitative data to aid in the selection of the most appropriate technique for your research needs.

Method Comparison at a Glance

Choosing the right target validation assay depends on various factors, including the nature of the target protein, the required throughput, and the specific research question. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)KinobeadsIn-Cell Western
Principle Ligand-induced thermal stabilization of the target protein.[1]Competitive affinity purification of kinases using immobilized broad-spectrum inhibitors.[2][3]Quantitative immunofluorescence detection of intracellular proteins in a microplate format.[4][5]
Primary Readout Change in protein melting temperature (Tagg) or isothermal dose-response fingerprint (ITDRF).[6]Relative protein abundance bound to beads, measured by mass spectrometry.[2][7]Fluorescence intensity proportional to protein abundance.[8][9]
Target Scope Broad applicability to any soluble protein.Primarily for ATP-competitive kinase inhibitors.[2][3]Any protein with a specific primary antibody.
Throughput Moderate to high, with variations like HT-CETSA.[10]Low to moderate, dependent on mass spectrometry workflow.High, suitable for screening.[8][9]
Labeling Requirement Label-free for both compound and protein.[1]Label-free for the compound of interest.Requires specific primary and fluorescently labeled secondary antibodies.
Key Advantage Directly measures intracellular target engagement in a physiological context.[1]Broad kinome-wide selectivity profiling.[2][7]High throughput and quantitative analysis of protein levels.[8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the interaction between a compound and its target protein within the complex environment of a cell. The fundamental principle is that the binding of a ligand, such as a this compound inhibitor, increases the thermal stability of the target protein.[1][11] This stabilization results in a higher melting temperature (Tagg) for the protein-ligand complex compared to the unbound protein.

Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the this compound compound, subjecting the cells to a heat challenge, lysing the cells, and then separating the soluble protein fraction from the aggregated, denatured proteins. The amount of soluble target protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry.[1]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_analysis Analysis A Seed Cells B Treat with this compound Compound A->B C Aliquot Cells B->C D Heat at Temperature Gradient C->D E Cell Lysis D->E F Separate Soluble & Aggregated Proteins E->F G Quantify Soluble Target Protein (e.g., Western Blot, MS) F->G Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_analysis Analysis A Cell Lysis B Incubate Lysate with This compound Inhibitor A->B C Add Kinobeads B->C D Affinity Purification C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F InCell_Western_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_detection Detection A Seed Cells in Microplate B Treat with this compound-PROTAC A->B C Fix & Permeabilize Cells B->C D Incubate with Primary Antibody C->D E Incubate with Fluorescent Secondary Antibody & Cell Stain D->E F Wash E->F G Scan Plate & Quantify Fluorescence F->G PI3K_AKT_Pathway cluster_inhibition This compound Inhibitor Target RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Akt_Inhibitor This compound-based Akt Inhibitor Akt_Inhibitor->Akt inhibits MAPK_Pathway cluster_inhibition This compound Inhibitor Target GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression regulates MEK_Inhibitor This compound-based MEK Inhibitor MEK_Inhibitor->MEK inhibits

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Pyrazole and its derivatives, while valuable in research, are classified as hazardous materials requiring strict disposal protocols. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.

This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. The primary and most crucial principle is that all this compound waste must be handled by a licensed hazardous waste disposal contractor.[1][2][3] In-laboratory treatment or neutralization is strongly discouraged without a compound-specific risk assessment and validated procedure.[1]

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be aware of its hazard profile. The following table summarizes key toxicological and safety data.

Hazard CategoryFindingCitation
Acute Oral Toxicity LD50 = 1010 mg/kg (Rat)[4]
Acute Dermal Toxicity LD50 = 400 mg/kg (Rabbit)[4]
Skin Irritation Causes skin irritation.[5][6]
Eye Irritation Causes serious eye damage.[5][6]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[6][7]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[6]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.[2][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of segregation, containment, and professional removal.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification: Classify all materials contaminated with this compound as hazardous waste.

  • Solid Waste Collection:

    • Carefully place all solid this compound waste, including residual product, contaminated weighing papers, and disposable PPE (gloves, shoe covers), into a dedicated solid hazardous waste container.[1][3]

    • Avoid creating dust during transfer.[2]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, compatible liquid waste container.[1]

    • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3]

  • Container Selection and Labeling:

    • Waste containers must be made of chemically resistant material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and possess a secure, leak-proof lid.[1][2]

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

Workflow for this compound Disposal

A Start: this compound Waste Generated B Segregate Waste Streams A->B C Solid Waste (Contaminated PPE, etc.) B->C D Liquid Waste (Solutions) B->D E Select Appropriate, Labeled Hazardous Waste Container C->E D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Designated Hazardous Waste Accumulation Area G->H I Contact EHS for Pickup by Licensed Contractor H->I J End: Professional Disposal (Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound.

Spill Response Procedures

In the event of a this compound spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spills 1. Evacuate non-essential personnel.[1] 2. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][2] 3. Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[1] 4. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1][2]
Large Spills 1. Immediately evacuate the laboratory and alert neighboring labs.[1] 2. Contact your institution's emergency response number and the EHS department.[1] 3. Do not attempt to clean up a large spill yourself.[1]

Ultimate Disposal

The final and recommended method for the disposal of this compound is high-temperature incineration conducted by a licensed and approved hazardous waste disposal facility.[3][7] Dissolving or mixing the material with a combustible solvent may be part of the process undertaken by the disposal company.[7] Under no circumstances should this compound or its derivatives be disposed of down the drain or in regular trash.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific EHS guidelines, as they are the definitive authority for your location.[1][3]

References

Essential Safety and Operational Guide for Handling Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling pyrazole. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment. Adherence to these guidelines is critical to minimize exposure and mitigate potential health risks associated with this compound.

Personal Protective Equipment (PPE) for this compound

Body Part Protective Equipment Specifications & Recommendations Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3]To protect eyes and face from splashes, dust, and vapors which can cause serious irritation or damage.[1][3]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[4] Always inspect gloves for integrity before use and replace them frequently. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.To prevent skin contact, which can cause irritation or toxic effects.[1][3]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[4]To protect the skin and personal clothing from accidental spills and contamination.[1][4]
Full-Length Pants & Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be fully enclosed.[4]To provide an additional layer of protection against spills and prevent injuries from dropped objects or splashes.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound powder and solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge should be used.To prevent the inhalation of harmful dust, aerosols, or vapors.[1][3]

Experimental Protocol: Weighing and Dissolving this compound

This protocol details a standard procedure for safely weighing and dissolving solid this compound in a laboratory setting.

1. Preparation: 1.1. Don all required PPE as specified in the table above. 1.2. Prepare the work area within a certified chemical fume hood. 1.3. Ensure all necessary equipment (e.g., analytical balance, spatula, weigh paper, beaker, stir bar, solvent) is clean, dry, and readily accessible within the fume hood. 1.4. Place a labeled waste container for this compound-contaminated solid waste inside the fume hood.

2. Weighing the this compound: 2.1. Tare the analytical balance with a piece of weigh paper. 2.2. Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula. 2.3. Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood. 2.4. Record the exact weight of the this compound.

3. Dissolving the this compound: 3.1. Place the beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood. 3.2. Carefully transfer the weighed this compound to the beaker. 3.3. Rinse the weigh paper with a small amount of the solvent to ensure the complete transfer of the compound and add the rinse to the beaker.

  • 3.4. Begin stirring the solution until the this compound is completely dissolved.

4. Post-Procedure: 4.1. Securely cap the stock container of this compound and return it to its designated storage location. 4.2. Dispose of the used weigh paper and any contaminated gloves in the designated solid hazardous waste container.[5] 4.3. Clean all non-disposable equipment used in the procedure. 4.4. Wash hands thoroughly with soap and water after removing gloves.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh handle_dissolve Dissolve/Use this compound handle_weigh->handle_dissolve cleanup_waste Segregate & Dispose of Waste handle_dissolve->cleanup_waste storage Store in a Cool, Dry, Well-Ventilated Area handle_dissolve->storage Return Stock cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all this compound-contaminated solid materials, including gloves, weigh papers, and absorbent materials from spill cleanups, in a dedicated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container.[5] Do not pour this compound solutions down the drain.[3]

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, regional, and national regulations.[1][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazole
Reactant of Route 2
Pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.